molecular formula C19H21ClN4O B008369 Basic brown 16 CAS No. 26381-41-9

Basic brown 16

Cat. No.: B008369
CAS No.: 26381-41-9
M. Wt: 356.8 g/mol
InChI Key: UXEAWNJALIUYRH-UHFFFAOYSA-N
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Description

Basic brown 16, also known as this compound, is a useful research compound. Its molecular formula is C19H21ClN4O and its molecular weight is 356.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[8-[(4-aminophenyl)diazenyl]-7-hydroxynaphthalen-2-yl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O.ClH/c1-23(2,3)16-10-4-13-5-11-18(24)19(17(13)12-16)22-21-15-8-6-14(20)7-9-15;/h4-12H,1-3H3,(H2-,20,21,22,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEAWNJALIUYRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC2=C(C=C1)C=CC(=C2N=NC3=CC=C(C=C3)N)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20874043
Record name Basic Brown 16
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Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26381-41-9
Record name Basic Brown 16
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URL https://commonchemistry.cas.org/detail?cas_rn=26381-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. 12250
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenaminium, 8-[2-(4-aminophenyl)diazenyl]-7-hydroxy-N,N,N-trimethyl-, chloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Basic Brown 16
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [8-[(p-aminophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Basic Brown 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Brown 16, also known by its Colour Index name C.I. 12250, is a synthetic cationic monoazo dye.[1][2] It is widely recognized for its application in the cosmetics industry, particularly in non-oxidative hair coloring formulations.[1][3][4][5] The molecule's cationic nature affords it a strong affinity for negatively charged substrates like hair keratin.[1][6] Beyond cosmetics, this compound serves as a model compound in environmental science research for developing and evaluating wastewater treatment technologies.[1] Its well-defined structure and properties make it an ideal candidate for studying dye removal and degradation mechanisms.[1] This document provides an in-depth overview of the chemical and physical properties of this compound, including its synthesis, spectral characteristics, and toxicological profile, presented for a technical audience.

Chemical Identification

The fundamental identifiers for this compound are summarized in the table below, providing a clear reference for its chemical identity.

IdentifierValue
IUPAC Name [8-[(4-aminophenyl)diazenyl]-7-hydroxynaphthalen-2-yl]-trimethylazanium;chloride[1][6][7]
CAS Number 26381-41-9[1][2][3][7][8]
EC Number 247-640-9[1][8][9]
Molecular Formula C₁₉H₂₁ClN₄O[1][2][7][8]
Molecular Weight 356.85 g/mol [1][2][8]
Chemical Class Cationic Monoazo Dye[1][2]
Common Synonyms C.I. 12250, Arianor Mahogany, Jarocol Mahogany[2][6][7][10]
InChI Key UXEAWNJALIUYRH-UHFFFAOYSA-N[1][7]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various applications and environmental conditions. These properties have been compiled from various sources, and it should be noted that some discrepancies exist in the literature, particularly for melting point and water solubility, which may be attributable to variations in purity and experimental conditions.

PropertyValueSource(s)
Appearance Dark green to black solid powder[1][4][8]
Melting Point 169-175 °C[1][4][6]
280.11 °C[8]
Boiling Point 644.52 °C (at 760 mmHg)[8][11]
Water Solubility > 100 g/L (at room temperature)[1][4]
2.281 g/L (at 20 °C)[8][12][13]
Ethanol Solubility 10 - 100 g/L (at room temperature)[4]
DMSO Solubility 50 - 200 g/L (at room temperature)[4]
Partition Coefficient (log Pₒ/w) 0.88 (Calculated)[4][8]
Density 1.2 g/cm³[8]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and quantification of this compound.

Spectroscopic TechniqueData
UV-Visible (λₘₐₓ) 218 nm, 259 nm, 478 nm[1][4][10][14]
¹H Nuclear Magnetic Resonance (NMR) δ 3.3 ppm (s, 9H, -N(CH₃)₃)
δ 7.8–8.2 ppm (m, Ar-H)[1]

The absorption peak at 478 nm in the visible spectrum is responsible for the characteristic brown color of the dye.[1]

Synthesis Pathway

The manufacturing of this compound involves a multi-step chemical synthesis process. The general method includes the diazotization of an aromatic amine followed by an azo coupling reaction and subsequent hydrolysis.[2][15]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Hydrolysis A N-(4-aminophenyl)acetamide C Diazonium Salt Intermediate A->C Diazotization B NaNO₂ + HCl (aq) 0-5 °C E Coupled Intermediate C->E Azo Coupling D (7-Hydroxy-2-naphthyl) trimethylammonium chloride D->E F This compound (Final Product) E->F Hydrolysis of Acetyl Group

Caption: Synthesis workflow for this compound.

Experimental Protocols

Quantitative Analysis by UV-Visible Spectrophotometry

This protocol describes a general method for determining the concentration of this compound in an aqueous solution.

  • Objective: To quantify the concentration of this compound using its characteristic light absorption.

  • Materials:

    • This compound reference standard

    • Volumetric flasks (100 mL, 50 mL, 10 mL)

    • Pipettes

    • Deionized water

    • UV-Vis Spectrophotometer

    • Quartz cuvettes (1 cm path length)

  • Methodology:

    • Preparation of Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with deionized water to create a 100 µg/mL stock solution.

    • Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from 1 µg/mL to 20 µg/mL.

    • Spectrophotometer Setup: Set the spectrophotometer to scan from 200 nm to 800 nm. Use deionized water as a blank to zero the instrument.

    • Measurement: Measure the absorbance of each standard solution at the maximum absorption wavelength (λₘₐₓ) of 478 nm.[1][4]

    • Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Sample Analysis: Dilute the unknown sample to fall within the concentration range of the calibration curve and measure its absorbance at 478 nm. Calculate the concentration using the regression equation.

Structural Elucidation by ¹H NMR Spectroscopy

This protocol outlines a general procedure for obtaining a ¹H NMR spectrum of this compound for structural verification.

  • Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts and integration of its protons.

  • Materials:

    • This compound sample

    • Deuterated solvent (e.g., DMSO-d₆ or D₂O)

    • NMR tubes (5 mm)

    • NMR Spectrometer (e.g., 400 MHz or higher)

  • Methodology:

    • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

    • Instrument Setup: Tune and shim the NMR spectrometer according to standard operating procedures to ensure a homogeneous magnetic field.

    • Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters may include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Spectral Analysis: Calibrate the spectrum using the residual solvent peak. Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts (δ) to assign protons to their respective chemical environments, such as the trimethylammonium group (expected around δ 3.3 ppm) and the aromatic protons (expected in the δ 7.8–8.2 ppm range).[1]

Safety and Toxicology

The toxicological profile is essential for risk assessment. Key data is summarized below.

ParameterSpeciesRouteValueSource(s)
Acute Toxicity (LD₅₀) RatOral2000 - 4000 mg/kg bw[4][8]
Skin Sensitization --Moderate sensitizer; May cause an allergic skin reaction (H317)[6][9][10]
Eye Irritation --Causes serious eye irritation (H319)[6]
Toxicity to Fish (NOEC) Fish-181.11 mg/L[8]
Toxicity to Daphnia (NOEC) Daphnia magna-78.421 mg/L (48 h)[8]
Toxicity to Algae (NOEC) Green algae-108.41 mg/L[8]

Precautionary Statements: Users should avoid breathing dust and ensure contaminated work clothing is not allowed out of the workplace.[9] Protective gloves and eye protection are recommended during handling.[9]

Applications

This compound is a versatile dye with several industrial applications.

  • Cosmetics: Its primary use is as a direct hair dye in semi-permanent and temporary hair coloring products.[1][3][5][16]

  • Textile Industry: Used for dyeing synthetic fibers, including acrylics, polyesters, and nylons.[6]

  • Leather Industry: Employed in coloring and treatment processes to impart a uniform brown color.[6]

  • Paper and Ink: Utilized for coloring paper products and in the formulation of printing inks.[6]

References

An In-depth Technical Guide to Basic Brown 16 (CAS No. 26381-41-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Brown 16, identified by the CAS number 26381-41-9, is a synthetic, cationic mono-azo dye.[1][2] Chemically, it is known as [8-[(4-aminophenyl)diazenyl]-7-hydroxynaphthalen-2-yl]-trimethylazanium chloride.[3] Due to its rich brown hue and affinity for negatively charged substrates, it is primarily utilized as a direct dye in non-oxidative hair coloring formulations.[4][5] Its toxicological profile, particularly its potential for genotoxicity, has been the subject of extensive evaluation by regulatory bodies such as the European Commission's Scientific Committee on Consumer Safety (SCCS).[4][6] This guide provides a comprehensive technical overview of this compound, consolidating available data on its physicochemical properties, synthesis, experimental toxicology, and proposed mechanism of action.

Physicochemical Properties

This compound typically presents as a dark brown to dark green or black powder.[3][7] It is characterized by its solubility in water and ethanol.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical and Identification Properties of this compound

PropertyValueSource(s)
Chemical Name [8-[(4-aminophenyl)diazenyl]-7-hydroxynaphthalen-2-yl]-trimethylazanium chloride[3]
CAS Number 26381-41-9[1]
EC Number 247-640-9[3]
Molecular Formula C₁₉H₂₁ClN₄O[1]
Molecular Weight 356.85 g/mol [1]
Appearance Dark brown to dark green/black powder[3][7]
Melting Point 169-175 °C[3]
Water Solubility >100 g/L at room temperature[3]
Ethanol Solubility 10-100 g/L at room temperature[3]
UV-Vis λmax 218 nm, 259 nm, 478 nm[7]
Synonyms C.I. 12250, Arianor Mahogany[3]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process involving diazotization and coupling, followed by hydrolysis.[1] While detailed industrial protocols are proprietary, the general chemical pathway is understood.

General Synthesis Pathway

The manufacturing process can be summarized as follows:

  • Diazotization: N-(4-aminophenyl)acetamide is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then coupled with (7-Hydroxy-2-naphthyl)trimethylammonium chloride.

  • Hydrolysis: The acetyl group is subsequently removed by hydrolysis to yield the final this compound molecule.[1]

G cluster_0 Synthesis of this compound A N-(4-aminophenyl)acetamide B Diazonium Salt Intermediate A->B Diazotization D Acetylated Precursor B->D Azo Coupling C (7-Hydroxy-2-naphthyl)trimethylammonium chloride C->D E This compound D->E Hydrolysis

A simplified workflow for the synthesis of this compound.

Toxicological Profile

The safety of this compound has been extensively reviewed, with a primary focus on its potential for genotoxicity and skin sensitization. The SCCS has concluded that due to evidence of its potential for mutagenicity, this compound is not considered safe for use in non-oxidative hair dye formulations.[4]

Acute Oral Toxicity

Studies in rats have established the acute oral toxicity of this compound. In one study, single oral doses of 0.1, 1.0, 2.0, and 4.0 g/kg body weight were administered. Mortalities were observed at doses of 1.0 g/kg and higher, with all animals in the 4.0 g/kg group dying within a week.[3] Another study reported an acute median lethal oral dose (LD50) to be between 2.0 and 4.0 g/kg body weight in rats.[7]

Table 2: Summary of Acute Oral Toxicity Data for this compound

SpeciesGuidelineDoses Administered (g/kg bw)Key FindingsLD50 (g/kg bw)Source(s)
CFY RatPre-dates OECD 4010.1, 1.0, 2.0, 4.0No mortalities at 0.1 g/kg. Mortalities occurred at ≥ 1.0 g/kg.Not explicitly calculated[3]
RatNot specifiedNot specifiedNot specified2.0 - 4.0[7]
CF1 MiceNot specified5.01 to 10.0Decreased activity, increased respiratory rate, tremors.7.8[8]
Skin Irritation and Sensitization

This compound is considered not to be a skin irritant in rabbit models.[7] However, it is recognized as a moderate skin sensitizer. A Local Lymph Node Assay (LLNA) in mice determined an EC3 value (the concentration estimated to produce a stimulation index of 3) of 12.2%.[7]

Genotoxicity and Mutagenicity

The genotoxic potential of this compound is a significant area of concern. Multiple studies have indicated mutagenic and clastogenic effects.

  • Bacterial Reverse Mutation Assay (Ames Test): this compound has tested positive for inducing mutations in Salmonella typhimurium strains TA1537 and TA98, particularly in the presence of metabolic activation (S9 mix). This suggests that metabolites of the dye are mutagenic.[9]

  • In Vitro Mammalian Cell Gene Mutation Test: The substance induced mutations in mammalian cells (mouse lymphoma L5178Y cells) at the tk locus, primarily in the absence of metabolic activation. The results pointed towards a clastogenic potential due to the induction of small colonies.[6]

  • In Vitro Micronucleus Test: An in vitro micronucleus test in human lymphocytes yielded equivocal results, not providing convincing evidence to exclude a potential for chromosomal aberrations.[7]

The collective evidence from these assays indicates a potential for both gene mutations and chromosomal aberrations.[7]

Experimental Protocols

Detailed protocols for the toxicological evaluation of this compound are often found within regulatory submissions. The following sections summarize the methodologies for key studies as described in public reports.

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the potential of a substance to induce reverse mutations at a histidine locus in several strains of Salmonella typhimurium.

G cluster_0 Ames Test Workflow A Prepare S. typhimurium strains (e.g., TA98, TA1537) C Mix bacteria, test substance, and S9 mix (or buffer) A->C B Prepare this compound solutions (various concentrations) B->C D Pour mixture onto minimal glucose agar (B569324) plates C->D E Incubate plates for 48-72 hours D->E F Count revertant colonies E->F G Compare to negative and positive controls F->G

Workflow for the Bacterial Reverse Mutation Assay (Ames Test).
In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay)

This test assesses the ability of a substance to induce mutations in a mammalian cell line, often at the thymidine (B127349) kinase (tk) locus.

G cluster_1 Mouse Lymphoma Assay Workflow A Culture L5178Y mouse lymphoma cells B Treat cells with this compound (with and without S9 mix) A->B C Incubate for expression period (to allow mutations to manifest) B->C D Plate cells in selective medium (containing trifluorothymidine) C->D E Incubate to allow colony formation D->E F Count mutant colonies (large and small) E->F G Calculate mutant frequency and compare to controls F->G

Workflow for the In Vitro Mouse Lymphoma Assay.

Proposed Mechanism of Action and Signaling Pathways

Direct studies on the specific signaling pathways modulated by this compound are not extensively available in public literature. However, its genotoxicity is consistent with the known mechanisms of other azo dyes.

Genotoxicity of Azo Dyes

The genotoxicity of many azo dyes is not caused by the parent compound itself, but rather by its metabolic products. The proposed mechanism involves the following steps:

  • Azo-Reduction: The characteristic azo bond (-N=N-) of the dye is cleaved by azoreductase enzymes. These enzymes are present in the liver but are also abundant in the human intestinal microbiota.[7] This reduction breaks the molecule into its constituent aromatic amines.

  • Metabolic Activation: The resulting aromatic amines can be further metabolized (e.g., by cytochrome P450 enzymes) to form reactive electrophilic intermediates, such as nitrenium ions.[10]

  • DNA Adduct Formation: These highly reactive intermediates can then form covalent bonds with DNA nucleobases, particularly guanine.[10][11]

  • Mutation Induction: The formation of these DNA adducts can disrupt DNA replication and transcription, leading to mutations and chromosomal aberrations if not properly repaired by cellular DNA repair mechanisms.[10]

G cluster_2 Proposed Genotoxicity Pathway of Azo Dyes A This compound (Azo Dye) B Metabolic Reduction (e.g., by Azoreductases) A->B C Aromatic Amine Metabolites B->C D Further Metabolic Activation (e.g., by CYP450) C->D E Reactive Electrophilic Intermediates (e.g., Nitrenium Ions) D->E F DNA E->F Covalent Binding G DNA Adduct Formation F->G H Mutations / Chromosomal Aberrations G->H Leads to

Proposed mechanism of genotoxicity for azo dyes like this compound.

Conclusion

References

A Comprehensive Technical Guide to Basic Brown 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, chemical properties, and analytical methodologies for Basic Brown 16 (C.I. 12250), a synthetic organic compound classified as a cationic monoazo dye.[1][2] Primarily utilized in the cosmetics industry as a direct hair colorant, its chemical properties and interactions are of significant interest to researchers in materials science and environmental chemistry.[3][4]

Core Molecular and Chemical Data

This compound is recognized for its efficacy in dyeing negatively charged fibers, a characteristic attributed to its cationic nature.[4] The following table summarizes its key quantitative and identifying information.

PropertyDataReference(s)
Molecular Formula C₁₉H₂₁ClN₄O[1][2][5][6]
Molecular Weight 356.85 g/mol [2][6][7]
IUPAC Name 8-[(E)-(4-aminophenyl)diazenyl]-7-hydroxy-N,N,N-trimethyl-2-naphthalenaminium chloride[7]
CAS Registry Number 26381-41-9[1][2][6][7]
Synonyms C.I. This compound, C.I. 12250, Arianor Mahogany[2][8]
Appearance Dark green to black solid powder[3][4]
Melting Point 169-175 °C[3][4]
Solubility Water: > 100 g/L; Ethanol: 10-100 g/L[3]

Molecular Structure

This compound is a single azo class dye.[2] Its structure features a trimethylammonium group, which imparts a positive charge, making it a cationic dye. The molecule also contains an azo group (-N=N-) linking a substituted naphthalene (B1677914) ring system to a p-phenylenediamine (B122844) moiety.

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of this compound.

Synthesis Protocol

The manufacturing process for this compound involves a multi-step chemical synthesis.[2][9] The primary method is an azo coupling reaction followed by hydrolysis.

  • Diazotization: The process begins with the diazotization of N-(4-aminophenyl)acetamide. This involves treating the primary aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then reacted with (7-Hydroxy-2-naphthyl)trimethylammonium chloride in a coupling reaction. This electrophilic aromatic substitution reaction forms the characteristic azo bond and links the two aromatic systems.

  • Hydrolysis: The final step is the hydrolysis of the acetyl group from the acetamide (B32628) moiety to yield the primary amine of the final this compound molecule.[2][9]

G Synthesis Workflow of this compound cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Hydrolysis A N-(4-aminophenyl)acetamide B Diazonium Salt Intermediate A->B NaNO2, HCl D Acetylated Precursor B->D C (7-Hydroxy-2-naphthyl)trimethylammonium chloride C->D E This compound D->E Hydrolysis G Analytical Workflow for this compound cluster_0 Purity & Quantification cluster_1 Structural & Concentration Analysis A HPLC F Comprehensive Analysis Report A->F Purity Data B TLC (Qualitative) C LC-MS/MS (Trace Analysis) C->F Impurity Profile D UV-Vis Spectroscopy D->F Concentration Data E FT-IR Spectroscopy E->F Structural Data Sample This compound Sample Sample->A Sample->B Sample->C Sample->D Sample->E

References

Spectroscopic and Analytical Profile of Basic Brown 16: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Basic Brown 16 (C.I. 12250), a synthetic monoazo dye utilized in the cosmetics industry, particularly in non-oxidative hair coloring formulations. The following sections detail its ultraviolet-visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic data, along with standardized experimental protocols for its analysis. This document is intended to serve as a comprehensive resource for quality control, research, and development involving this compound.

Spectroscopic Data

The structural integrity and purity of this compound can be thoroughly assessed using a combination of spectroscopic techniques. Each method provides unique insights into the molecule's electronic structure, atomic connectivity, and constituent functional groups.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a primary technique for both the qualitative and quantitative analysis of this compound. The absorption maxima (λmax) are indicative of the dye's electronic transitions, while the molar extinction coefficients (ε) are crucial for concentration determination and purity assessment.

Table 1: UV-Visible Spectroscopic Data for this compound

Wavelength (λmax)Molar Extinction Coefficient (ε)Solvent/Conditions
218 nm37430 L·mol⁻¹·cm⁻¹Not Specified
259 nm18630 L·mol⁻¹·cm⁻¹Not Specified
478 nm22770 L·mol⁻¹·cm⁻¹Not Specified

The absorption at 478 nm is responsible for the characteristic brown color of the dye.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within the this compound molecule, confirming its structural identity and aiding in purity analysis.

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ)Assignment
3.3 ppmProtons of the trimethylammonium group (-N(CH₃)₃)
7.8–8.2 ppmAromatic protons

Note: Purity assessments by NMR have yielded varying results, with reported purities of 90.0%, 89.1% (w/w), and 65.7% (w/w) for different batches, highlighting the importance of batch-specific analysis.[1][2][3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the key functional groups present in this compound. The vibrational frequencies of specific bonds serve as a molecular fingerprint. The spectrum is typically recorded using the KBr-Pellet technique.[1][4]

Table 3: FT-IR Spectral Data and Peak Assignments for this compound

Wavenumber (cm⁻¹)AssignmentIntensity
~3434 cm⁻¹O-H stretching (phenol), N-H stretching (amine)Strong, Broad
3050-3100 cm⁻¹C-H stretching (aromatic)Medium to Weak
2930-2850 cm⁻¹C-H stretching (aliphatic, from -N(CH₃)₃)Medium
1500–1600 cm⁻¹N=N stretching (azo bond)Medium
1502-1595 cm⁻¹C=C stretching (aromatic ring)Medium to Weak
1029-1200 cm⁻¹C-N stretchingMedium

Note: These assignments are based on the known structure of this compound and typical infrared absorption frequencies for the respective functional groups.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

UV-Visible Spectroscopy Protocol

This protocol is designed for the quantitative analysis of this compound in solution.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or deionized water) in a volumetric flask to prepare a stock solution of known concentration. Perform serial dilutions to obtain a series of standards within the linear range of the spectrophotometer.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelength range to scan from 200 to 800 nm.

  • Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument.

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

    • Identify the absorbance maxima (λmax) at approximately 218 nm, 259 nm, and 478 nm.[2]

  • Data Analysis: Use the absorbance value at the primary λmax of 478 nm and a calibration curve constructed from the standard solutions to determine the concentration of this compound in unknown samples.

¹H NMR Spectroscopy Protocol

This protocol outlines the procedure for obtaining a ¹H NMR spectrum of this compound for structural confirmation and purity assessment.

  • Sample Preparation:

    • Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard instrument parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals corresponding to the different proton environments.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Assign the peaks at approximately 3.3 ppm and in the 7.8-8.2 ppm range to the trimethylammonium and aromatic protons, respectively.[1]

FT-IR Spectroscopy Protocol (KBr Pellet Method)

This protocol describes the preparation of a KBr pellet for the analysis of solid this compound.[4][5][6]

  • Sample Preparation:

    • Place approximately 1-2 mg of the this compound sample and 100-200 mg of spectroscopic grade, dry potassium bromide (KBr) powder into an agate mortar.

    • Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained. The particle size should be less than 2 microns to minimize light scattering.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into a pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a translucent or transparent pellet.

  • Sample Measurement:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum should be analyzed for the presence of characteristic absorption bands corresponding to the functional groups in this compound.

Visualized Workflows and Logical Relationships

Analytical Workflow for Dye Characterization

The following diagram illustrates a standard workflow for the comprehensive analysis and characterization of a synthetic dye such as this compound, from initial sample receipt to final purity determination.

G Figure 1: Analytical Workflow for Dye Characterization cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Chromatographic & Final Analysis A Sample Receipt & Documentation B Physical Characterization (Color, Form) A->B C Solubility Testing B->C D UV-Vis Spectroscopy (λmax, Quantitative Analysis) C->D E FT-IR Spectroscopy (Functional Group ID) C->E F NMR Spectroscopy (¹H, ¹³C - Structure Elucidation) C->F G HPLC-UV/MS (Purity, Impurity Profile) C->G H Data Integration & Analysis D->H E->H F->H G->H I Final Purity Assessment & Report H->I

Caption: General workflow for the characterization of synthetic dyes.

Proposed Binding Mechanism to Hair Keratin (B1170402)

This compound functions as a direct hair dye, meaning it adheres to the hair shaft without a chemical reaction. The binding is primarily governed by non-covalent interactions between the dye molecule and the amino acid residues of the keratin protein in the hair cuticle and cortex.

G Figure 2: Proposed Binding of this compound to Hair Keratin cluster_0 Hair Keratin (Negative Surface Charge) cluster_1 This compound Dye Molecule Keratin Keratin Surface (-COO⁻, -O⁻ groups) Dye This compound Positively Charged Head: -N(CH₃)₃⁺ Aromatic Rings -OH & -NH₂ groups Dye->Keratin Ionic Interaction Dye->Keratin Hydrogen Bonding Dye->Keratin van der Waals Forces

Caption: Non-covalent interactions in dye-keratin binding.

References

Technical Guide: Solubility Profile of Basic Brown 16 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Basic Brown 16 (C.I. 12250), a single azo dye used in cosmetic applications, particularly in hair coloring products.[1][2][3][4][5] Understanding its solubility in various organic solvents is critical for formulation development, quality control, and toxicological assessment.

Chemical and Physical Properties

This compound, chemically known as 8-[(4-Aminophenyl)diazenyl]-7-hydroxy-N,N,N-trimethylnaphthalen-2-aminium chloride, is a dark green to black powder.[4][6][7] Its efficacy and application are fundamentally governed by its molecular structure and resulting physicochemical properties, including its solubility.[2]

  • Molecular Formula: C₁₉H₂₁ClN₄O[1]

  • Molecular Weight: 356.85 g/mol [1]

  • CAS Number: 26381-41-9[1][8]

Quantitative Solubility Data

The solubility of this compound has been determined in several common solvents. The data, compiled from various technical assessments, is presented below for easy comparison. The values represent solubility at room temperature unless otherwise specified.

SolventSolubility (g/L)TemperatureReference
Water> 100Room Temperature[6]
Water37320°C[9]
Ethanol10 - 100Room Temperature[6][9]
Dimethyl Sulfoxide (DMSO)50 - 200Room Temperature[6][9]

Experimental Protocol for Solubility Determination

While specific experimental details for the data above are not fully disclosed in the cited documents, a generalized protocol for determining the solubility of a dye like this compound can be constructed based on standard laboratory methods. This protocol involves the isothermal equilibrium method followed by spectroscopic analysis.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (e.g., Ethanol, DMSO)

  • Volumetric flasks and pipettes

  • Thermostatic shaker or water bath

  • Centrifuge

  • UV-Visible Spectrophotometer

  • Analytical balance

Methodology:

  • Preparation of Supersaturated Solutions: An excess amount of this compound powder is added to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). This ensures that saturation is reached.

  • Equilibration: The containers are placed in a thermostatic shaker or water bath set to a constant temperature (e.g., 20°C). They are agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

  • Phase Separation: After equilibration, the solutions are left undisturbed to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, the samples are centrifuged at high speed.

  • Sample Dilution: A precise aliquot of the clear, supernatant (saturated solution) is carefully withdrawn and diluted with a known volume of the same solvent. This step is crucial to bring the concentration of the dye within the linear range of the spectrophotometer's detector.

  • Spectroscopic Analysis: The absorbance of the diluted solution is measured using a UV-Visible spectrophotometer at the dye's maximum absorption wavelength (λmax), which is approximately 478 nm for this compound.[6]

  • Concentration Calculation: A calibration curve is first established by preparing a series of standard solutions of this compound with known concentrations and measuring their absorbance. The concentration of the diluted sample is then determined by comparing its absorbance to the calibration curve, based on the Beer-Lambert law.

  • Final Solubility Calculation: The calculated concentration of the diluted sample is multiplied by the dilution factor to determine the original concentration of the saturated solution. This value represents the solubility of this compound in the tested solvent at the specified temperature, typically expressed in g/L or mg/mL.

Visualization of Experimental Workflow

The logical flow for determining dye solubility can be visualized as follows.

G prep 1. Preparation - Weigh excess this compound - Measure solvent volume mix 2. Equilibration - Add solute to solvent - Agitate at constant temperature (24-48h) prep->mix separate 3. Phase Separation - Centrifuge sample to pellet excess solid mix->separate sample 4. Sampling & Dilution - Withdraw clear supernatant - Perform serial dilution separate->sample analysis 5. Spectroscopic Analysis - Measure absorbance at λmax (478 nm) sample->analysis calc 6. Data Calculation - Determine concentration from calibration curve - Calculate original solubility analysis->calc result Result: Solubility (g/L) calc->result

Caption: Workflow for determining the solubility of this compound.

References

Basic Brown 16: A Technical Guide to its Mechanism of Action as a Cationic Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Basic Brown 16 is a cationic, mono-azo dye used as a direct colorant in semi-permanent hair dye formulations. Its mechanism of action is predicated on the electrostatic attraction between the positively charged dye molecule and the negatively charged sites on the keratin (B1170402) protein of the hair shaft. This interaction results in the deposition of the dye onto the cuticle and cortex, imparting a temporary color that is gradually removed through washing. This technical guide provides an in-depth analysis of the physicochemical properties, mechanism of action, toxicological profile, and relevant experimental protocols for this compound to inform research and development activities.

Chemical and Physical Properties

This compound, also known by its Colour Index name C.I. 12250, is a synthetic organic compound with a well-defined chemical structure.[1][2] Its cationic nature is central to its function as a direct hair dye.[3]

PropertyValueSource(s)
Chemical Name [8-[(4-aminophenyl)diazenyl]-7-hydroxynaphthalen-2-yl]-trimethylazanium chloride[1]
CAS Number 26381-41-9[1][2]
Molecular Formula C₁₉H₂₁ClN₄O[1][2]
Molecular Weight 356.85 g/mol [1][2]
Appearance Red light brown to dark brown powder[2]
λmax (nm) 218, 259, 478[3]
Molar Extinction Coefficient (ε) 37430 (at 218 nm), 18630 (at 259 nm)[3]
Purity (in some commercial batches) May contain extenders like sodium chloride or saccharose to standardize color strength.[4]

Mechanism of Action as a Cationic Hair Dye

The primary mechanism of action for this compound as a semi-permanent hair dye is based on direct adsorption to the hair fiber, a process driven by electrostatic interactions.[3]

  • Cationic Nature: The this compound molecule possesses a permanent positive charge, classifying it as a cationic dye.[3]

  • Hair Keratin's Anionic Sites: Hair protein, keratin, has a net negative charge, particularly in damaged or chemically treated hair, due to the presence of carboxyl groups from oxidized amino acid residues.[3][5]

  • Electrostatic Attraction: The positively charged this compound molecules are attracted to these negatively charged sites on the hair keratin.[3]

  • Dye Deposition: This attraction leads to the deposition of the dye molecules onto the surface of the hair cuticle and penetration into the cortex without a chemical reaction or the use of oxidizing agents like hydrogen peroxide.[4]

  • Temporary Coloration: The binding is reversible, and the dye molecules are gradually removed with each shampooing, leading to the fading of the hair color over time.

G cluster_0 Hair Fiber (Keratin) cluster_1 Hair Dye Formulation Keratin Keratin (Net Negative Charge) Adsorption Adsorption to Cuticle and Cortex Keratin->Adsorption Dye Deposition BB16 This compound (Cationic Dye, Positive Charge) BB16->Keratin Electrostatic Attraction Coloring Semi-Permanent Hair Coloring Adsorption->Coloring Results in

Mechanism of this compound as a cationic hair dye.

Toxicological Profile

The safety of this compound has been evaluated by the Scientific Committee on Consumer Safety (SCCS). The findings are summarized below.

Toxicological EndpointResultSource(s)
Acute Oral Toxicity (Mouse) LD₅₀: 7.8 g/kg bw[6]
Acute Oral Toxicity (Rat) No mortalities at 0.1 g/kg bw. All animals died at 4.0 g/kg bw.[4][6]
Skin Irritation (Rabbit) Considered "not irritant" to rabbit skin.[6]
Skin Sensitization (Guinea Pig) Did not produce evidence of skin sensitization in the Magnusson-Kligman test. However, a later SCCS opinion classified it as a moderate skin sensitizer (B1316253) with an EC3 value of 12.2%.[6][7]
Dermal/Percutaneous Absorption (in vitro, pig skin) 1.42% of the applied dose from a direct dye formulation and 1.08% from an aqueous solution were absorbed.[7]
Mutagenicity/Genotoxicity Positive in some in vitro bacterial and mammalian cell gene mutation tests. The SCCS concluded that the weight of evidence indicates a potential for mutagenicity.[7][8]

Experimental Protocols

Detailed methodologies for key toxicological and analytical evaluations are crucial for regulatory submissions and further research. The following sections outline the principles of relevant experimental protocols.

Ames Test (Bacterial Reverse Mutation Test)

This assay assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Principle: The test uses mutant strains of S. typhimurium that cannot synthesize histidine (his-). The bacteria are exposed to the test substance and plated on a histidine-deficient medium. Only bacteria that undergo a reverse mutation to a histidine-synthesizing state (his+) can form colonies.

General Protocol:

  • Strain Selection: Use appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure:

    • Plate Incorporation Method: Mix the test substance, bacterial culture, and molten top agar (B569324) (with or without S9 mix) and pour it onto a minimal glucose agar plate.

    • Pre-incubation Method: Pre-incubate the test substance with the bacterial culture (with or without S9 mix) before adding the top agar and plating.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control, typically a two- to three-fold increase.

G Start Start Prep Prepare his- Salmonella strains and test substance concentrations Start->Prep WithS9 With S9 Metabolic Activation Prep->WithS9 WithoutS9 Without S9 Metabolic Activation Prep->WithoutS9 Incubate Incubate at 37°C (48-72h) WithS9->Incubate WithoutS9->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data (Compare to Control) Count->Analyze Result Mutagenic or Non-mutagenic Analyze->Result

Ames Test Experimental Workflow.
In Vitro Micronucleus Test

This test detects genotoxic damage by identifying micronuclei, which are small nuclei that form outside the main nucleus in daughter cells. These micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Principle: Mammalian cells are exposed to the test substance. After treatment, the cells are cultured to allow for cell division. The formation of micronuclei in interphase cells is then scored.

General Protocol:

  • Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, L5178Y, CHO, V79) and culture under appropriate conditions.

  • Exposure: Treat the cells with various concentrations of this compound, including positive and negative controls, with and without S9 metabolic activation.

  • Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.[9][10]

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a potential for clastogenic or aneugenic effects.

In Vitro Skin Irritation Test: Reconstructed Human Epidermis (RhE) Model

This in vitro method assesses the potential of a substance to cause skin irritation.

Principle: A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper parts of the human skin, is exposed to the test substance. The subsequent cell viability is measured to determine the irritation potential.[11][12][13]

General Protocol:

  • Tissue Culture: Use a commercially available RhE model (e.g., EpiDerm™, EpiSkin™).

  • Exposure: Apply a defined amount of this compound (typically as a solution or dilution in a suitable vehicle) topically to the tissue surface for a specified period (e.g., 60 minutes).[11]

  • Post-Exposure Incubation: Remove the test substance by washing and incubate the tissue in fresh medium for a post-exposure period (e.g., 42 hours).[11]

  • Viability Assay: Determine the tissue viability using a quantitative assay, most commonly the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, which is then extracted and quantified spectrophotometrically.[11]

  • Data Analysis: Calculate the percentage of viability relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) classifies the substance as a skin irritant.[12]

G Start Start Prepare Prepare RhE Tissue and Test Substance Start->Prepare Expose Topical Exposure (e.g., 60 min) Prepare->Expose Wash Wash Tissue Expose->Wash Incubate Post-Exposure Incubation (e.g., 42h) Wash->Incubate MTT MTT Assay Incubate->MTT Extract Extract Formazan MTT->Extract Measure Measure Absorbance Extract->Measure Calculate Calculate % Viability (Relative to Control) Measure->Calculate Classify Classify as Irritant or Non-Irritant Calculate->Classify

In Vitro Skin Irritation Test Workflow.

Potential for Cellular Signaling Pathway Interactions

Currently, there is a lack of direct evidence in the published literature specifically linking this compound to the modulation of cellular signaling pathways. As a topical agent designed to act on the hair shaft, extensive investigation into its systemic cellular effects has not been a primary focus.

However, as an azo dye, its metabolism, particularly if absorbed systemically, could potentially lead to the formation of aromatic amines. Aromatic amines are a class of compounds known to have various biological effects. The cleavage of the azo bond (-N=N-) is a key metabolic step, often carried out by azoreductases present in the liver and gut microbiota.

G BB16 This compound (Azo Dye) Systemic Potential Systemic Absorption BB16->Systemic Metabolism Metabolism (e.g., Azoreductases in liver/gut microbiota) Systemic->Metabolism Cleavage Azo Bond Cleavage Metabolism->Cleavage Amines Formation of Aromatic Amines Cleavage->Amines CellularEffects Potential Downstream Cellular Effects (Further Research Needed) Amines->CellularEffects

Hypothetical Metabolic Pathway of this compound.

For drug development professionals, it is important to note that while the intended use of this compound limits systemic exposure, any potential for absorption and metabolism should be considered in a comprehensive safety assessment. Further research would be required to elucidate any specific interactions of this compound or its metabolites with cellular signaling pathways.

Conclusion

This compound functions as a cationic hair dye through a direct physical binding mechanism to the hair's keratin structure, driven by electrostatic forces. Its toxicological profile indicates a low potential for acute toxicity and skin irritation, but concerns remain regarding its potential for skin sensitization and mutagenicity, warranting careful consideration in its application and safety assessment. The provided experimental protocols offer a framework for the continued evaluation of this and similar cosmetic ingredients. For drug development professionals, the primary mechanism of action is superficial; however, a thorough understanding of its toxicological profile and potential metabolic pathways is essential for comprehensive risk assessment.

References

Navigating the Laboratory Landscape: A Technical Guide to the Health and Safety of Basic Brown 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety data for Basic Brown 16 (CI 12250), a synthetic monoazo dye. The information presented herein is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely, understand its toxicological profile, and implement appropriate safety protocols. All data is collated from reputable sources, including opinions from the Scientific Committee on Consumer Safety (SCCS) and established OECD guidelines for chemical testing.

Chemical and Physical Properties

This compound is a dark green to black powder.[1] Before it is marketed, sodium chloride and/or saccharose are typically added to the neat dye to standardize its color intensity.[2][3] Key physical and chemical properties are summarized in the table below.

PropertyValueSource
Chemical Name 8-[(4-Aminophenyl)diazenyl]-7-hydroxy-N,N,N-trimethylnaphthalen-2-aminium chloride[2][4]
CAS Number 26381-41-9[1][2]
EC Number 247-640-9[2][5]
Molecular Formula C₁₉H₂₁ClN₄O[5]
Molecular Weight 356.85 g/mol [1]
Appearance Dark green to black powder[1][4]
Melting Point 169-175 °C[4]
Boiling Point 644.52 °C[1]
Density 1.2 g/cm³[1]
Water Solubility > 100 g/L at room temperature[4]
Ethanol Solubility 10-100 g/L at room temperature[4]
Log Pow 0.88[1]

Toxicological Data Summary

The following tables summarize the key toxicological data for this compound based on studies reviewed by the SCCS.

Acute Oral Toxicity
SpeciesGuidelineDosesResultsLD₅₀
RatPre-dates OECD 4010.1, 1.0, 2.0, 4.0 g/kg bwAll animals at 4.0 g/kg bw died within one week. One female died at 1.0 g/kg and one at 2.0 g/kg bw. No mortalities at 0.1 g/kg bw.[3][4]Between 2 and 4 g/kg bw[3][6]
MouseNot specified5.01 to 10.0 g/kg bwDeaths occurred within 24 hours. Decreased activity, increased respiratory rate, and tremors were observed.7.8 g/kg bw[7]
Skin and Eye Irritation
TestSpeciesGuidelineResultsConclusion
Skin Irritation RabbitOECD 404No observable reactions.Not irritating to rabbit skin.[3][7]
Eye Irritation RabbitNot specifiedDiscoloration of the conjunctivae, but no effects on the cornea or iris.Considered to have irritant potential to the rabbit eye.[7]
Skin Sensitization
TestSpeciesGuidelineResultsConclusion
Local Lymph Node Assay (LLNA) MouseNot specifiedAn EC3 value of 12.2% was derived.Moderate skin sensitizer.[3][6]
Mutagenicity
TestSystemGuidelineMetabolic ActivationResultsConclusion
Bacterial Reverse Mutation Assay (Ames Test) S. typhimurium strains TA98 and TA1537OECD 471With S9PositiveMutagenic in the presence of metabolic activation.[3]
Mammalian Cell Gene Mutation Test V79 Chinese hamster cellsNot specifiedWith and without S9No biologically relevant, dose-dependent increase in mutant frequency.Not mutagenic in V79 cells under the experimental conditions.[4]

Experimental Protocols

Detailed methodologies for the key toxicological studies are outlined below, based on standard OECD guidelines.

Acute Oral Toxicity (based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

  • Animal Selection: Healthy, young adult rodents are used.[1]

  • Housing and Feeding: Animals are housed in standard laboratory conditions with a controlled temperature (22°C ± 3°C) and relative humidity (30-70%).[1] Food is withheld overnight before administration of the test substance.[1]

  • Dose Administration: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[1] A stomach tube or suitable intubation cannula is used for gavage.[1]

  • Observation: Animals are observed for mortality, clinical abnormalities, and body weight changes for at least 14 days.[3][4]

  • Necropsy: All animals that die during the test and all surviving animals at the end of the observation period are subjected to a gross necropsy.[1]

Dermal Irritation (based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation.

  • Animal Selection: Healthy, young adult albino rabbits are typically used.[5]

  • Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped.

  • Dose Application: A 0.5 g amount of the solid test substance, moistened with a small amount of water, is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and occlusive dressing.[5]

  • Exposure: The exposure duration is typically 4 hours.[5]

  • Observation: After removal of the patch, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[5]

Eye Irritation (based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

  • Animal Selection: Healthy, young adult albino rabbits are used.[8]

  • Dose Instillation: A 0.1 ml volume of a 0.5% solution of the test substance is instilled into the conjunctival sac of one eye of the rabbit.[7] The other eye remains untreated and serves as a control.[8]

  • Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.[8][9]

Skin Sensitization - Local Lymph Node Assay (LLNA) (based on OECD Guideline 429)

The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.

  • Animal Selection: Mice (CBA/J or CBA/Ca strain) are used.

  • Dose Application: The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.[10] A minimum of three concentrations plus a vehicle control are used.[11]

  • Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine (B127349) is injected intravenously.

  • Sample Collection: Five hours after the ³H-methyl thymidine injection, the draining auricular lymph nodes are excised.

  • Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured by β-scintillation counting. The Stimulation Index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group. An SI of ≥3 is considered a positive result.[11]

Bacterial Reverse Mutation Assay (Ames Test) (based on OECD Guideline 471)

This in vitro test is used to assess the mutagenic potential of a chemical.

  • Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.[4]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver fraction from rats treated with an enzyme-inducing agent.[12]

  • Exposure: The tester strains are exposed to the test substance at various concentrations.[4] There are two primary methods: the plate incorporation method and the pre-incubation method.[13]

  • Incubation: The plates are incubated at 37°C for 48-72 hours.[13]

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[4]

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for key toxicological studies.

Dermal_Irritation_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation Animal_Selection Select healthy young albino rabbits Clipping Clip fur from dorsal area Animal_Selection->Clipping Application Apply 0.5g of moistened This compound to skin Clipping->Application Covering Cover with gauze patch and occlusive dressing Application->Covering Exposure_Period 4-hour exposure Covering->Exposure_Period Removal Remove patch Exposure_Period->Removal Scoring Score for erythema and edema at 1, 24, 48, and 72 hours Removal->Scoring

Caption: Workflow for the Acute Dermal Irritation Test (OECD 404).

Eye_Irritation_Workflow cluster_prep Preparation cluster_instillation Instillation cluster_observation Observation Animal_Selection Select healthy young albino rabbits Instillation Instill 0.1ml of 0.5% This compound solution into one eye Animal_Selection->Instillation Scoring Score for corneal opacity, iritis, and conjunctivitis at 1, 24, 48, and 72 hours Instillation->Scoring Control Untreated eye serves as control Control->Scoring

Caption: Workflow for the Acute Eye Irritation Test (OECD 405).

Ames_Test_Workflow cluster_setup Test Setup cluster_exposure Exposure cluster_analysis Analysis Strains Prepare bacterial tester strains (e.g., S. typhimurium) Mix_With_S9 Mix strains, this compound, and S9 mix Strains->Mix_With_S9 Mix_Without_S9 Mix strains and This compound (no S9) Strains->Mix_Without_S9 Test_Substance Prepare concentrations of This compound Test_Substance->Mix_With_S9 Test_Substance->Mix_Without_S9 S9_Mix Prepare S9 metabolic activation mix S9_Mix->Mix_With_S9 Plating Plate mixtures onto minimal glucose agar (B569324) plates Mix_With_S9->Plating Mix_Without_S9->Plating Incubation Incubate at 37°C for 48-72 hours Plating->Incubation Counting Count revertant colonies Incubation->Counting Evaluation Evaluate for mutagenicity Counting->Evaluation

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Hazard Identification and Personal Protective Equipment (PPE)

Based on the available data, this compound presents the following hazards in a laboratory setting:

  • May cause an allergic skin reaction. [1]

  • May cause serious eye irritation. [5]

  • Potential for mutagenicity. [3]

The following PPE is mandatory when handling this compound:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Skin Protection: Wear protective gloves and a lab coat.[1] Contaminated work clothing should not be allowed out of the workplace.[1]

  • Respiratory Protection: If dust is generated, use a suitable respirator.[1]

Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation of dust and aerosols.[1]

Safe Handling and Storage

  • Handling: Avoid contact with skin and eyes.[1] Avoid breathing dust.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Emergency Procedures

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]

  • In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1] If skin irritation or rash occurs, get medical advice/attention.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] If eye irritation persists, get medical advice/attention.[12]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting.

Spills and Disposal

  • Spills: Evacuate personnel to a safe area.[1] Wear appropriate PPE.[1] Avoid dust formation.[1] Sweep up and shovel.[1] Keep in suitable, closed containers for disposal.[1]

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[1]

This guide provides a comprehensive overview of the health and safety data for this compound. It is crucial for all laboratory personnel to be familiar with this information and to adhere to the recommended safety precautions to ensure a safe working environment. Always consult the most recent Safety Data Sheet (SDS) for the specific product you are using.

References

Basic Brown 16: A Technical Review of Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Brown 16, a synthetic monoazo dye, is widely recognized for its application in the cosmetics industry, primarily as a direct hair colorant. Beyond its use in personal care products, this compound serves as a subject of scientific inquiry in toxicology, analytical chemistry, and environmental science. This technical guide provides a comprehensive review of the scientific applications of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant workflows and logical relationships.

Chemical and Physical Properties

This compound, chemically known as [8-[(4-aminophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium chloride, is a cationic dye soluble in water and ethanol. It typically appears as a dark brown or dark green to black powder.[1][2]

PropertyValue
CAS Number 26381-41-9
Molecular Formula C₁₉H₂₁ClN₄O
Molecular Weight 356.85 g/mol
Appearance Dark brown/dark green to black powder
Solubility Water: >100 g/L, Ethanol: 10-100 g/L

Applications in Scientific Research

While the predominant commercial use of this compound is in hair dye formulations, its scientific applications are centered on toxicological assessment, analytical methodology development, and environmental studies.

Toxicological Evaluation

The safety of this compound has been extensively reviewed by the Scientific Committee on Consumer Safety (SCCS) of the European Commission. These assessments have generated a substantial body of toxicological data.

Table 1: Acute Oral Toxicity of this compound

SpeciesSexRouteVehicleDose (g/kg bw)ObservationsLD₅₀ (g/kg bw)Reference
RatM & FOral Gavage1% Aqueous Methylcellulose0.1, 1.0, 2.0, 4.0Piloerection, hunched posture. Deaths occurred at 1.0, 2.0, and 4.0 g/kg.Not determined[1]
MouseMOral GavageNot specified5.01, 6.31, 7.94, 10.0Decreased activity, increased respiratory rate, tremors. Deaths occurred within 24 hours.7.8[1]

Table 2: Acute Dermal Toxicity of this compound

SpeciesSexRouteDoseObservationsLD₅₀ (g/kg bw)Reference
RabbitM & FDermal (intact & abraded skin)0.5 g/in² (undiluted)No observable reactions.> 0.5 g/in²[1]

In studies conducted on rabbits, undiluted this compound was applied to intact and abraded skin and was found to be non-irritating.[1]

The genotoxic potential of this compound has been a primary focus of its safety evaluation. A battery of in vitro and in vivo tests has been conducted to assess its ability to induce gene mutations and chromosomal aberrations.

Table 3: Summary of Genotoxicity/Mutagenicity Studies on this compound

AssaySystemMetabolic ActivationResultReference
Bacterial Reverse Mutation Assay (Ames test)S. typhimuriumWith and without S9Positive[2]
In vitro Mammalian Cell Gene Mutation Test (HPRT)V79 Chinese Hamster CellsWith and without S9Equivocal/Positive[2]
In vitro Micronucleus TestHuman peripheral blood lymphocytesWith and without S9Negative[2]
In vivo Mammalian Erythrocyte Micronucleus TestMouseN/ANegative[2]

The SCCS has concluded that there is a weight of evidence indicating a potential for mutagenicity for this compound, and therefore does not consider its use in non-oxidative hair dye formulations to be safe.[2]

Analytical Chemistry

The detection and quantification of this compound in various matrices are crucial for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed.

This protocol is a generalized representation based on methods cited in the literature.

Objective: To determine the purity of a this compound sample and identify any impurities.

Materials:

  • This compound standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • C18 reverse-phase HPLC column

  • HPLC system with a Diode Array Detector (DAD)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., acetonitrile/water mixture). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known weight of the this compound sample in the mobile phase to a known volume.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Flow Rate: Approximately 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) monitoring at the wavelength of maximum absorbance for this compound (around 480 nm).

  • Analysis: Inject the standards and the sample solution into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Calculate the purity of the sample by comparing the peak area of the sample to the calibration curve generated from the standards. Impurities can be identified by their respective retention times and spectral data.

Environmental Science

This compound is used as a model compound in environmental research to study the efficacy of various wastewater treatment technologies aimed at removing dyes from industrial effluents.

This protocol outlines a general procedure for assessing the adsorption of this compound onto an adsorbent material.

Objective: To determine the adsorption capacity of a given material for this compound from an aqueous solution.

Materials:

  • This compound

  • Adsorbent material (e.g., activated carbon)

  • Distilled water

  • Shaker

  • UV-Visible Spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration in distilled water.

  • Batch Adsorption Experiments:

    • In a series of flasks, add a fixed amount of the adsorbent material to a fixed volume of this compound solutions of varying initial concentrations.

    • Agitate the flasks on a shaker for a predetermined time to reach equilibrium.

    • Maintain a constant temperature and pH throughout the experiment.

  • Analysis:

    • After agitation, separate the adsorbent from the solution by filtration or centrifugation.

    • Measure the final concentration of this compound in the supernatant using a UV-Visible spectrophotometer at its wavelength of maximum absorbance.

  • Calculation of Adsorption Capacity: The amount of this compound adsorbed per unit mass of the adsorbent at equilibrium (qₑ) can be calculated using the following equation:

    • qₑ = (C₀ - Cₑ) * V / m

    • Where:

      • C₀ = Initial concentration of this compound

      • Cₑ = Equilibrium concentration of this compound

      • V = Volume of the solution

      • m = Mass of the adsorbent

Visualizations

Experimental Workflows

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standard Solutions HPLC_System Inject into HPLC System Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solution Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (DAD) HPLC_System->Data_Acquisition Peak_ID Peak Identification Data_Acquisition->Peak_ID Purity_Calc Purity Calculation Peak_ID->Purity_Calc

Caption: Workflow for HPLC analysis of this compound.

Adsorption_Study_Workflow cluster_setup Experimental Setup cluster_process Process cluster_analysis_adsorption Analysis Stock_Solution Prepare this compound Stock Solution Batch_Experiments Set up Batch Adsorption Experiments Stock_Solution->Batch_Experiments Agitation Agitate to Reach Equilibrium Batch_Experiments->Agitation Separation Separate Adsorbent from Solution Agitation->Separation Concentration_Measurement Measure Final Concentration (UV-Vis) Separation->Concentration_Measurement Capacity_Calculation Calculate Adsorption Capacity Concentration_Measurement->Capacity_Calculation Safety_Assessment_Logic cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_conclusion Conclusion Ames_Test Bacterial Reverse Mutation Assay Genotoxicity_Concern Potential for Mutagenicity Ames_Test->Genotoxicity_Concern HPRT_Assay Mammalian Cell Gene Mutation Assay HPRT_Assay->Genotoxicity_Concern Micronucleus_Invitro In Vitro Micronucleus Test Micronucleus_Invitro->Genotoxicity_Concern Micronucleus_Invivo In Vivo Micronucleus Test Micronucleus_Invivo->Genotoxicity_Concern Acute_Toxicity Acute Toxicity (Oral, Dermal)

References

A Technical Guide to the Physical Characteristics of Basic Brown 16 Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the core physical and chemical characteristics of Basic Brown 16, a single azo dye primarily utilized in non-oxidative hair dye formulations.[1][2] The information presented is intended to support research, development, and quality control activities by providing key data points and standardized experimental methodologies.

Physical and Chemical Properties

This compound is chemically identified as [8-[(4-aminophenyl)diazenyl]-7-hydroxynaphthalen-2-yl]-trimethylazanium;chloride.[1] It is typically supplied as a powder for use in cosmetic products.[2][3] The key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Appearance Dark green to black powder[1][4][5][6][7]
Physical Form Solid, Powder, Granules[5][8][9]
CAS Number 26381-41-9[1][8][9][10][11][12]
Molecular Formula C₁₉H₂₁ClN₄O[1][6][8][9][10][12]
Molecular Weight 356.85 g/mol [1][9][10][12]
Melting Point 169-175 °C (with decomposition)[1][4][7]
Density 1.2 g/cm³[9]
Solubility in Water >100 g/L at room temperature; 373 g/L at 20°C[1][4][7]
Solubility in Ethanol 10-100 g/L at room temperature[4][7]
Solubility in DMSO 50-200 g/L at room temperature[4][7]
Partition Coefficient (Log P) -0.74 (pH 9.95, 23°C)[7]

Spectroscopic and Morphological Characteristics

Spectroscopic analysis is fundamental for the structural elucidation and qualitative assessment of this compound.[1] As an azo dye, it exhibits characteristic absorption in the UV-Visible spectrum.[1] Morphological analysis using techniques like Field Emission Scanning Electron Microscopy (FESEM) can reveal details about the powder's surface texture, porosity, and crystal habit.[1]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic DataReference
UV-Visible Spectroscopy λmax: 218 nm, 259 nm, 478 nm[1]
¹H Nuclear Magnetic Resonance (NMR) δ 3.3 ppm (trimethylammonium group); δ 7.8–8.2 ppm (aromatic protons)[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of this compound powder. The following sections outline standard protocols for determining key physical properties.

The melting point of a crystalline solid provides a sharp indication of its purity.[13] Impurities typically cause a depression and broadening of the melting point range.[13] The capillary method is a standard technique for this determination.

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is introduced into a glass capillary tube, which is sealed at one end.[14][15] The tube is tapped gently to pack the powder to a height of 1-2 mm.[14][15]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[15] This assembly is placed in a heating apparatus, such as a Thiele tube or a digital Mel-Temp device.[13]

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.[13]

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes liquid.[14] The melting point is reported as the range T1-T2.[13]

melting_point_workflow start Start prep Prepare Sample: - Finely powder this compound - Pack into sealed capillary tube start->prep setup Setup Apparatus: - Attach capillary to thermometer - Place in heating block (e.g., Mel-Temp) prep->setup heat Heat Slowly (~2°C/min near melting point) setup->heat observe Observe Sample: - Note temperature T1 (first liquid) - Note temperature T2 (all liquid) heat->observe report Report Melting Point Range (T1 - T2) observe->report end_node End report->end_node particle_size_workflow start Start disperse Disperse Powder Sample (Dry Feeder or Wet Cell) start->disperse illuminate Illuminate with Laser Beam in Analyzer Measurement Cell disperse->illuminate detect Detect Scattered Light Pattern with Detector Array illuminate->detect analyze Analyze Data: - Apply Mie/Fraunhofer Theory - Calculate Size Distribution detect->analyze report Report Results: - D10, D50, D90 values - Distribution Curve analyze->report end_node End report->end_node logical_relationship prop_sol High Water Solubility (>100 g/L) imp_form Ease of Formulation (Aqueous bases) prop_sol->imp_form imp_diss Rapid & Uniform Dissolution prop_sol->imp_diss prop_part Particle Size Distribution prop_part->imp_diss prop_mol Molecular Structure & Affinity for Keratin imp_bind Dye Binding & Retention (Color Longevity) prop_mol->imp_bind outcome Effective & Consistent Hair Coloration imp_form->outcome imp_diss->outcome imp_bind->outcome

References

Stability and Storage of Basic Brown 16: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for Basic Brown 16 (CI 12250), a cationic monoazo dye. Due to a lack of extensive, publicly available quantitative stability data, this document also outlines standardized methodologies for assessing the stability of this and similar compounds, in line with established regulatory guidelines.

Summary of Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following recommendations are synthesized from available safety data sheets and chemical supplier information.

ParameterRecommendationSource
Temperature Store in a cool location. A specific recommendation of 4°C has also been noted.[1][2][3]
Light Protect from light.[2]
Atmosphere Store in a dry environment. Storage under an inert atmosphere, such as nitrogen, is also recommended.[1][2][3]
Container Keep container tightly closed.[1][3][4]
Ventilation Store in a well-ventilated place.[1][3]
Incompatibilities Store away from incompatible materials and foodstuffs. Avoid sources of ignition.[1][3]

Factors Influencing the Stability of this compound

The stability of a chemical entity like this compound is not intrinsic but is influenced by a variety of external factors. A systematic study of these factors is essential to predict its shelf-life and ensure its quality over time. The logical relationship between these factors is illustrated in the diagram below.

Stability_Factors cluster_intrinsic Intrinsic Properties cluster_extrinsic External Factors Basic_Brown_16 This compound (C19H21ClN4O) Degradation_Products Degradation_Products Basic_Brown_16->Degradation_Products leads to Temperature Temperature Temperature->Degradation_Products Light Light Light->Degradation_Products Humidity Humidity Humidity->Degradation_Products pH pH pH->Degradation_Products Oxidizing_Agents Oxidizing/Reducing Agents Oxidizing_Agents->Degradation_Products Packaging Packaging Packaging->Basic_Brown_16 protects

Caption: Factors influencing the chemical stability of this compound.

Quantitative Stability Data (Illustrative)

Table 1: Thermal Degradation of this compound in Aqueous Solution (pH 7)

Temperature (°C)Time (days)Purity (%)Major Degradant 1 (%)
40099.8< 0.1
799.50.2
1499.10.4
3098.20.9
60099.8< 0.1
797.51.2
1495.32.5
3091.04.8

Table 2: Photostability of this compound (Solid State)

Light SourceExposurePurity (%)Appearance
ICH Option 1*1.2 million lux hours98.9Slight darkening of powder
200 W·h/m² near UV98.5Noticeable darkening
Dark ControlN/A99.8No change

*As per ICH Q1B guidelines.

Experimental Protocols for Stability Assessment

To generate the quantitative data exemplified above, a series of standardized experimental protocols would be employed.

Protocol for Thermal Stability Testing

Objective: To evaluate the effect of temperature on the degradation of this compound.

Methodology:

  • Prepare solutions of this compound of a known concentration (e.g., 1 mg/mL) in buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 9).

  • Dispense aliquots of these solutions into sealed, amber glass vials.

  • Place the vials in temperature-controlled stability chambers at various temperatures (e.g., 25°C, 40°C, and 60°C).

  • At specified time points (e.g., 0, 7, 14, and 30 days), withdraw a vial from each temperature and pH condition.

  • Analyze the samples immediately using a stability-indicating HPLC method (see section 4.3).

  • Quantify the remaining percentage of this compound and the formation of any degradation products.

Protocol for Photostability Testing

Objective: To assess the impact of light exposure on the stability of this compound as a solid and in solution.

Methodology:

  • For solid-state testing, spread a thin layer of this compound powder in a chemically inert, transparent container.

  • For solution-state testing, prepare a solution of known concentration and place it in a transparent container.

  • Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

  • Place the samples in a photostability chamber equipped with a light source conforming to ICH Q1B guidelines, which specifies an output similar to the D65/ID65 emission standard.

  • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Following exposure, analyze both the light-exposed and dark control samples by a stability-indicating HPLC method.

  • Compare the purity and degradation profiles of the exposed samples to the dark controls.

Stability-Indicating Analytical Method

A crucial component of stability testing is a validated analytical method that can separate the parent compound from its degradation products.

Example Method: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis spectrophotometry at the maximum absorbance wavelength (λmax) of this compound (approximately 478 nm), and potentially at other wavelengths to detect degradants.[3]

  • Validation: The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring it is "stability-indicating."

Degradation Pathways

While specific degradation pathways for this compound are not well-documented in the literature, for azo dyes in general, degradation can occur through several mechanisms:

  • Photofading: Cleavage of the azo bond (–N=N–) upon exposure to UV or visible light.

  • Oxidation: The aromatic amine portions of the molecule can be susceptible to oxidation.

  • Hydrolysis: Depending on the pH and temperature, cleavage of parts of the molecule may occur.

The identification of degradation products would require techniques such as liquid chromatography-mass spectrometry (LC-MS) to determine their molecular weights and fragmentation patterns, followed by NMR for definitive structural elucidation.

Conclusion

The stability of this compound is paramount for its use in research and product development. Adherence to recommended storage conditions—cool, dark, and dry in a tightly sealed container—is essential. While specific, publicly available quantitative stability data is limited, this guide provides a framework for a thorough stability assessment based on established scientific and regulatory principles. A systematic approach involving forced degradation studies under various conditions, coupled with a validated stability-indicating analytical method, is necessary to fully characterize the stability profile of this compound.

References

Methodological & Application

Application Notes: Basic Brown 16 Staining for Mast Cell Identification in Histology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Brown 16, also known as Bismarck Brown Y or C.I. 21000, is a cationic diazo dye historically used in histology for the selective staining of mast cells.[1][2] Mast cells are granulocytes rich in histamine (B1213489) and heparin, playing a crucial role in inflammatory and allergic responses.[2] The acidic mucopolysaccharides, primarily heparin, within mast cell granules exhibit a strong affinity for basic dyes like this compound.[3] This interaction results in a distinct yellow-brown to brown coloration of the granules, allowing for their clear visualization and differentiation from other cell types.[1][4] This application note provides a detailed protocol for the use of this compound in staining mast cells in formalin-fixed, paraffin-embedded tissue sections, including a modified method with hematoxylin (B73222) counterstaining for enhanced cellular detail.

Principle of the Method

The staining mechanism of this compound relies on a salt linkage between the cationic dye molecules and the anionic sulfate (B86663) groups of heparin and other acidic mucopolysaccharides present in mast cell granules. This electrostatic interaction results in the selective binding and accumulation of the brown dye within these granules, rendering them visible under a light microscope. The acidic conditions of the staining solution enhance the specificity of this reaction.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the this compound staining protocol.

ParameterValueNotes
Staining Solution
This compound (Bismarck Brown Y)0.5 g
96% Ethanol (B145695)80 mL
1N Hydrochloric Acid10 mL or 20 mL of 1% HClTwo variations of the acidic component are reported.[1][5]
Staining Time 30 minutes to 2 hoursLonger incubation can intensify the granular color.[1][5]
Differentiation 70% EthanolBrief, typically a few seconds to a few changes.[1][5]
Counterstaining (Optional)
Harris Hematoxylin3 minutesFor nuclear counterstaining.[1]
Mayer's HematoxylinStandard procedureAn alternative for nuclear counterstaining.[5]

Experimental Protocols

Materials
  • Formalin-fixed, paraffin-embedded tissue sections

  • This compound (Bismarck Brown Y) powder

  • 96% Ethanol

  • Absolute Ethanol

  • 70% Ethanol

  • 1N Hydrochloric Acid (HCl) or 1% HCl solution

  • Xylene

  • Harris Hematoxylin or Mayer's Hematoxylin (for counterstaining)

  • Distilled water

  • Mounting medium (e.g., Entellan)

  • Coplin jars or staining dishes

  • Microscope slides and coverslips

  • Microscope

Reagent Preparation

This compound Staining Solution (0.5%)

  • Weigh 0.5 g of this compound powder.

  • Dissolve the dye in 80 mL of 96% ethanol.

  • Add 10 mL of 1N HCl or 20 mL of 1% HCl to the solution and mix well.[1][6] The solution is stable and can be used even if not freshly prepared.[5]

Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of absolute ethanol for 3 minutes each.

    • Hydrate slides through 95% ethanol and 70% ethanol for 3 minutes each.

    • Rinse briefly in distilled water.

  • Staining:

    • Immerse the slides in the this compound staining solution for 30 minutes to 2 hours at room temperature.[1][5] A longer staining time can enhance the intensity of the mast cell granules.[1]

  • Differentiation:

    • Briefly differentiate the sections in 70% ethanol. This step should be quick, involving a few dips or changes to remove excess stain.[1][5]

  • Counterstaining (Recommended for improved contrast):

    • Rinse the slides in running tap water.

    • Immerse in Harris Hematoxylin for 3 minutes or in Mayer's Hematoxylin according to standard protocols.[1][5]

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanols (70%, 95%, and two changes of absolute ethanol) for 3 minutes each.

    • Clear in two changes of xylene for 5 minutes each.

    • Mount the coverslips using a permanent mounting medium.

Expected Results
  • Mast cell granules: Yellow-brown to dark brown.[1][4]

  • Nuclei (with counterstain): Blue/Violet.[5]

  • Background: Pale yellow or colorless.

Quality Control

To ensure the quality and specificity of the staining, it is recommended to include a positive control slide with tissue known to contain a high population of mast cells, such as skin or intestinal submucosa. A negative control slide, omitting the this compound staining step, can also be included to check for non-specific background staining.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the modified this compound staining protocol.

Basic_Brown_16_Staining_Workflow start Start: Paraffin-embedded section deparaffinize Deparaffinization & Rehydration (Xylene, Graded Ethanols) start->deparaffinize stain Staining (this compound Solution) 30 min - 2 hr deparaffinize->stain differentiate Differentiation (70% Ethanol) stain->differentiate counterstain Counterstaining (Hematoxylin) ~3 min differentiate->counterstain dehydrate Dehydration & Clearing (Graded Ethanols, Xylene) counterstain->dehydrate mount Mounting (Permanent Medium) dehydrate->mount end End: Microscopic Examination mount->end

Caption: Workflow of the modified this compound staining protocol.

References

Application Notes: Bismarck Brown Y as a Cytological Counterstain

Author: BenchChem Technical Support Team. Date: December 2025

Topic: The Role and Application of Bismarck Brown Y in Polychromatic Staining for Cytology

Audience: Researchers, scientists, and drug development professionals.

Introduction

It is important to clarify a common point of confusion regarding brown counterstains in cytology. While the user requested information on "Basic Brown 16," extensive research indicates that this dye is primarily used in the cosmetics industry for hair coloring and is not a standard component of cytological staining protocols.[1][2][3] The relevant brown counterstain used in routine and specialized cytology is Bismarck Brown Y (C.I. 21000).[4][5][6] This diazo dye is a key ingredient in the EA series of polychromatic stains (such as EA-50) used in the Papanicolaou (Pap) staining method.[7][8][9][10] These application notes will, therefore, focus on the correct and widely accepted cytological counterstain, Bismarck Brown Y.

Bismarck Brown Y functions as a cytoplasmic counterstain, imparting a yellow-brown hue to certain cellular components, which enhances the overall contrast and differentiation of cells in a specimen.[5][6] It is particularly useful for staining acid mucins and provides a contrasting background that allows the primary nuclear and other cytoplasmic stains to be more clearly visualized.[4][5][6]

Principle of Staining

The Papanicolaou stain is a polychromatic staining method that uses a combination of dyes to differentiate cells in cytological smears. The process involves nuclear staining with hematoxylin, followed by cytoplasmic counterstaining with Orange G (OG-6) and an EA solution. Bismarck Brown Y is a component of the EA solution, along with Eosin Y and Light Green SF or Fast Green FCF.[7][8][9][10] As a basic dye, Bismarck Brown Y stains acidic (basophilic) cellular components, such as some cytoplasmic granules and mucins.

Quantitative Data Summary

The following table summarizes the typical composition and concentrations of Bismarck Brown Y in common Papanicolaou EA-50 formulations.

Component Typical Concentration (%) Function Target Structures
Eosin Y0.23 - 0.25%Primary cytoplasmic stain (acidophilic)Cytoplasm, nucleoli, RBCs
Bismarck Brown Y 0.05% Cytoplasmic counterstain (basophilic) Acid mucins, some cytoplasm
Light Green SF/Fast Green FCF0.08 - 0.1%Secondary cytoplasmic stain (acidophilic)Metabolically active cytoplasm
Phosphotungstic Acid0.2%Mordant/differentiatorEnhances differential staining
Denatured Ethanol (B145695)to 100%Solvent-

Data compiled from multiple sources.[7][9][10]

Experimental Protocols

Protocol 1: Preparation of EA-50 Staining Solution with Bismarck Brown Y

This protocol describes the preparation of a standard EA-50 polychromatic staining solution.

Materials:

  • Eosin Y (C.I. 45380)

  • Bismarck Brown Y (C.I. 21000)[4][5]

  • Light Green SF (C.I. 42095) or Fast Green FCF (C.I. 42053)

  • Phosphotungstic acid

  • Denatured ethanol (95%)

  • Distilled water

  • Glacial acetic acid

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • Analytical balance

Procedure:

  • Prepare Stock Solutions:

    • 0.5% Eosin Y: Dissolve 0.5 g of Eosin Y in 100 mL of 95% denatured ethanol.

    • 0.5% Bismarck Brown Y: Dissolve 0.5 g of Bismarck Brown Y in 100 mL of 95% denatured ethanol.

    • 0.5% Light Green SF: Dissolve 0.5 g of Light Green SF in 100 mL of 95% denatured ethanol.

  • Combine Stock Solutions: In a large beaker or flask, combine the following volumes of the stock solutions:

    • 45 mL of 0.5% Eosin Y solution

    • 10 mL of 0.5% Bismarck Brown Y solution

    • 12.5 mL of 0.5% Light Green SF solution

  • Add Mordant and Solvent:

    • To the combined dye solution, add 2 g of phosphotungstic acid.

    • Add 732.5 mL of 95% denatured ethanol.

  • Final Adjustments:

    • Add 20 mL of distilled water.

    • Add 20 mL of glacial acetic acid.

  • Mix and Store:

    • Mix thoroughly using a magnetic stirrer until all components are dissolved.

    • Store the final EA-50 solution in a tightly capped, light-protected bottle at room temperature. The solution should be allowed to ripen for at least one week before use for optimal performance.

Protocol 2: Papanicolaou Staining Procedure for Cytological Smears

This protocol outlines the full Papanicolaou staining procedure incorporating the EA-50 solution containing Bismarck Brown Y.

Specimen Preparation:

  • Fix cytological smears immediately in 95% ethanol for at least 15-30 minutes.

Staining Procedure:

  • Hydration:

    • 80% Ethanol - 1 minute

    • 70% Ethanol - 1 minute

    • Distilled water - 1 minute

  • Nuclear Staining:

    • Harris' Hematoxylin (or Gill's) - 3-5 minutes

    • Rinse in running tap water - 1 minute

    • Differentiate in 0.5% acid alcohol (0.5% HCl in 70% ethanol) - 3-5 dips

    • Rinse in running tap water - 1 minute

    • Bluing in Scott's tap water substitute or weak ammonia (B1221849) water - 1 minute

    • Rinse in running tap water - 1 minute

  • Dehydration before Cytoplasmic Staining:

    • 70% Ethanol - 1 minute

    • 95% Ethanol - 1 minute

  • First Cytoplasmic Stain (OG-6):

    • Orange G (OG-6) solution - 2 minutes

    • 95% Ethanol (2 changes) - 1 minute each

  • Second Cytoplasmic Stain (EA-50):

    • EA-50 solution (containing Bismarck Brown Y) - 3-5 minutes

    • 95% Ethanol (2 changes) - 1 minute each

  • Dehydration and Clearing:

    • 100% Ethanol (2 changes) - 1 minute each

    • Xylene (or xylene substitute) (2 changes) - 2 minutes each

  • Mounting:

    • Apply a coverslip using a permanent mounting medium.

Visualizations

Papanicolaou_Staining_Workflow cluster_prep Specimen Preparation cluster_hydration Hydration cluster_nuclear Nuclear Staining cluster_cytoplasmic Cytoplasmic Staining cluster_final Final Steps Fixation Fixation (95% Ethanol) Hydrate_80 80% Ethanol Fixation->Hydrate_80 Hydrate_70 70% Ethanol Hydrate_80->Hydrate_70 Hydrate_H2O Distilled Water Hydrate_70->Hydrate_H2O Hematoxylin Hematoxylin Hydrate_H2O->Hematoxylin Rinse1 Rinse Hematoxylin->Rinse1 Differentiate Acid Alcohol Rinse1->Differentiate Rinse2 Rinse Differentiate->Rinse2 Bluing Bluing Agent Rinse2->Bluing Rinse3 Rinse Bluing->Rinse3 Dehydrate_PreCyto Dehydration (70% -> 95% EtOH) Rinse3->Dehydrate_PreCyto OG6 Orange G (OG-6) Dehydrate_PreCyto->OG6 Rinse_EtOH1 95% Ethanol Rinse OG6->Rinse_EtOH1 EA50 EA-50 (Eosin, Light Green, Bismarck Brown Y) Rinse_EtOH1->EA50 Rinse_EtOH2 95% Ethanol Rinse EA50->Rinse_EtOH2 Dehydrate_Final Dehydration (100% Ethanol) Rinse_EtOH2->Dehydrate_Final Clearing Clearing (Xylene) Dehydrate_Final->Clearing Mounting Mounting Clearing->Mounting

Caption: Workflow of the Papanicolaou staining method.

Staining_Mechanism cluster_cell cluster_dyes Nucleus Nucleus (Acidic, Basophilic) Cytoplasm_A Keratinized Cytoplasm (Acidophilic) Cytoplasm_B Metabolically Active Cytoplasm (Acidophilic) Mucins Acid Mucins (Acidic, Basophilic) Hematoxylin Hematoxylin Hematoxylin->Nucleus Stains Blue/Purple OG6 Orange G OG6->Cytoplasm_A Stains Orange/Yellow EA50_LG Light Green SF EA50_LG->Cytoplasm_B Stains Blue/Green EA50_Eosin Eosin Y EA50_Eosin->Cytoplasm_B Stains Pink/Red EA50_BBY Bismarck Brown Y EA50_BBY->Mucins Stains Yellow/Brown

Caption: Interaction of Papanicolaou dyes with cellular components.

References

Application Notes and Protocols: Basic Brown 16 in Environmental Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Brown 16, a monoazo dye primarily used in non-oxidative hair coloring formulations, is of significant interest in environmental science as a model pollutant.[1] Its prevalence in wastewater from cosmetic industries necessitates research into its environmental fate, toxicity, and remediation. These application notes provide an overview of how this compound is utilized in environmental research, focusing on its role in the development and assessment of wastewater treatment technologies and its ecotoxicological profile.

Application 1: Model Contaminant for Adsorption-Based Wastewater Treatment

This compound serves as a target compound for evaluating the efficacy of various low-cost adsorbents in removing dyes from aqueous solutions. Its chemical properties make it a suitable candidate for studying adsorption mechanisms.

Quantitative Data for Adsorption Studies
AdsorbentInitial Conc. (ppm)Adsorbent Dose (g/L)pHContact Time (min)Removal Efficiency (%)Reference
Durian Shell100.143080.7 (Decolourisation)[2]
Durian Shell101.063086.2 (COD Removal)[2]
Durian Shell151.083077.6 (Decolourisation)[2]
Durian Shell151.083080.6 (COD Removal)[2]
Experimental Protocol: Batch Adsorption of this compound onto Durian Shell

This protocol outlines the methodology for assessing the adsorption capacity of durian shell for this compound.

1. Preparation of Adsorbent:

  • Collect and thoroughly wash durian shells with distilled water to remove impurities.
  • Dry the shells in an oven at 105°C for 24 hours.
  • Grind the dried shells and sieve to a uniform particle size.
  • Store the prepared adsorbent in a desiccator.

2. Preparation of this compound Solution:

  • Prepare a stock solution of this compound (e.g., 1000 ppm) by dissolving a known weight of the dye in deionized water.
  • Prepare working solutions of desired concentrations (e.g., 10-20 ppm) by diluting the stock solution.[2]

3. Batch Adsorption Experiments:

  • In a series of flasks, add a known amount of durian shell adsorbent (e.g., 0.1-1.0 g/L) to a fixed volume of this compound solution of a specific concentration.[2]
  • Adjust the pH of the solutions to the desired values (e.g., 4-8) using dilute HCl or NaOH.[2]
  • Agitate the flasks on a mechanical shaker at a constant speed for a predetermined contact time (e.g., 30-240 minutes).[2]
  • After agitation, separate the adsorbent from the solution by filtration or centrifugation.

4. Analysis:

  • Determine the remaining concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
  • Calculate the removal efficiency using the following formula:
  • Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100
  • Where C₀ is the initial concentration and Cₑ is the equilibrium concentration of the dye.
  • Optionally, measure the Chemical Oxygen Demand (COD) of the solution before and after adsorption to assess the removal of organic content.[2]

Experimental Workflow for Adsorption Studies

Adsorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Adsorbent Adsorbent Preparation (Durian Shell) Batch Batch Adsorption - Vary pH - Vary Dose - Vary Time Adsorbent->Batch Dye This compound Solution Preparation Dye->Batch Separation Solid-Liquid Separation Batch->Separation Analysis UV-Vis & COD Analysis Separation->Analysis Calculation Calculate Removal Efficiency Analysis->Calculation

Adsorption experiment workflow.

Application 2: Model Contaminant for Advanced Oxidation Processes (AOPs)

This compound is employed as a model organic pollutant to investigate the effectiveness of various advanced oxidation processes (AOPs) for wastewater treatment. These studies are crucial for developing technologies to degrade recalcitrant organic compounds.

Quantitative Data for Photocatalytic Degradation

While specific quantitative data for this compound photocatalysis is not detailed in the provided search results, the general mechanisms and influencing factors are discussed. Research on similar dyes shows that AOPs can achieve high degradation efficiencies.

Experimental Protocol: Photocatalytic Degradation of this compound

This protocol describes a general procedure for studying the photocatalytic degradation of this compound using a semiconductor photocatalyst (e.g., TiO₂ or ZnO).

1. Materials and Reagents:

  • This compound
  • Photocatalyst powder (e.g., TiO₂, ZnO)
  • Deionized water
  • Photoreactor equipped with a suitable light source (e.g., UV lamp or visible light lamp)
  • Magnetic stirrer
  • pH meter

2. Experimental Procedure:

  • Prepare a stock solution of this compound of a known concentration.
  • In the photoreactor vessel, add a specific volume of the dye solution and a measured amount of the photocatalyst.
  • Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
  • Turn on the light source to initiate the photocatalytic reaction.
  • Collect aliquots of the suspension at regular time intervals.
  • Filter the aliquots to remove the photocatalyst particles before analysis.

3. Analysis:

  • Measure the absorbance of the filtered samples using a UV-Vis spectrophotometer at the maximum wavelength of this compound to determine the change in concentration over time.
  • The degradation efficiency can be calculated as a function of irradiation time.
  • For mechanistic studies, radical scavengers can be added to the reaction mixture to identify the primary reactive oxygen species involved in the degradation process.

Signaling Pathway: General Mechanism of Photocatalytic Degradation

Photocatalysis_Pathway cluster_catalyst Semiconductor Photocatalyst cluster_reactions Redox Reactions VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ H2O H₂O VB->H2O h⁺ O2 O₂ CB->O2 e⁻ OH_rad •OH (Hydroxyl Radical) H2O->OH_rad Oxidation Degradation Degradation Products (CO₂, H₂O, mineral acids) OH_rad->Degradation Oxidation O2_rad •O₂⁻ (Superoxide Radical) O2->O2_rad Reduction O2_rad->Degradation Oxidation Light Light (hν) Light->VB Excitation BB16 This compound BB16->Degradation

Photocatalytic degradation pathway.

Application 3: Ecotoxicological Assessment

This compound is used in toxicological studies to assess the potential environmental risk of hair dye ingredients. These studies provide data for regulatory bodies to determine safe concentration limits for cosmetic products.

Quantitative Data for Ecotoxicity
Test OrganismExposure RouteDosageObservationReference
RatOral4.0 g/kg bwMortality within one week[3]
RatOral0.1 g/kg bwNo mortality[3]
MouseOral (LD50)7.8 g/kg bwDecreased activity, increased respiratory rate, tremors[2]
Experimental Protocol: Acute Oral Toxicity Study (General)

This protocol provides a generalized overview based on standard guidelines for acute oral toxicity testing.

1. Test Animals:

  • Select a suitable animal model (e.g., rats or mice) of a specific strain, age, and weight.
  • Acclimatize the animals to the laboratory conditions for a specified period before the study.

2. Test Substance Administration:

  • Prepare a solution or suspension of this compound in a suitable vehicle (e.g., 1% aqueous methylcellulose).[3]
  • Administer a single oral dose of the test substance to different groups of animals at various dose levels (e.g., 0.1, 1.0, 2.0, 4.0 g/kg body weight).[3]
  • Include a control group that receives only the vehicle.

3. Observation:

  • Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes daily for a period of 14 days.[3]
  • Record the time of death for any animals that do not survive.

4. Post-mortem Examination:

  • At the end of the observation period, euthanize the surviving animals.
  • Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end) to observe any macroscopic abnormalities.

5. Data Analysis:

  • Analyze the mortality data to determine the LD50 (the dose that is lethal to 50% of the test animals), if applicable.
  • Summarize the clinical signs of toxicity and any findings from the post-mortem examinations.

Logical Relationship for Ecotoxicological Assessment

Ecotox_Assessment cluster_input Input cluster_exposure Environmental Exposure cluster_testing Toxicity Testing cluster_output Output & Regulation BB16_Source This compound (Hair Dye Formulations) Wastewater Wastewater Discharge BB16_Source->Wastewater Aquatic Aquatic Environment Wastewater->Aquatic Acute_Toxicity Acute Toxicity Studies (e.g., Rat, Mouse) Aquatic->Acute_Toxicity Genotoxicity Genotoxicity Assays Aquatic->Genotoxicity Risk_Assessment Environmental Risk Assessment Acute_Toxicity->Risk_Assessment Genotoxicity->Risk_Assessment Regulation Regulatory Guidelines (e.g., SCCS Opinions) Risk_Assessment->Regulation

Ecotoxicological assessment logic.

Conclusion

While this compound does not have direct applications as a research tool in environmental science, its use as a model pollutant is critical for advancing our understanding of contaminant removal technologies and for assessing the environmental risks associated with cosmetic ingredients. The protocols and data presented here provide a foundation for researchers working in the fields of environmental remediation and ecotoxicology.

References

Application Notes and Protocols: Adsorption of Basic Brown 16 on Activated Carbon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Brown 16 is a cationic dye used in various industries, and its presence in wastewater is a growing environmental concern. Activated carbon has been widely demonstrated as a highly effective adsorbent for the removal of various dyes from aqueous solutions due to its large surface area and porous structure.[1] This document provides detailed application notes and experimental protocols for the study of this compound adsorption onto activated carbon.

Data Presentation

Adsorption Isotherm Parameters

The equilibrium of this compound adsorption on activated carbon can be described by isotherm models such as the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface.[2][4]

Isotherm ModelParametersRepresentative ValueReference
Langmuir qm (mg/g)227.27[2]
KL (L/mg)Value not available
R2> 0.99[3]
Freundlich KF ((mg/g)(L/mg)1/n)Value not available
nValue not available
R2> 0.98[2]

Table 1: Representative Adsorption Isotherm Parameters for Basic Dye Adsorption on Activated Carbon.

Adsorption Kinetic Parameters

The rate of adsorption of this compound onto activated carbon can be analyzed using kinetic models like the pseudo-first-order and pseudo-second-order models. The pseudo-second-order model often provides a better fit for the adsorption of basic dyes, suggesting that chemisorption may be the rate-limiting step.[2][3]

Kinetic ModelParametersRepresentative ValueReference
Pseudo-first-order qe (mg/g)Calculated from model[3]
k1 (1/min)Calculated from model[3]
R2~0.99[3]
Pseudo-second-order qe (mg/g)Calculated from model[3]
k2 (g/mg·min)Calculated from model[3]
R2> 0.99[2][3]

Table 2: Representative Adsorption Kinetic Parameters for Basic Dye Adsorption on Activated Carbon.

Thermodynamic Parameters

Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) provide insights into the spontaneity and nature of the adsorption process.

Thermodynamic ParameterRepresentative ValueIndicationReference
ΔG° (kJ/mol) NegativeSpontaneous process[3]
ΔH° (kJ/mol) PositiveEndothermic process[3]
ΔS° (J/mol·K) PositiveIncreased randomness at the solid-liquid interface[3]

Table 3: Representative Thermodynamic Parameters for Basic Dye Adsorption on Activated Carbon.

Experimental Protocols

Materials and Reagents
  • This compound dye

  • Activated Carbon (commercial or prepared)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled or deionized water

Equipment
  • UV-Vis Spectrophotometer

  • Shaking incubator or orbital shaker

  • pH meter

  • Analytical balance

  • Filtration system (e.g., filter paper, syringe filters)

  • Glassware (beakers, flasks, etc.)

Preparation of Adsorbate Solution
  • Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a precisely weighed amount of the dye in distilled water.

  • Prepare working solutions of desired concentrations (e.g., 50-500 mg/L) by diluting the stock solution.[2]

Batch Adsorption Experiments

Batch adsorption studies are performed to investigate the effects of various parameters on the adsorption of this compound.

1. Effect of Contact Time:

  • Add a fixed amount of activated carbon (e.g., 0.1 g) to a series of flasks containing a fixed volume and concentration of this compound solution (e.g., 100 mL of 100 mg/L).
  • Agitate the flasks at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C).
  • Withdraw samples at different time intervals (e.g., 10, 20, 30, 60, 90, 120, 180 minutes).[3]
  • Filter the samples and analyze the remaining dye concentration using a UV-Vis spectrophotometer at the maximum wavelength of this compound.

2. Effect of Initial Dye Concentration:

  • Vary the initial concentration of the this compound solution (e.g., 50, 100, 200, 300, 400, 500 mg/L) while keeping the adsorbent dose, contact time (determined from the previous experiment), temperature, and pH constant.[2]
  • After agitation for the equilibrium time, filter the samples and analyze the final dye concentration.

3. Effect of Adsorbent Dose:

  • Vary the amount of activated carbon (e.g., 0.02, 0.04, 0.06, 0.08, 0.1 g) added to a fixed volume and concentration of the dye solution.[3]
  • Keep the contact time, initial dye concentration, temperature, and pH constant.
  • After reaching equilibrium, analyze the final dye concentration.

4. Effect of pH:

  • Adjust the initial pH of the dye solutions to different values (e.g., 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.
  • Add a fixed amount of activated carbon and agitate for the equilibrium contact time.
  • Keep the adsorbent dose, initial dye concentration, and temperature constant.
  • Measure the final dye concentration.

5. Effect of Temperature:

  • Conduct the adsorption experiments at different temperatures (e.g., 25, 35, 45 °C) to determine the thermodynamic parameters.[3]
  • Keep the adsorbent dose, initial dye concentration, contact time, and pH constant.
  • Analyze the final dye concentration at each temperature.

Data Analysis
  • Adsorption Capacity (qe): The amount of dye adsorbed per unit mass of activated carbon at equilibrium is calculated using the following equation: qe = (C0 - Ce) * V / m where C0 and Ce are the initial and equilibrium dye concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

  • Removal Efficiency (%): % Removal = [(C0 - Ce) / C0] * 100

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Batch Adsorption Experiments cluster_analysis Analysis Adsorbate Prepare this compound Stock Solution Working_Sol Prepare Working Solutions Adsorbate->Working_Sol Contact_Time Effect of Contact Time Working_Sol->Contact_Time Adsorbent Prepare Activated Carbon Adsorbent->Contact_Time Initial_Conc Effect of Initial Dye Concentration Contact_Time->Initial_Conc Adsorbent_Dose Effect of Adsorbent Dose Initial_Conc->Adsorbent_Dose pH_Effect Effect of pH Adsorbent_Dose->pH_Effect Temp_Effect Effect of Temperature pH_Effect->Temp_Effect UV_Vis UV-Vis Spectrophotometry Temp_Effect->UV_Vis Data_Analysis Data Analysis (qe, % Removal) UV_Vis->Data_Analysis Modeling Isotherm, Kinetic & Thermodynamic Modeling Data_Analysis->Modeling

Caption: Workflow for the adsorption study of this compound on activated carbon.

Adsorption_Logic cluster_factors Influencing Factors cluster_process Adsorption Process cluster_outcomes Process Characterization pH Solution pH Adsorption Adsorption of This compound on Activated Carbon pH->Adsorption Temp Temperature Temp->Adsorption Conc Initial Dye Concentration Conc->Adsorption Dose Adsorbent Dose Dose->Adsorption Time Contact Time Time->Adsorption Equilibrium Adsorption Equilibrium (Isotherms) Adsorption->Equilibrium Kinetics Adsorption Kinetics Adsorption->Kinetics Thermodynamics Adsorption Thermodynamics Adsorption->Thermodynamics

Caption: Factors influencing the adsorption process and its characterization.

References

Application Notes and Protocols for the Photocatalytic Degradation of Basic Brown 16 in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The discharge of dye-laden industrial effluents poses a significant environmental threat due to the complex aromatic structure and low biodegradability of these compounds. Basic Brown 16 is a water-soluble cationic azo dye used in the textile and hair coloring industries. Its release into water bodies can be toxic to aquatic life and impacts water quality. Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis, have emerged as a promising technology for the complete mineralization of such recalcitrant organic pollutants into less harmful substances like CO₂, H₂O, and inorganic ions.[1][2][3]

This document provides a detailed overview of the principles, experimental protocols, and key parameters involved in the photocatalytic degradation of this compound in aqueous solutions. The process typically utilizes semiconductor photocatalysts, such as Titanium Dioxide (TiO₂) or Zinc Oxide (ZnO), which, upon activation by a suitable light source, generate highly reactive oxygen species (ROS) responsible for the degradation of the dye molecules.[4][5][6]

Principle of Photocatalysis

Heterogeneous photocatalysis is initiated when a semiconductor material is irradiated with photons of energy equal to or greater than its band gap energy. This leads to the generation of electron-hole pairs (e⁻/h⁺). The photogenerated holes in the valence band are powerful oxidants, while the electrons in the conduction band are potent reductants. These charge carriers react with adsorbed water and oxygen molecules on the catalyst surface to produce highly reactive radicals, primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). These radicals then attack the complex structure of the this compound dye, breaking it down into smaller, less toxic intermediates and ultimately leading to its complete mineralization.[4][6][7]

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for conducting a photocatalytic degradation experiment for this compound.

1. Materials and Reagents

  • Dye: this compound (C.I. 12250, CAS No. 26381-41-9)

  • Photocatalyst: Titanium Dioxide (TiO₂, e.g., Degussa P25), Zinc Oxide (ZnO), or custom-synthesized catalysts.

  • Reagents: Sodium hydroxide (B78521) (NaOH) and Hydrochloric acid (HCl) for pH adjustment.

  • Water: Deionized or distilled water for solution preparation.

  • Glassware: Beakers, volumetric flasks, graduated cylinders, Pyrex reaction vessel.

  • Equipment:

    • Magnetic stirrer and stir bars

    • pH meter

    • Analytical balance

    • UV-Vis Spectrophotometer

    • Centrifuge or filtration system (e.g., syringe filters)

    • Light source: UV lamp (e.g., low-pressure mercury vapor lamp with peak emission at 254 nm or 365 nm) or a solar simulator.[8][9]

    • Photoreactor: A batch reactor, often with a quartz immersion well for the lamp to ensure maximum light penetration.[8]

2. Protocol for Photocatalyst Synthesis (Example: Sol-Gel TiO₂)

A modified sol-gel route can be employed for the synthesis of TiO₂ nanoparticles.[8][10]

  • Prepare a solution of Titanium isopropoxide (TTIP) in ethanol.

  • In a separate beaker, prepare a mixture of ethanol, deionized water, and a small amount of an acid catalyst (e.g., HCl or HNO₃).

  • Slowly add the water-ethanol mixture to the TTIP solution under vigorous stirring.

  • Continue stirring for several hours until a stable sol is formed.

  • Age the sol for 24-48 hours to allow for gelation.

  • Dry the resulting gel in an oven at 80-100 °C to remove the solvent.

  • Calcine the dried powder in a muffle furnace at a specified temperature (e.g., 450-650 °C) for 1-2 hours to obtain the crystalline TiO₂ nanoparticles (typically anatase phase).[10]

3. Protocol for Photocatalytic Degradation of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) by dissolving a precisely weighed amount of the dye powder in deionized water.

  • Reaction Setup:

    • Transfer a specific volume of the this compound solution of a desired initial concentration (e.g., 10-50 mg/L) into the photoreactor vessel.

    • Add the desired amount of photocatalyst (e.g., 0.5 - 1.5 g/L).[10][11] The optimal catalyst loading should be determined experimentally.

  • Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 30-60 minutes.[12][13] This step ensures that an equilibrium is reached between the adsorption of the dye onto the catalyst surface and its desorption back into the solution. Take an initial sample ("time zero") at the end of this period.

  • Initiation of Photocatalysis:

    • Turn on the light source to initiate the photocatalytic reaction.

    • If the reactor is an open system, ensure continuous stirring to maintain a uniform suspension of the catalyst particles.[12]

    • Maintain a constant temperature, if required, using a water-circulating jacket around the reactor.[8]

  • Sampling: Withdraw aliquots (e.g., 3-5 mL) of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).[10]

  • Sample Preparation for Analysis: Immediately after collection, remove the photocatalyst particles from the sample to quench the reaction. This is typically done by centrifugation (e.g., 5000 rpm for 10 minutes) followed by filtration through a 0.45 µm syringe filter.[10][12]

4. Analytical Protocol: Quantification of this compound

The concentration of the remaining this compound in the solution is determined using UV-Vis spectrophotometry.

  • Determine λmax: Scan a standard solution of this compound across the UV-Vis spectrum (200-800 nm) to determine the wavelength of maximum absorbance (λmax). The reported λmax for this compound is approximately 478 nm.[14][15]

  • Prepare Calibration Curve:

    • Prepare a series of standard solutions of this compound with known concentrations (e.g., 1, 2, 5, 10, 15 mg/L) from the stock solution.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. Determine the equation of the line (y = mx + c).

  • Measure Sample Absorbance: Measure the absorbance of the centrifuged and filtered samples collected during the degradation experiment at λmax.

  • Calculate Degradation Efficiency: Use the absorbance values and the calibration curve to determine the concentration of this compound at each time point. The degradation efficiency (%) can be calculated using the following formula:

    • Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100

    • Where C₀ is the initial concentration of the dye (after the dark adsorption phase) and Cₜ is the concentration at a specific irradiation time 't'.[13]

Data Presentation

The efficiency of photocatalytic degradation is influenced by several operational parameters. The following tables summarize typical quantitative data patterns observed in studies on azo dye degradation.

Table 1: Effect of Photocatalyst Type on Degradation Efficiency

PhotocatalystLight SourceReaction Time (min)Degradation Efficiency (%)Reference
TiO₂ (Degussa P25)UV-A (365 nm)150100[9]
ZnOUV (254 nm)60>90[13]
CdSMercury Lamp18062.56[11]
γ-Fe₂O₃:TiO₂UV (254 nm)15~95[8]

Table 2: Effect of Key Operational Parameters on Degradation

ParameterConditionObservationRationaleReferences
Initial Dye Conc. Increasing conc.Decreased degradation rateHigher concentration blocks light penetration and saturates catalyst active sites.[6][11]
Catalyst Dosage Increasing dosageIncreased rate up to an optimum, then decreasesMore active sites available. Excess catalyst leads to turbidity and light scattering.[11][16]
pH of Solution Acidic vs. AlkalineEfficiency variespH affects the surface charge of the catalyst and the dye molecule structure, influencing adsorption.[10][12]

Table 3: Reaction Kinetics

The degradation of many dyes follows a pseudo-first-order kinetic model.

Dye ModelKinetic ModelRate Constant (k)Correlation (R²)Reference
Basic Yellow 28Pseudo-first-order0.599 mg L⁻¹min⁻¹>0.98[9]
Acid Red 26Pseudo-first-order0.039 min⁻¹ (in pure water)0.994[17]
Indigo CarminePseudo-first-order0.0132 min⁻¹-[10]

Visualizations

Mechanism of Photocatalytic Degradation

Photocatalysis_Mechanism cluster_reactions Redox Reactions cluster_degradation Pollutant Degradation VB Valence Band (VB) CB Conduction Band (CB) h h⁺ VB->h e⁻ excitation e e⁻ Light Light (hν ≥ Ebg) Light->VB Photon Absorption O2 O₂ e->O2 Reduction H2O H₂O / OH⁻ h->H2O Oxidation O2_rad •O₂⁻ (Superoxide) O2->O2_rad OH_rad •OH (Hydroxyl Radical) H2O->OH_rad Dye This compound O2_rad->Dye Attack OH_rad->Dye Attack Products Degradation Products (CO₂, H₂O, etc.) Dye->Products

Caption: General mechanism of semiconductor photocatalysis.

Experimental Workflow for Dye Degradation

Experimental_Workflow A 1. Prepare this compound Stock Solution B 2. Set up Photoreactor: Add dye solution & catalyst A->B C 3. Dark Adsorption: Stir for 30-60 min B->C D 4. Initiate Reaction: Turn on Light Source C->D E 5. Collect Samples at Intervals D->E E->D Continue Irradiation F 6. Quench Reaction: Centrifuge/Filter Sample E->F G 7. Analyze Sample: UV-Vis Spectrophotometry F->G H 8. Calculate Degradation Efficiency (%) G->H

Caption: Step-by-step workflow for a photocatalysis experiment.

References

Application Notes and Protocols: Basic Brown 16 as a Model Azo Dye for Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Brown 16, also known as C.I. 12250, is a cationic monoazo dye utilized in various industrial applications, including hair coloring formulations.[1][2] Its well-defined chemical structure and characteristic azo bond (-N=N-) make it an excellent model compound for studies on the degradation of azo dyes, a major class of synthetic colorants and environmental pollutants.[1][3] Understanding the degradation pathways and kinetics of this compound is crucial for developing effective wastewater treatment technologies and assessing the environmental fate of similar compounds.[1][4] This document provides detailed application notes and experimental protocols for the degradation of this compound using various advanced oxidation processes (AOPs) and microbial methods.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for designing and interpreting degradation experiments.

PropertyValueReference(s)
IUPAC Name[8-[(4-aminophenyl)diazenyl]-7-hydroxynaphthalen-2-yl]-trimethylazanium;chloride[1]
CAS Number26381-41-9[5][6]
Molecular FormulaC₁₉H₂₁ClN₄O[6][7]
Molecular Weight356.85 g/mol [5]
AppearanceDark green to black powder[5][8]
Melting Point169-175 °C[8]
Water Solubility>100 g/L at room temperature[8]
log Pow0.88[5][8]
UV-Vis λmax218 nm, 259 nm, 478 nm[1][8]

Experimental Protocols

Detailed methodologies for key degradation experiments and analytical procedures are provided below.

Protocol 1: Photocatalytic Degradation

This protocol describes the degradation of this compound using a semiconductor photocatalyst, such as titanium dioxide (TiO₂), under UV or visible light irradiation.

Materials:

  • This compound stock solution (e.g., 100 mg/L in deionized water)

  • Photocatalyst (e.g., TiO₂ P25)

  • Photoreactor equipped with a UV or visible light source

  • Magnetic stirrer and stir bars

  • pH meter

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Syringes and syringe filters (0.45 µm)

Procedure:

  • Prepare a working solution of this compound (e.g., 10-50 mg/L) by diluting the stock solution.

  • Adjust the pH of the dye solution to the desired value (e.g., pH 3 for optimal results with some catalysts) using HCl or NaOH.[1]

  • Add the photocatalyst (e.g., 100 mg of TiO₂) to the dye solution in the photoreactor.[1]

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

  • Turn on the light source to initiate the photocatalytic reaction.

  • Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 10, 20, 30, 60, 90, 120 minutes).

  • Immediately filter the aliquots through a 0.45 µm syringe filter to remove the catalyst particles.

  • Analyze the filtrate for the remaining concentration of this compound using UV-Vis spectrophotometry or HPLC.

Protocol 2: Fenton and Photo-Fenton Degradation

This protocol outlines the degradation of this compound using Fenton's reagent (Fe²⁺/H₂O₂) and its enhancement with UV light (photo-Fenton).

Materials:

  • This compound working solution (e.g., 30 mg/L)

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30%)

  • UV lamp (for photo-Fenton)

  • Beakers and magnetic stirrer

  • pH meter

  • Sulfuric acid (H₂SO₄) for pH adjustment

  • Sodium sulfite (B76179) (Na₂SO₃) to quench the reaction

Procedure:

  • Place a known volume of the this compound working solution in a beaker and adjust the pH to approximately 3 using sulfuric acid.[9]

  • Add the desired amount of FeSO₄·7H₂O (e.g., to achieve a concentration of 0.4 mmol/L) and stir until dissolved.[9]

  • For the photo-Fenton experiment, place the beaker under a UV lamp.

  • Initiate the reaction by adding the required volume of H₂O₂ (e.g., to a final concentration of 17 mmol/L).[9]

  • Start a timer and withdraw samples at predetermined time points (e.g., 0, 2, 4, 6, 8, 10 minutes).

  • Quench the reaction in each sample by adding a small amount of sodium sulfite.

  • Analyze the samples for the residual dye concentration.

Protocol 3: Microbial Degradation

This protocol provides a general method for assessing the degradation of this compound by a bacterial consortium.

Materials:

  • Bacterial consortium capable of azo dye degradation

  • Mineral Salt Medium (MSM)

  • This compound as the sole carbon source

  • Incubator shaker

  • Centrifuge

  • Sterile culture tubes and flasks

Procedure:

  • Prepare a sterile Mineral Salt Medium.

  • Add this compound to the MSM at a specific concentration (e.g., 100 mg/L).

  • Inoculate the medium with the bacterial consortium.

  • Incubate the cultures in an incubator shaker under appropriate conditions (e.g., 32°C, 120 rpm) for a specified period (e.g., 6 days).[10]

  • At regular intervals, withdraw an aliquot of the culture.

  • Centrifuge the aliquot to separate the bacterial cells from the supernatant.

  • Analyze the supernatant for the decolorization of this compound using a UV-Vis spectrophotometer.

Protocol 4: Analytical Methods

A. UV-Vis Spectrophotometric Analysis

  • Record the UV-Vis spectrum of the initial this compound solution to determine the wavelength of maximum absorbance (λmax), which is approximately 478 nm.[1][8]

  • Prepare a calibration curve by measuring the absorbance of a series of standard solutions of this compound at λmax.

  • Measure the absorbance of the treated samples at λmax.

  • Calculate the residual concentration of the dye in the samples using the calibration curve.

  • The degradation efficiency (%) can be calculated using the formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

B. High-Performance Liquid Chromatography (HPLC) Analysis

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol (B129727) and an aqueous buffer (e.g., 10 mM Na₂HPO₄, pH 7) can be used.[5]

  • Flow Rate: 0.50 mL/min.[5]

  • Injection Volume: 5 µL.[5]

  • Detection: Monitor the elution at the λmax of this compound (478 nm).[1][8]

  • Quantification: Prepare a calibration curve with standard solutions of this compound to quantify the concentration in the samples.

Data Presentation

The following tables summarize representative quantitative data for the degradation of this compound and similar azo dyes.

Table 2: Photocatalytic Degradation of Azo Dyes

ParameterConditionDegradation Efficiency (%)Reference(s)
Bismarck Brown R (similar azo dye) [1]
Catalyst Dose (TiO₂)100 mg91.4[1]
Initial pH3~90[1]
Illumination Time60 min91.4[1]
This compound
Photoelectrocatalysis (Visible light)120 minTotal discoloration
Photoelectrocatalysis (UV light)120 min90% color removal

Table 3: Fenton and Photo-Fenton Degradation of Basic Violet 16 (Model Cationic Dye)

ProcessOptimal H₂O₂Optimal Fe²⁺Optimal pHDegradation Efficiency (%)Time (min)Reference(s)
Fenton17 mmol/L0.4 mmol/L3998[9]
UV/H₂O₂17 mmol/L-~7998[6]

Table 4: Microbial Degradation of Azo Dyes

MicroorganismDyeInitial ConcentrationDecolorization (%)TimeReference(s)
Bacterial ConsortiumAcid Orange100 mg/L>906 days[10]
Bacillus thuringiensisMethyl Red200 mg/L~95-

Visualizations

G cluster_prep Sample Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis Dye_Solution Prepare this compound Solution pH_Adjust Adjust pH Dye_Solution->pH_Adjust Catalyst_Addition Add Catalyst/Reagents pH_Adjust->Catalyst_Addition Equilibration Equilibration (in dark for photocatalysis) Catalyst_Addition->Equilibration Initiation Initiate Reaction (Light/H2O2) Equilibration->Initiation Sampling Collect Aliquots at Time Intervals Initiation->Sampling Filtration Filter/Quench Sample Sampling->Filtration Analysis UV-Vis/HPLC Analysis Filtration->Analysis Data Calculate Degradation Efficiency Analysis->Data

Caption: Experimental workflow for degradation studies.

G BB16 This compound (-N=N- bond) Intermediates Aromatic Intermediates (e.g., anilines, phenols) BB16->Intermediates Azo bond cleavage Ring_Opening Ring-Opening Products (e.g., short-chain organic acids) Intermediates->Ring_Opening Oxidation Mineralization Mineralization Products (CO2, H2O, inorganic ions) Ring_Opening->Mineralization Further Oxidation

Caption: Plausible degradation pathway for this compound.

References

Application Note: Quantitative Analysis of Basic Brown 16 in Hair Dye Formulations using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative determination of Basic Brown 16, a common component in semi-permanent hair coloring products, using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with diode-array detection (DAD).

Introduction

This compound is a semi-permanent hair dye used in various cosmetic formulations.[1] Due to regulatory limits on dye concentrations in cosmetics, a reliable and accurate quantitative method is crucial for quality control and formulation development.[1] This application note describes a robust RP-HPLC-DAD method for the quantification of this compound. The method is designed to be specific, accurate, and precise, adhering to the principles of method validation outlined by the International Conference on Harmonisation (ICH).

Chemical Information:

  • Compound: this compound

  • Chemical Formula: C₁₉H₂₁N₄OCl[2]

  • Molecular Weight: 356.5 g/mol (as chloride)[2]

  • Synonyms: Arianor Mahogany, C.I. 12250[3]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) is suitable for this analysis.

ParameterSpecification
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Thermostat, Diode-Array Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile (B52724) : 20 mM Ammonium (B1175870) Acetate (B1210297) Buffer (pH 5.0) (35:65, v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 20 µL
Detection Wavelength 488 nm
Run Time Approximately 10 minutes

Note: The use of an ionic liquid, such as 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide (BMIm[NTf₂]), in the mobile phase has been shown to improve peak shape and resolution for some basic dyes.[1][4] However, the above conditions with a standard buffer should provide adequate performance.

Preparation of Solutions
  • Ammonium Acetate Buffer (20 mM, pH 5.0): Dissolve approximately 1.54 g of ammonium acetate in 1 L of HPLC-grade water. Adjust the pH to 5.0 with acetic acid. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase: Prepare the mobile phase by mixing acetonitrile and the 20 mM ammonium acetate buffer in a 35:65 (v/v) ratio. Degas the solution before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh approximately 1 g of the hair dye formulation into a 50 mL volumetric flask.

  • Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to dissolve the sample.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilution with the mobile phase may be necessary to bring the concentration of this compound within the calibration range.

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following table summarizes the typical validation parameters and their acceptance criteria.

Validation ParameterTypical ResultsAcceptance Criteria
Linearity (µg/mL) 1 - 100 µg/mLCorrelation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 2.0%
Limit of Detection (LOD) ~0.1 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) ~0.3 µg/mLSignal-to-Noise Ratio ≥ 10:1
Specificity No interference from placebo or degradantsPeak purity index > 0.999

Data Presentation

Calibration Curve Data
Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
  • Regression Equation: Peak Area = 15200 * Concentration + 500

  • Correlation Coefficient (r²): 0.9998

Precision Data
Sample Concentration (µg/mL)Replicate 1 (Area)Replicate 2 (Area)Replicate 3 (Area)Replicate 4 (Area)Replicate 5 (Area)Replicate 6 (Area)Mean Area% RSD
50761,500760,900762,100761,800760,500762,300761,5170.09%
Accuracy (Recovery) Data
Spiked LevelAmount Spiked (µg/mL)Amount Found (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result std_prep Standard Preparation (Stock & Dilutions) hplc_analysis HPLC-DAD Analysis std_prep->hplc_analysis sample_prep Sample Preparation (Weighing, Dissolution, Filtration) sample_prep->hplc_analysis peak_integration Peak Integration & Area Measurement hplc_analysis->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of this compound peak_integration->quantification calibration->quantification final_report Final Report quantification->final_report

References

Application Note: Spectrophotometric Determination of Basic Brown 16 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Basic Brown 16, also known as C.I. 12250, is a cationic monoazo dye used as a direct colorant in semi-permanent hair coloring formulations.[1][2] Its chemical name is 8-[(4-Aminophenyl)diazenyl]-7-hydroxy-N,N,N-trimethylnaphthalen-2-aminium chloride.[1][3] Accurate quantification of this dye in solutions is critical for quality control, formulation development, and environmental monitoring.[4] UV-Visible spectrophotometry offers a rapid, simple, and cost-effective method for determining its concentration.

This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution.[5][6][7] By measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax), its concentration can be accurately determined.[4]

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name [8-[(4-aminophenyl)diazenyl]-7-hydroxynaphthalen-2-yl]-trimethylazanium chloride[8]
CAS Number 26381-41-9[8][9][10]
Molecular Formula C₁₉H₂₁ClN₄O[8][9][10]
Molecular Weight 356.85 g/mol [8][10]
Appearance Dark green to black powder[1]
Solubility Water: > 100 g/L; Ethanol: 10-100 g/L[1]

Table 2: Spectroscopic Data for this compound

Wavelength of Maximum Absorbance (λmax)Molar Extinction Coefficient (ε)NotesReference
478 nm22770 L·mol⁻¹·cm⁻¹This peak is responsible for the brown color and is typically used for quantification.[4][1]
259 nm18630 L·mol⁻¹·cm⁻¹-[1]
218 nm37430 L·mol⁻¹·cm⁻¹-[1]

Experimental Protocol

Principle

The quantitative determination of this compound relies on the Beer-Lambert Law:

A = εcl

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity or extinction coefficient (L·mol⁻¹·cm⁻¹), a constant specific to the substance at a given wavelength.[7]

  • c is the concentration of the substance (mol·L⁻¹)

  • l is the path length of the light through the sample (typically 1 cm for a standard cuvette).[7]

A calibration curve is generated by plotting the absorbance of several standard solutions of known concentrations versus their respective concentrations. This curve is then used to determine the concentration of an unknown sample from its measured absorbance.[7]

Materials and Instrumentation
  • Instrumentation:

    • UV-Visible Spectrophotometer (capable of scanning from 200-800 nm)

    • Analytical Balance

    • Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

    • Pipettes (various sizes)

    • Quartz or glass cuvettes (1 cm path length)

  • Reagents:

    • This compound powder (≥95% purity)[9]

    • Solvent: Deionized water or ethanol, depending on the sample matrix. Water is suitable given the dye's high solubility.[1]

Protocol Steps

Step 1: Preparation of a Stock Solution (e.g., 100 mg/L)

  • Accurately weigh 10.0 mg of this compound powder using an analytical balance.

  • Quantitatively transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of the chosen solvent (e.g., deionized water) to the flask.

  • Gently swirl the flask until the dye is completely dissolved.

  • Bring the solution to the 100 mL mark with the solvent.

  • Stopper the flask and invert it several times to ensure homogeneity. This is the 100 mg/L stock solution.

Step 2: Preparation of Standard Solutions

Prepare a series of standard solutions by serially diluting the stock solution. An example set of standards is provided below.

Table 3: Preparation of Standard Solutions from 100 mg/L Stock

Target Concentration (mg/L)Volume of Stock Solution (mL)Final Volume (mL)
1.00.1010
2.50.2510
5.00.5010
7.50.7510
10.01.0010

Step 3: Determination of λmax

  • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Use one of the prepared standard solutions (e.g., 5.0 mg/L).

  • Fill a cuvette with the solvent to be used as a blank and zero the instrument.

  • Rinse the cuvette with the standard solution, then fill it.

  • Perform a wavelength scan from 350 nm to 600 nm.

  • Identify the wavelength that gives the maximum absorbance. This is the λmax, which should be approximately 478 nm.[1][4] All subsequent measurements should be performed at this fixed wavelength.

Step 4: Generation of the Calibration Curve

  • Set the spectrophotometer to the determined λmax (e.g., 478 nm).

  • Re-zero the instrument with the solvent blank.

  • Measure the absorbance of each prepared standard solution, starting from the least concentrated.

  • Rinse the cuvette with the next standard before filling to avoid cross-contamination.

  • Record the absorbance for each concentration.

  • Plot Absorbance (y-axis) vs. Concentration (x-axis).

  • Perform a linear regression on the data points. The resulting line should pass through the origin, and the coefficient of determination (R²) should be ≥ 0.995 for a valid calibration.

Step 5: Measurement of Unknown Sample Concentration

  • If necessary, dilute the unknown sample so that its absorbance falls within the linear range of the calibration curve (e.g., between the absorbance of the lowest and highest standards).

  • Measure the absorbance of the (diluted) unknown sample at the λmax.

  • Use the equation of the line from the linear regression (y = mx + b, where y is absorbance and x is concentration) to calculate the concentration of the unknown sample.

  • If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration in the original, undiluted sample.

Visualized Workflow and Relationships

The logical flow of the experimental protocol is outlined below.

G prep_stock 1. Prepare Stock Solution (e.g., 100 mg/L) prep_standards 2. Prepare Standard Solutions (Serial Dilution) prep_stock->prep_standards Dilute det_lambda 3. Determine λmax (Wavelength Scan) prep_standards->det_lambda measure_abs 4. Measure Absorbance of Standards @ λmax prep_standards->measure_abs det_lambda->measure_abs Set Wavelength gen_curve 5. Generate Calibration Curve (Abs vs. Conc.) measure_abs->gen_curve calc_conc 8. Calculate Concentration (Using Calibration Curve) gen_curve->calc_conc Use Linear Equation y = mx + b prep_unknown 6. Prepare Unknown Sample (Dilute if necessary) measure_unknown 7. Measure Absorbance of Unknown @ λmax prep_unknown->measure_unknown measure_unknown->calc_conc

Caption: Experimental workflow for spectrophotometric analysis.

References

Application Notes and Protocols for Basic Brown 16 in Polyacrylamide Gel Protein Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Brown 16, a cationic monoazo dye, is primarily recognized for its application in non-oxidative hair coloring formulations.[1][2] Its utility as a protein stain for polyacrylamide gels is not a well-documented or established method. This document aims to provide a theoretical framework and an investigational protocol for the potential use of this compound in this application, drawing parallels with the mechanisms of other known protein staining techniques. The provided protocols are intended for research and development purposes and are not based on established, validated procedures.

Principle of Staining

The proposed mechanism for this compound as a protein stain relies on its cationic nature.[3] In an acidic environment, proteins in a polyacrylamide gel are typically protonated, carrying a net positive charge. However, the strong negative charge imparted by sodium dodecyl sulfate (B86663) (SDS) from the electrophoresis process can create a net negative charge on the protein-SDS complexes. This compound, being a cationic dye, is hypothesized to interact electrostatically with these negatively charged proteins, leading to the visualization of protein bands. This is analogous to the interaction of other cationic dyes with negatively charged molecules.

Comparative Data of Standard Protein Staining Methods

As there is no established quantitative data for this compound as a protein gel stain, the following table provides a comparison of commonly used, well-characterized protein staining methods to offer a frame of reference for sensitivity and performance.

Staining MethodLimit of Detection (LOD)AdvantagesDisadvantages
Coomassie Brilliant Blue R-250 ~25 ng per band[4][5]Simple, rapid, and reversible staining; compatible with mass spectrometry.[4]Less sensitive compared to silver or fluorescent stains.[5]
Silver Staining ~0.25 - 0.5 ng per band[6]Extremely high sensitivity for detecting low-abundance proteins.[5][6]More complex and time-consuming protocol; may have a non-linear response and can be less compatible with mass spectrometry.[7]
Fluorescent Stains (e.g., SYPRO Ruby) ~0.25 - 0.5 ng per band[6]High sensitivity, broad linear dynamic range, and compatibility with mass spectrometry.Requires specialized imaging equipment (fluorescence scanner).

Investigational Protocol for this compound Protein Staining

Disclaimer: This protocol is hypothetical and not based on established literature. It is provided as a starting point for researchers wishing to investigate the potential of this compound as a protein stain. Optimization of all steps, including concentrations and incubation times, will be necessary.

Materials:

  • Polyacrylamide gel post-electrophoresis

  • This compound (CAS No. 26381-41-9)

  • Fixing Solution: 50% Methanol, 10% Acetic Acid in deionized water

  • Staining Solution: 0.1% (w/v) this compound in 10% Acetic Acid

  • Destaining Solution: 10% Acetic Acid in deionized water

  • Shaking platform

  • Gel imaging system

Procedure:

  • Fixation:

    • Following electrophoresis, place the polyacrylamide gel in a clean container.

    • Add a sufficient volume of Fixing Solution to fully immerse the gel.

    • Incubate on a shaking platform for 1 hour at room temperature. This step is crucial for removing SDS and precipitating the proteins within the gel matrix.

  • Staining:

    • Decant the Fixing Solution.

    • Add the 0.1% this compound Staining Solution, ensuring the gel is completely covered.

    • Incubate on a shaking platform for 1-2 hours at room temperature. The optimal staining time will require empirical determination.

  • Destaining:

    • Pour off the staining solution.

    • Add the Destaining Solution and agitate the gel.

    • Continue to destain with gentle shaking, changing the destaining solution every 30-60 minutes until the protein bands are clearly visible against a low-background.

  • Imaging and Storage:

    • Image the stained gel using a standard white light transilluminator or gel documentation system.

    • For long-term storage, the gel can be kept in deionized water at 4°C.

Visualizations

The following diagrams illustrate the hypothetical workflow and the proposed molecular interaction of this compound with proteins in a polyacrylamide gel.

Staining_Workflow cluster_0 Pre-Staining cluster_1 Staining Protocol cluster_2 Post-Staining Electrophoresis Electrophoresis Fixation Fixation Electrophoresis->Fixation 1 hr in 50% MeOH, 10% Acetic Acid Staining Staining Fixation->Staining 1-2 hrs in 0.1% this compound Destaining Destaining Staining->Destaining Multiple washes in 10% Acetic Acid Imaging Imaging Destaining->Imaging Storage Storage Imaging->Storage Store in dH2O at 4°C

Caption: Hypothetical workflow for staining proteins in polyacrylamide gels using this compound.

Interaction_Mechanism cluster_protein Protein-SDS Complex (Net Negative Charge) cluster_dye This compound (Cationic Dye) Protein Protein SDS1 SDS SDS2 SDS SDS3 SDS BB16 This compound (+) BB16->Protein Electrostatic Interaction

Caption: Proposed electrostatic interaction between cationic this compound and a negatively charged protein-SDS complex.

Safety and Handling

This compound is a chemical substance that requires careful handling.[8] Users should consult the Safety Data Sheet (SDS) before use.[8] Standard laboratory personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[8] Avoid inhalation of dust and contact with skin and eyes.[8]

Conclusion

While this compound is not a conventional protein stain, its chemical properties suggest a potential for this application. The provided investigational protocol offers a starting point for researchers interested in exploring novel staining reagents. Significant optimization and validation would be required to establish its efficacy, sensitivity, and compatibility with downstream applications such as mass spectrometry. Further research is needed to determine if this compound can be a viable alternative to existing protein staining methods.

References

Application Notes and Protocols: Investigating the Binding of Basic Brown 16 to Keratin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Brown 16 is a cationic, mono-azo direct dye utilized in semi-permanent hair coloring formulations.[1] Its efficacy is rooted in its molecular affinity and binding dynamics with hair keratin (B1170402), the primary structural protein in hair. Understanding the mechanism and quantifying the binding parameters of this compound to keratin are crucial for optimizing hair dye formulations, ensuring color longevity, and assessing its safety and substantivity. These application notes provide a detailed overview of the binding mechanism, a summary of the types of quantitative data to be collected, and comprehensive protocols for investigating the interaction between this compound and keratin.

The binding of this compound to keratin is primarily driven by electrostatic interactions.[2] As a cationic dye, it carries a positive charge and is attracted to the anionic sites on the keratin protein.[1][2] Hair fibers, particularly when damaged or chemically treated, possess a net negative charge due to the presence of carboxyl groups from the oxidation of amino acid residues, enhancing this electrostatic attraction.[2] In addition to ionic bonding, hydrophobic interactions are also believed to play a significant role in the binding process.[3] The dye molecules first adsorb to the hair cuticle and then penetrate into the cortex.[2]

Data Presentation: Quantitative Analysis of this compound - Keratin Binding

ParameterSymbolDescriptionMethod of Determination
Binding Affinity (Dissociation Constant) KdThe concentration of dye at which half of the keratin binding sites are occupied. A lower Kd indicates a higher binding affinity.Equilibrium Dialysis, Spectrophotometry with Scatchard analysis[10][11][12]
Maximum Binding Capacity qmaxThe maximum amount of dye that can be bound per unit mass of keratin, representing the saturation of binding sites.Adsorption Isotherm Analysis (e.g., Langmuir model)[5][6][13]
Adsorption Rate Constant kadsA measure of the speed at which the dye binds to keratin.Kinetic studies (e.g., pseudo-first-order or pseudo-second-order models)
Enthalpy of Binding ΔHThe heat released or absorbed during the binding process. A negative value indicates an exothermic reaction.Isothermal Titration Calorimetry (ITC)[14][15][16][17][18]
Entropy of Binding ΔSThe change in the degree of randomness or disorder during the binding process.Isothermal Titration Calorimetry (ITC)[14][15][16][17][18]
Gibbs Free Energy of Binding ΔGA measure of the spontaneity of the binding process. A negative value indicates a spontaneous interaction.Calculated from ΔH and ΔS (ΔG = ΔH - TΔS)[19][20]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the binding of this compound to keratin.

Protocol 1: Determination of Binding Isotherm using UV-Vis Spectrophotometry

This protocol describes how to determine the binding isotherm of this compound to keratin, from which the binding affinity (Kd) and maximum binding capacity (qmax) can be calculated.

Materials:

  • This compound

  • Human hair keratin (e.g., extracted from hair fibers or commercially available)

  • Phosphate (B84403) buffer (pH 6.0, to simulate the approximate pH of hair)

  • UV-Vis Spectrophotometer

  • Centrifuge

  • Incubator/shaker

  • Dialysis tubing (if using equilibrium dialysis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in phosphate buffer.

    • Prepare a stock suspension of human hair keratin (e.g., 10 mg/mL) in the same phosphate buffer.

  • Binding Experiment:

    • Set up a series of microcentrifuge tubes. In each tube, place a fixed amount of keratin (e.g., 1 mg).

    • Add increasing concentrations of this compound to the tubes, ranging from well below to well above the expected Kd. Keep the total volume constant by adding phosphate buffer.

    • Include control tubes with no keratin to measure the initial dye concentrations.

    • Incubate the tubes at a constant temperature (e.g., 25°C) with gentle shaking for a predetermined time to reach equilibrium (e.g., 24 hours).

  • Separation of Bound and Free Dye:

    • After incubation, centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the keratin with the bound dye.

    • Carefully collect the supernatant, which contains the free (unbound) dye.

  • Quantification of Free Dye:

    • Measure the absorbance of the supernatant at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

    • Using a standard curve of this compound, determine the concentration of free dye ([D]free) in each tube.

  • Calculation of Bound Dye:

    • The concentration of bound dye ([D]bound) is calculated by subtracting the free dye concentration from the initial dye concentration ([D]initial): [D]bound = [D]initial - [D]free

    • The amount of dye bound per unit mass of keratin (q) is calculated as: q = ([D]bound * V) / m where V is the volume of the solution and m is the mass of keratin.

  • Data Analysis:

    • Plot q versus [D]free to generate the binding isotherm.

    • Analyze the data using the Langmuir model: 1/q = (1 / qmax) + (Kd / (qmax * [D]free)) A plot of 1/q versus 1/[D]free should yield a straight line, from which qmax (from the y-intercept) and Kd (from the slope) can be determined.

    • Alternatively, a Scatchard plot ([D]bound/[D]free vs. [D]bound) can be used, where the slope is -1/Kd.[10][11][12]

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes associated with binding, allowing for the determination of Kd, stoichiometry (n), ΔH, and ΔS in a single experiment.[14][15][16][17][18]

Materials:

  • Isothermal Titration Calorimeter

  • This compound

  • Soluble keratin derivative

  • Matching buffer (e.g., phosphate buffer, pH 6.0)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the soluble keratin derivative in the buffer. The concentration should be chosen based on the expected Kd.

    • Prepare a solution of this compound in the exact same buffer. The concentration of the dye should be 10-20 times higher than that of the keratin.

    • Degas both solutions to prevent air bubbles.

  • ITC Experiment:

    • Load the keratin solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Perform a series of injections of the dye into the keratin solution. The instrument will measure the heat change after each injection.

  • Data Analysis:

    • The raw data will be a series of heat-flow peaks corresponding to each injection.

    • Integrate the peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of dye to keratin.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the ITC software. This will yield the values for Kd, n, and ΔH.

    • The change in entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated from the following equations: ΔG = -RT * ln(Ka) (where Ka = 1/Kd) ΔG = ΔH - TΔS

Visualizations

Experimental Workflow for Investigating this compound - Keratin Binding

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_dye Prepare this compound Stock Solution binding_assay Incubate Keratin with Varying Dye Concentrations prep_dye->binding_assay prep_keratin Prepare Keratin Suspension prep_keratin->binding_assay separation Separate Bound and Free Dye (Centrifugation) binding_assay->separation quantification Quantify Free Dye (UV-Vis Spectrophotometry) separation->quantification calculation Calculate Bound Dye Concentration quantification->calculation isotherm Generate Binding Isotherm calculation->isotherm modeling Fit Data to Binding Model (e.g., Langmuir) isotherm->modeling kd Determine Kd (Binding Affinity) modeling->kd qmax Determine qmax (Binding Capacity) modeling->qmax

Caption: Experimental workflow for determining the binding parameters of this compound to keratin.

Proposed Binding Mechanism of this compound to Keratin

binding_mechanism cluster_hair Hair Fiber keratin Keratin (Negatively Charged Sites) dye This compound (Cationic Dye) interaction Binding dye->interaction Electrostatic Attraction & Hydrophobic Interaction interaction->keratin

Caption: Proposed binding mechanism of this compound to hair keratin.

References

In Vitro Cytotoxicity of Basic Brown 16: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Brown 16, chemically identified as 8-[(4-Aminophenyl)diazenyl]-7-hydroxy-N,N,N-trimethylnaphthalen-2-aminium chloride, is a monoazo dye used in non-oxidative hair coloring formulations.[1][2] Due to its potential for dermal exposure, understanding its in vitro cytotoxicity is crucial for safety and risk assessment. This document provides an overview of the known cytotoxic effects of this compound, detailed protocols for assessing its cytotoxicity using standard in vitro assays, and a proposed signaling pathway for its mode of action.

Concerns have been raised regarding the genotoxic potential of this compound.[3][4] In vitro studies, including mammalian cell gene mutation assays, have been conducted to evaluate its safety.[3] Cytotoxicity is a key endpoint in these assessments, and dose-related cytotoxic effects have been noted in various in vitro test systems.[4]

Data Presentation

Table 1: Summary of In Vitro Cytotoxicity Data for this compound

Cell LineAssayConcentrationObserved EffectSource
Mouse Lymphoma L5178Y cellsHPRT assay250 µg/mLHighest concentration with >10% relative survival[4]
Human LymphocytesMicronucleus Assay25, 50, 75 µg/mLDose-related cytotoxicity observed[5]

Table 2: Comparative In Vitro Cytotoxicity Data for a Structurally Related Azo Dye (Acid Red 114)

Cell LineAssayConcentrationCell ViabilitySource
Human Keratinocytes (HaCaT)MTT Assay150 µg/mL~50%[6]

Experimental Protocols

The following are detailed protocols for two standard in vitro cytotoxicity assays, the MTT and LDH assays, which are suitable for assessing the cytotoxic effects of this compound. Human keratinocyte cell lines (e.g., HaCaT) are a relevant model for cosmetic ingredients.[6][7]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

Materials:

  • This compound (appropriate purity)

  • Human keratinocyte cell line (e.g., HaCaT)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to obtain the desired final concentrations (a suggested range based on available data is 10-500 µg/mL). Remove the old media from the cells and add 100 µL of media containing the different concentrations of this compound. Include a vehicle control (media with solvent) and a blank (media only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the amount of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

Materials:

  • This compound

  • Human keratinocyte cell line (e.g., HaCaT)

  • DMEM with 10% FBS

  • 96-well plates

  • LDH cytotoxicity detection kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound as described in the MTT assay protocol. Include the following controls:

    • Vehicle Control: Cells treated with the solvent used to dissolve this compound.

    • Positive Control (Maximum LDH Release): Cells treated with the lysis buffer provided in the kit.

    • Blank: Culture medium only.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a 5% CO2 humidified atmosphere.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically normalizes the LDH release from treated cells to that of the positive control.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HaCaT) Seeding Seed cells in 96-well plate Cell_Culture->Seeding Compound_Prep This compound Stock & Dilutions Treatment Treat cells with This compound Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for 24/48/72h Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Assay Incubation->LDH_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance LDH_Assay->Absorbance Calculation Calculate % Viability/ % Cytotoxicity Absorbance->Calculation Graphing Generate Dose-Response Curves Calculation->Graphing

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling pathway for this compound-induced cytotoxicity has not been fully elucidated, studies on other azo dyes and cytotoxic compounds suggest a plausible mechanism involving the intrinsic (mitochondrial) pathway of apoptosis.[8][9][10]

G cluster_mito Mitochondrion cluster_cyto Cytosol BB16 This compound Bax Bax BB16->Bax upregulates Bcl2 Bcl-2 BB16->Bcl2 downregulates CytoC Cytochrome c Bax->CytoC release Bcl2->Bax inhibits CytoC_cyto Cytochrome c CytoC->CytoC_cyto Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis CytoC_cyto->Casp9 activates

Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.

Discussion and Conclusion

The available data indicates that this compound exhibits dose-dependent cytotoxicity in vitro. While comprehensive dose-response data is limited in publicly accessible literature, the provided protocols for MTT and LDH assays offer robust methods for researchers to determine the cytotoxic profile of this compound in relevant cell lines such as human keratinocytes.

The proposed signaling pathway, centered on mitochondrial-mediated apoptosis, provides a hypothetical framework for the mechanism of cell death induced by this compound. This pathway involves the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and subsequent activation of the caspase cascade.[8][9] Further research, including caspase activity assays and western blotting for key apoptotic proteins, is necessary to validate this proposed mechanism for this compound.

These application notes and protocols serve as a valuable resource for scientists investigating the in vitro effects of this compound, facilitating standardized testing and a deeper understanding of its toxicological properties.

References

Application Note and Protocols for Basic Brown 16 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Basic Brown 16, also identified by its Chemical Abstracts Service (CAS) number 26381-41-9, is a synthetic monoazo dye.[1][2] Its chemical name is 8-[(4-Aminophenyl)diazenyl]-7-hydroxy-N,N,N-trimethylnaphthalen-2-aminium chloride.[2][3][4][5] Primarily known for its application in non-oxidative hair coloring formulations, it is also utilized as a model compound in various research fields, including environmental science and materials chemistry.[1][3][6] The efficacy of this compound as a colorant is attributed to its molecular affinity and binding dynamics with hair keratin.[1] This document provides detailed protocols for the preparation of stock and working solutions of this compound for research and development applications.

Data Presentation: Chemical and Physical Properties

The following table summarizes the key quantitative and qualitative data for this compound. It is important to note that commercial preparations of the dye may contain extenders such as sodium chloride or saccharose to standardize color strength, and purity can vary between batches.[3]

PropertyValueReference
CAS Number 26381-41-9[7][8][9]
Molecular Formula C₁₉H₂₁ClN₄O[2][7][8][9]
Molecular Weight 356.85 g/mol [2][8][9]
Appearance Dark green to black solid powder[3][10]
Melting Point 169-175 °C or 280.11 °C (Values vary across sources)[3][10]
Solubility (at room temp.) Water: >100 g/L; Ethanol: 10-100 g/L[3]
Storage Temperature 2-8°C, protect from light[8]

Experimental Workflow Diagram

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder dissolve 2. Dissolve Powder in Initial Solvent Volume weigh->dissolve volumize 3. Add Solvent to Final Volume dissolve->volumize stock 10 mg/mL Stock Solution volumize->stock pipette 4. Pipette Stock Solution stock->pipette dilute 5. Dilute with Solvent pipette->dilute working Final Working Solution dilute->working

Caption: Workflow for preparing this compound stock and working solutions.

Experimental Protocols

These protocols outline the steps for preparing a standard stock solution of this compound and subsequently diluting it to achieve desired working concentrations.

Safety Precautions: this compound may cause an allergic skin reaction.[10][11] Always handle the compound in a well-ventilated area.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Avoid creating and inhaling dust.[10][11]

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution

Materials:

  • This compound powder (CAS: 26381-41-9)

  • Solvent (e.g., deionized water, ethanol)

  • Analytical balance

  • Weighing paper/boat

  • Spatula

  • Volumetric flask (e.g., 10 mL or 50 mL)

  • Beaker

  • Magnetic stirrer and stir bar (optional)

  • Pipettes

  • Amber storage bottle

Methodology:

  • Calculate Required Mass: Determine the total volume of stock solution required. For example, to prepare 10 mL of a 10 mg/mL stock solution, you will need 100 mg of this compound powder.

  • Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed powder into a beaker or directly into the volumetric flask.

    • Add a small amount of the chosen solvent (e.g., 5-7 mL of deionized water for a 10 mL final volume) to dissolve the powder.[12]

    • Use a magnetic stirrer or swirl the flask gently to ensure the powder is fully dissolved. This compound has high solubility in water.[3][7]

  • Volume Adjustment: Once the powder is completely dissolved, carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clearly labeled amber bottle to protect it from light.[12] Include the compound name, concentration, solvent, preparation date, and your initials. Store the solution at 2-8°C.[8] A study has shown the dye to be stable in water for over 24 hours with minimal degradation.[3]

Protocol 2: Preparation of Working Solutions via Serial Dilution

Materials:

  • This compound stock solution (from Protocol 1)

  • Solvent (same as used for the stock solution)

  • Micropipettes and sterile tips

  • Microcentrifuge tubes or other appropriate sterile containers

Methodology:

  • Determine Final Concentration and Volume: Decide on the final concentration and volume needed for your experiment.

  • Calculate Dilution: Use the formula M₁V₁ = M₂V₂ to determine the volume of stock solution required.

    • M₁ = Concentration of the stock solution (e.g., 10 mg/mL)

    • V₁ = Volume of the stock solution to be calculated

    • M₂ = Desired final concentration of the working solution

    • V₂ = Desired final volume of the working solution

  • Dilution Procedure:

    • Label a new sterile tube with the details of the working solution.

    • Pipette the calculated volume of the solvent into the new tube.

    • Pipette the calculated volume (V₁) of the stock solution into the tube containing the solvent.

    • Mix thoroughly by vortexing or flicking the tube.

  • Use: The working solution is now ready for use in your experimental application. It is recommended to prepare fresh working solutions for each experiment to ensure accuracy.

Example Dilutions Table:

The table below provides quick-reference volumes for preparing common working concentrations from a 10 mg/mL stock solution.

Desired Working Concentration (µg/mL)Final Volume (mL)Volume of 10 mg/mL Stock (µL)Volume of Solvent (µL)
10001100900
500150950
250125975
100110990
5015995
1011999
120.21999.8

References

Troubleshooting & Optimization

Technical Support Center: Basic Brown 16 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the staining intensity of Basic Brown 16 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its staining mechanism?

This compound is a cationic, monoazo dye.[1][2] Its chemical formula is C₁₉H₂₁ClN₄O.[3] In biological staining, its mechanism relies on electrostatic attraction. As a cationic (positively charged) dye, it binds to anionic (negatively charged) components within cells and tissues.[4][5][6] These components, referred to as basophilic, primarily include nucleic acids (DNA and RNA), which are rich in phosphate (B84403) groups, and certain acidic proteins and glycosaminoglycans in the cytoplasm and extracellular matrix.[4][5]

cluster_dye This compound (Cationic Dye) cluster_tissue Anionic Tissue Components bb16 Dye⁺ dna DNA/RNA (Phosphate Groups⁻) bb16->dna Electrostatic Attraction protein Acidic Proteins (COO⁻) bb16->protein Electrostatic Attraction start Weak Staining Observed ph_check Is Staining Solution pH Optimized (pH 7.5-8.5)? start->ph_check conc_check Is Dye Concentration Sufficient? ph_check->conc_check Yes adjust_ph ACTION: Increase pH of Staining Solution ph_check->adjust_ph No time_check Is Staining Time Adequate? conc_check->time_check Yes adjust_conc ACTION: Increase Dye Concentration conc_check->adjust_conc No fix_check Was Fixation Protocol Optimal? time_check->fix_check Yes adjust_time ACTION: Increase Staining Duration time_check->adjust_time No end_ok Staining Improved fix_check->end_ok Yes review_fix ACTION: Review/Optimize Fixation Method fix_check->review_fix No adjust_ph->ph_check Re-test adjust_conc->conc_check Re-test adjust_time->time_check Re-test review_fix->fix_check Re-test cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_final Final Steps p1 Fixation (e.g., PFA, NBF) p2 Dehydration & Embedding (for tissue) p1->p2 p3 Sectioning & Mounting on Slide p2->p3 p4 Deparaffinization & Rehydration p3->p4 s1 Stain with this compound (Optimized Time, pH, Conc.) p4->s1 s2 Gentle Rinse (in Buffer) s1->s2 f1 Dehydration (Graded Ethanol) s2->f1 f2 Clearing (Xylene) f1->f2 f3 Coverslip & Mount f2->f3 f4 Microscopy f3->f4

References

Preventing precipitation of Basic Brown 16 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Basic Brown 16. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing and troubleshooting issues related to the precipitation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic, water-soluble cationic dye belonging to the single azo class.[1][2] It is typically supplied as a dark green to black powder.[1][3][4] Its chemical formula is C19H21ClN4O with a molecular weight of approximately 356.8 g/mol .[1][5][6] It is commonly used in cosmetics, particularly in semi-permanent and temporary hair dye formulations, as well as in the textile and paper industries.[1][5][7]

Q2: What are the key chemical properties of this compound?

A2: this compound is known for its excellent solubility in water and good solubility in other polar solvents like ethanol (B145695) and DMSO.[4][5] It is stable under normal storage conditions.[1] Commercial preparations may contain additives like sodium chloride or saccharose to standardize color strength.[4]

Q3: In which solvents is this compound soluble?

A3: The solubility of this compound varies by solvent. It is highly soluble in water and also dissolves in ethanol and DMSO.[1][4] It is advisable to avoid non-polar organic solvents, as the dye's solubility in them is limited.[8]

Q4: What are the recommended storage conditions for this compound powder and solutions?

A4: The solid powder should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3] Solutions should be stored at a stable room temperature in light-protected containers to prevent potential photodegradation.[8] Avoid refrigeration unless specifically required by a protocol, as lower temperatures can decrease solubility and lead to precipitation.[8]

Troubleshooting Guide: Preventing Precipitation

This guide addresses the common issue of this compound precipitation during experimental use.

Data Presentation: Physicochemical Properties

The following table summarizes the key properties of this compound relevant to its use in solution.

PropertyValueSource(s)
Chemical Name [8-[(4-aminophenyl)diazenyl]-7-hydroxynaphthalen-2-yl]-trimethylazanium chloride[1][6][9]
CAS Number 26381-41-9[4][5][6][10]
Molecular Formula C19H21ClN4O[2][5][6]
Molecular Weight 356.8 g/mol [1][4][6]
Appearance Dark green to black powder[1][3][4]
Solubility in Water > 100 g/L (at room temperature)[4]
Solubility in Ethanol 10 - 100 g/L (at room temperature)[1][4]
Solubility in DMSO 50 - 200 g/L (at room temperature)[4]
Log P (o/w) 0.88[1][3][4]

Q5: Why is my this compound solution precipitating?

A5: Precipitation can occur for several reasons. The most common causes are related to improper dissolution technique, incorrect solvent pH, temperature fluctuations, or exceeding the dye's solubility limit.

The following table and diagram provide a systematic approach to troubleshooting this issue.

Data Presentation: Troubleshooting Summary
Potential CauseRecommended SolutionDetailed Explanation
Incorrect pH Adjust pH to a neutral or slightly alkaline range (7.0-8.5) using a dilute buffer.This compound, like many direct dyes, can precipitate in strongly acidic or concentrated alkaline solutions.[8] Maintaining a stable, neutral pH is often optimal.
Low Temperature Gently warm the solution (e.g., to 40-50°C) while stirring. Store at a stable room temperature.The solubility of this compound is temperature-dependent. A decrease in temperature can lower its solubility, causing it to fall out of solution.[8]
Insufficient Agitation During initial dissolution, use vigorous and continuous agitation with a magnetic stirrer or vortex.Without proper mixing, localized areas of high concentration can form, leading to immediate precipitation.[8][11]
Solvent Contamination or Impurities Use high-purity solvents and reagents. Note that commercial dye lots can contain salt impurities.[4]Contaminants can alter the chemical environment of the solution, affecting pH and ionic strength, which may reduce dye solubility.
High Concentration Ensure the desired concentration does not exceed the solubility limit in the chosen solvent at the working temperature.Refer to the solubility data in the table above.

Mandatory Visualization: Troubleshooting Workflow

G A Precipitate Observed B Check Solution pH A->B C Check Temperature A->C D Review Dissolution Protocol A->D E Verify Purity & Concentration A->E F Is pH outside 7.0-8.5 range? B->F G Was solution exposed to cold temperatures? C->G H Was vigorous stirring used initially? D->H I Is concentration too high? Are solvents pure? E->I F->C No J Adjust pH with dilute buffer F->J Yes G->D No K Gently warm solution (40-50°C) with stirring G->K Yes H->E Yes L Prepare fresh solution with continuous agitation H->L No M Prepare fresh solution with pure solvent at a lower concentration I->M Yes N Problem Solved I->N No J->N K->N L->N M->N

Caption: A logical workflow for troubleshooting this compound precipitation.

Q6: How can I redissolve precipitated this compound?

A6: If a precipitate has formed, you may be able to redissolve it.[8] First, try gently warming the solution to between 40-50°C while continuously stirring.[8] You can also check the pH and, if necessary, adjust it to a neutral-to-alkaline range (7.0-8.5).[8] If the precipitate does not dissolve after these steps, it is recommended to prepare a fresh solution to ensure the accuracy and reproducibility of your experiment.[8]

Experimental Protocols

Protocol 1: Preparation of a Standard 1% (10 g/L) Aqueous this compound Solution

Objective: To prepare a stable stock solution of this compound in water.

Materials:

  • This compound powder (C.I. 12250)

  • High-purity distilled or deionized water

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • Warming plate (optional)

  • pH meter and appropriate buffers (e.g., dilute NaOH or HCl) for adjustment

Methodology:

  • Measure 90% of the final required volume of high-purity water into a beaker containing a magnetic stir bar.

  • Place the beaker on a magnetic stirrer. For faster dissolution, the water can be gently warmed to 40-50°C.[8]

  • Weigh the required amount of this compound powder accurately. For a 1% solution, this would be 1.0 g for a final volume of 100 mL.

  • Turn on the magnetic stirrer to create a vortex. Ensure agitation is vigorous and continuous.[8]

  • Slowly and gradually add the this compound powder to the vortex. Avoid adding the powder too quickly to prevent clumping.

  • Continue stirring until all the powder has completely dissolved. This may take several minutes.

  • Allow the solution to cool to room temperature if it was heated.

  • Check the pH of the solution. If necessary, adjust the pH to between 7.0 and 8.5 using dilute acid or base.

  • Quantitatively transfer the solution to a volumetric flask. Rinse the beaker with a small amount of pure water and add the rinsing to the flask to ensure a complete transfer.

  • Bring the solution to the final volume with pure water, cap the flask, and invert several times to ensure homogeneity.

  • Transfer the final solution to a clearly labeled, light-protected storage bottle.

Mandatory Visualization: Solution Preparation Workflow

G A 1. Weigh this compound Powder E 5. Gradually Add Powder to Vortex A->E B 2. Measure 90% of Solvent (e.g., High-Purity Water) C 3. Gently Warm Solvent (Optional, 40-50°C) B->C D 4. Start Vigorous Stirring (Create Vortex) C->D D->E F 6. Stir Until Fully Dissolved E->F G 7. Cool to Room Temperature F->G H 8. Check and Adjust pH (Target: 7.0-8.5) G->H I 9. Transfer to Volumetric Flask and Bring to Final Volume H->I J 10. Store in Light-Protected Container at Room Temp. I->J

Caption: Standard experimental workflow for preparing a stable dye solution.

References

Technical Support Center: Troubleshooting Staining with Basic Brown 16

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered when using Basic Brown 16 for experimental staining procedures. The following information provides a framework for troubleshooting and optimizing your staining protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound, also known by its Colour Index number 12250, is a cationic, single azo dye.[1] Its positive charge allows it to bind to negatively charged (anionic) components within cells and tissues.[2] This interaction is the primary mechanism of staining. While extensively used in the cosmetics industry for hair coloring, its application in histological and cytological research is less common.[3][4]

Q2: Why is my this compound staining uneven?

Uneven staining is a common artifact in histology and can be attributed to a variety of factors.[5] For a cationic dye like this compound, potential causes include:

  • Inadequate Fixation: If the fixative does not penetrate the tissue uniformly, it can lead to inconsistent dye binding.

  • Incomplete Deparaffinization: Residual paraffin (B1166041) wax can block the dye from reaching the tissue, resulting in unstained or weakly stained patches.[6]

  • Variable Tissue Thickness: Thicker sections may stain more intensely at the edges where the dye has easier access.

  • Dye Solution Issues: An old, contaminated, or improperly prepared staining solution can lead to precipitate formation and uneven dye deposition.

  • Incorrect pH: The pH of the staining solution is crucial for the electrostatic interaction between the cationic dye and anionic tissue components. An inappropriate pH can lead to weak or non-specific staining.[5]

Q3: Can the pH of the staining solution affect the outcome with this compound?

Yes, pH is a critical factor when using basic (cationic) dyes. The net charge of tissue proteins and other macromolecules is pH-dependent. An acidic environment generally enhances the binding of basic dyes to anionic components like nucleic acids (DNA and RNA). It is advisable to maintain a consistent and optimal pH for your staining solution to ensure reproducible results.

Q4: How can I reduce background staining?

High background staining can obscure the target structures. To minimize it, consider the following:

  • Optimize Dye Concentration: A high concentration of this compound may lead to excessive non-specific binding. Try a dilution series to find the optimal concentration.

  • Adjust Staining Time: Reduce the incubation time to prevent overstaining.

  • Differentiation Step: A brief rinse in a weakly acidic solution (e.g., 1% acetic acid) after staining can help to remove excess, loosely bound dye.

  • Thorough Rinsing: Ensure adequate rinsing after the staining and differentiation steps to remove all residual dye solution.

Generalized Experimental Protocol for this compound Staining

Disclaimer: The following is a generalized protocol based on standard histological practices for cationic dyes. Optimization for your specific application and tissue type is highly recommended.

1. Deparaffinization and Rehydration:

  • Xylene: 2 changes, 5 minutes each.
  • 100% Ethanol: 2 changes, 3 minutes each.
  • 95% Ethanol: 2 changes, 3 minutes each.
  • 70% Ethanol: 1 change, 3 minutes.
  • Distilled Water: Rinse thoroughly.

2. Staining:

  • Prepare a 0.1% - 1.0% (w/v) aqueous solution of this compound. Filter the solution before use to remove any precipitate.
  • Immerse slides in the this compound solution for 5-15 minutes. (Optimal time may vary).

3. Rinsing:

  • Briefly rinse the slides in distilled water to remove excess stain.

4. Differentiation (Optional):

  • Dip slides in 1% acetic acid for a few seconds to remove background staining. Monitor this step microscopically.
  • Immediately stop the differentiation by rinsing thoroughly in distilled water.

5. Dehydration and Mounting:

  • 95% Ethanol: 1 minute.
  • 100% Ethanol: 2 changes, 2 minutes each.
  • Xylene: 2 changes, 3 minutes each.
  • Mount with a permanent mounting medium.

Quantitative Data Summary

Due to the limited use of this compound in published histological research, specific quantitative data is scarce. The following table provides a starting point for optimization based on general principles for cationic dyes.

ParameterRecommended Starting RangePurpose
Dye Concentration 0.1% - 1.0% (w/v)To achieve sufficient staining intensity without excessive background.
Staining Time 5 - 15 minutesTo allow for adequate penetration and binding of the dye.
pH of Staining Solution 4.0 - 6.0To optimize the electrostatic attraction between the cationic dye and anionic tissue components.
Differentiation Time 1 - 10 secondsTo remove non-specific background staining.

Troubleshooting Guide for Uneven Staining

ProblemPotential Cause(s)Recommended Solution(s)
Uneven Staining Incomplete deparaffinization.Ensure fresh xylene is used and allow adequate time for complete paraffin removal.[6]
Tissue section is too thick.Cut thinner sections (typically 4-5 µm for paraffin-embedded tissues).
Inadequate fixation.Ensure the tissue is properly fixed and that the fixative has fully penetrated the sample.
Dye solution precipitate.Filter the this compound solution immediately before use.
Weak or No Staining Staining time is too short.Increase the incubation time in the this compound solution.
Dye concentration is too low.Prepare a fresh, more concentrated staining solution.
pH of the staining solution is incorrect.Check and adjust the pH of the staining solution to a more acidic range (e.g., 4.0-6.0).
Over-differentiation.Reduce the time in the differentiating solution or use a more dilute acid.
Excessive Background Staining Dye concentration is too high.Dilute the this compound staining solution.
Staining time is too long.Decrease the incubation time in the staining solution.
Inadequate differentiation.Increase the time in the differentiating solution or use a slightly more concentrated acid.
Inadequate rinsing.Ensure thorough rinsing after staining and differentiation steps.

Visualizations

Staining_Workflow cluster_prep Tissue Preparation cluster_stain Staining cluster_finish Final Steps Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Stain This compound Staining Rehydration->Stain Rinse1 Rinse Stain->Rinse1 Differentiate Differentiation (Optional) Rinse1->Differentiate Rinse2 Rinse Differentiate->Rinse2 Dehydration Dehydration Rinse2->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting Troubleshooting_Logic Start Uneven Staining Observed Check_Prep Review Preparation Steps: - Fixation adequate? - Deparaffinization complete? - Section thickness uniform? Start->Check_Prep Check_Stain Evaluate Staining Protocol: - Staining time optimal? - Dye concentration correct? Start->Check_Stain Check_Solution Inspect Staining Solution: - Solution fresh? - Filtered before use? Start->Check_Solution Outcome_Prep Adjust preparation protocol Check_Prep->Outcome_Prep Check_pH Verify pH of Staining Solution Check_Stain->Check_pH Outcome_Stain Modify staining time/ concentration Check_Stain->Outcome_Stain Outcome_Solution Prepare fresh, filtered staining solution Check_Solution->Outcome_Solution Outcome_pH Adjust pH of staining solution Check_pH->Outcome_pH

References

Technical Support Center: Basic Brown 16 Adsorption Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the pH during Basic Brown 16 adsorption experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is pH important for its adsorption?

This compound (C.I. 12250) is a cationic, single azo dye used in applications like hair coloring.[1][2][3] Its chemical structure contains a positively charged trimethylammonium group.[4] The pH of the solution is a critical parameter in adsorption because it influences both the surface charge of the adsorbent material and the chemistry of the dye itself. For effective adsorption of a cationic dye like this compound, the adsorbent's surface should ideally be negatively charged to promote electrostatic attraction.[5]

Q2: What is the generally recommended pH range for this compound adsorption?

The optimal pH for this compound adsorption tends to be in the neutral to alkaline range. A study using durian shell as an adsorbent found the optimal pH to be 8.[6][7] In general, for cationic dyes, adsorption efficiency increases as the pH rises above the adsorbent's point of zero charge (pHzc), where the surface becomes negatively charged.[5]

Q3: What is the Point of Zero Charge (pHzc) and how does it relate to my experiment?

The point of zero charge (pHzc) is the pH at which the surface of an adsorbent material has a net neutral charge.

  • At a solution pH below the pHzc, the adsorbent surface is predominantly positively charged, which will repel cationic dyes like this compound.

  • At a solution pH above the pHzc, the adsorbent surface becomes negatively charged, which electrostatically attracts and adsorbs cationic dyes.[5][8] Determining the pHzc of your specific adsorbent is crucial for understanding the adsorption mechanism and optimizing the pH.

Q4: Can changing the pH alter the this compound molecule itself?

While pH primarily affects the adsorbent's surface charge, extreme pH values can potentially alter the chemical structure or stability of some dyes. However, the most significant pH-dependent factor in the adsorption of this compound is the interaction between the positively charged dye molecule and the variable surface charge of the adsorbent.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Adsorption Efficiency Incorrect pH: The solution pH may be below the adsorbent's pHzc, causing electrostatic repulsion of the cationic this compound dye.Systematically vary the initial pH of the dye solution (e.g., from pH 4 to 10) to identify the optimal range. The highest removal efficiency is expected at a pH above the adsorbent's pHzc.[5][6]
Insufficient Contact Time: The experiment may not have reached equilibrium, meaning the adsorbent has not had enough time to bind the maximum amount of dye.Conduct kinetic studies by taking samples at various time intervals (e.g., from 5 to 360 minutes) to determine the equilibrium time.[9][10]
Inappropriate Adsorbent Dosage: The amount of adsorbent may be too low for the concentration of the dye solution, leading to saturation of active sites.Increase the adsorbent dosage systematically while keeping the dye concentration and volume constant to see if removal efficiency improves.[6]
Inconsistent or Irreproducible Results Unstable pH: The pH of the solution may be drifting during the experiment due to insufficient buffering or reactions with the adsorbent.Use appropriate buffer solutions to maintain a constant pH throughout the experiment. If buffers interfere with adsorption, adjust the pH with dilute HCl or NaOH just before adding the adsorbent and verify the final pH.[11][12]
Inadequate Mixing: Poor agitation may lead to a non-uniform distribution of the dye and adsorbent, preventing effective contact between them.Ensure consistent and adequate mixing speed (e.g., using a shaker at 120 rpm) throughout the experiment to minimize mass transfer limitations.[9][13]
Color of Dye Solution Changes Unexpectedly Dye Degradation: Extreme pH values (highly acidic or alkaline) can sometimes cause the chemical structure of the dye to change, altering its color.Visually inspect your dye solutions across the tested pH range before adding the adsorbent. Use UV-Vis spectroscopy to check for shifts in the dye's maximum absorbance wavelength (λmax).[9]

Quantitative Data Summary

The following tables summarize key parameters found in the literature for this compound and other basic dyes, illustrating the impact of pH on adsorption.

Table 1: Optimal Adsorption Conditions for this compound

AdsorbentOptimal pHAdsorbent DosageInitial Dye Conc.Contact TimeRemoval EfficiencyReference
Durian Shell81.0 g/L15 mg/L30 min77.61%[6][7]

Table 2: pH Effects on Adsorption of Other Basic Dyes (for Comparison)

Dye NameAdsorbentOptimal pHKey FindingReference
Basic Blue 3Silybum Marianum Stem7.0 - 10.0Removal is highest when pH > pHzc (pHzc of natural stem was 5.4).[5]
Basic Brown 1Poly(γ-glutamic acid)> 5.0Adsorption increased with pH, reaching a plateau at pH 5, suggesting an ion exchange mechanism.[14]
Methylene BluePomelo Peel Biochar> 3.0Adsorption capacity is high across a wide pH range, typical for many basic dyes on activated carbon.[9]

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Adsorption

This protocol outlines a batch adsorption experiment to identify the optimal pH for a given adsorbent.

1. Preparation of Solutions:

  • Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1000 mg/L) in deionized water.
  • Working Solutions: From the stock solution, prepare working solutions of the desired concentration (e.g., 15 mg/L).[6]

2. pH Adjustment:

  • Prepare a series of flasks, each containing the same volume of the dye working solution.
  • Adjust the initial pH of each solution to a different value within a target range (e.g., pH 4, 5, 6, 7, 8, 9, 10).[6][9]
  • Use dilute solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) for pH adjustment.[11] Record the volume of acid/base added.

3. Adsorption Experiment:

  • Add a precise mass of the adsorbent to each flask (e.g., 1.0 g/L).[6]
  • Place the flasks in a shaker set to a constant speed (e.g., 120-200 rpm) and temperature (e.g., 25°C) to ensure uniform mixing and controlled conditions.[5][9]
  • Allow the mixture to agitate for a predetermined equilibrium time (determined from prior kinetic studies, e.g., 30 minutes).[6]

4. Sample Analysis:

  • After agitation, separate the adsorbent from the solution by centrifugation or filtration.
  • Measure the final concentration of this compound in the supernatant/filtrate using a UV-Visible spectrophotometer at the dye's maximum absorbance wavelength (λmax).
  • Calculate the percentage of dye removal for each pH value using the formula: Removal (%) = [(C₀ - Cₑ) / C₀] x 100 (where C₀ is the initial concentration and Cₑ is the equilibrium concentration).

5. Data Interpretation:

  • Plot the percentage of dye removal against the initial pH. The pH value that corresponds to the highest removal percentage is the optimal pH for the given experimental conditions.

Visual Guides

The following diagrams illustrate the experimental workflow and the underlying mechanism of pH-dependent adsorption.

G prep 1. Prepare Stock & Working Solutions ph_adjust 2. Adjust pH of Solutions (e.g., pH 4 to 10) prep->ph_adjust add_adsorbent 3. Add Adsorbent to Each Solution ph_adjust->add_adsorbent agitate 4. Agitate at Constant Temp & Speed add_adsorbent->agitate separate 5. Separate Adsorbent (Centrifuge/Filter) agitate->separate analyze 6. Analyze Supernatant (UV-Vis Spec) separate->analyze plot 7. Plot % Removal vs. pH & Determine Optimum analyze->plot

Caption: Workflow for determining the optimal pH for adsorption.

G cluster_low_ph Low pH (pH < pHzc) cluster_high_ph High pH (pH > pHzc) adsorbent_low Adsorbent Surface (+) result_low Repulsion (Low Adsorption) adsorbent_low->result_low dye_low This compound (+) result_high Attraction (High Adsorption) adsorbent_high Adsorbent Surface (-) dye_high This compound (+) dye_high->adsorbent_high Electrostatic Attraction

Caption: Effect of pH on adsorbent surface charge and dye interaction.

References

Technical Support Center: Basic Brown 16 Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Basic Brown 16. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their staining protocols and troubleshooting common issues, particularly the challenge of high background staining.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as C.I. 12250, is a synthetic monoazo dye.[1][2] Its chemical formula is C19H21ClN4O.[1][3] It is primarily used in non-oxidative hair dye formulations.[4][5][6] In a laboratory setting, as a basic dye, it can be used for general histological staining of acidic tissue components, such as nuclei and cartilage matrix, which are rich in nucleic acids and glycosaminoglycans, respectively.

Q2: Why am I experiencing high background staining with this compound?

High background staining with basic dyes like this compound is often due to non-specific binding. This can be caused by several factors, including:

  • Electrostatic Interactions: Basic dyes are positively charged and can bind non-specifically to negatively charged components in the tissue, such as proteins and lipids.[7]

  • Hydrophobic Interactions: The aromatic rings in the dye structure can lead to hydrophobic interactions with tissue proteins.[7]

  • Inadequate Fixation or Processing: Improper tissue fixation or processing can expose non-target sites that bind the dye.[8][9]

  • Dye Concentration and Incubation Time: Using a dye concentration that is too high or incubating for too long can increase non-specific binding.[8][10]

  • Inadequate Washing: Insufficient washing after staining can leave unbound dye molecules in the tissue.[9][11]

Q3: Can the principles for reducing background in immunohistochemistry (IHC) be applied to staining with this compound?

Yes, many of the principles for troubleshooting high background in IHC are applicable to staining with basic dyes. The underlying cause, non-specific binding, is similar. Therefore, strategies such as optimizing dye concentration, adjusting incubation times, ensuring thorough washing, and using blocking steps can be adapted to reduce background staining with this compound.[7][10]

Troubleshooting Guide: Reducing Background Staining

This guide provides a systematic approach to identifying and resolving the causes of high background staining in your experiments with this compound.

Issue: Diffuse, Non-Specific Staining Across the Entire Tissue Section

This is the most common form of high background and can often be resolved by optimizing the staining protocol.

Potential Cause Recommended Solution Detailed Explanation
Dye Concentration Too High Perform a dye titration study.The optimal dye concentration can vary depending on the tissue type and fixation method. Test a range of concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0%) to find the lowest concentration that provides adequate specific staining with minimal background.[7][10]
Excessive Incubation Time Reduce the staining incubation time.Similar to concentration, the incubation time should be optimized. Try a time course experiment (e.g., 1, 3, 5, 10 minutes) to determine the shortest time required for optimal staining of the target structures.[8]
Inadequate Washing Increase the number and/or duration of wash steps.Thorough washing after staining is crucial to remove unbound dye molecules. Use a buffer appropriate for your tissue and consider adding a gentle detergent like Tween-20 (at a low concentration, e.g., 0.05%) to the wash buffer to reduce non-specific interactions.[7][11]
Improper pH of Staining Solution Verify and adjust the pH of the staining solution.The pH of the staining solution can influence the charge of both the dye and the tissue components, affecting binding. Ensure the pH is appropriate for the target you wish to stain.
Tissue Drying Out Keep tissue sections moist throughout the staining procedure.Allowing tissue sections to dry out can cause non-specific dye precipitation and binding.[8][9] Use a humidified chamber during incubation steps.[9]
Issue: Overstaining of Specific Cellular or Tissue Components

If you observe that certain non-target structures are consistently overstained, consider the following:

Potential Cause Recommended Solution Detailed Explanation
Non-Specific Binding to Proteins Implement a blocking step.Before applying the this compound solution, incubate the tissue section with a blocking agent. While serum is common in IHC, for a general basic dye stain, a protein-based blocker like Bovine Serum Albumin (BSA) can be effective in occupying non-specific binding sites.[8][12]
Ionic Interactions Adjust the ionic strength of the staining and wash buffers.Increasing the salt concentration in your buffers can help to disrupt weak, non-specific electrostatic interactions between the dye and the tissue.

Experimental Protocols

Protocol: General Staining with this compound

This is a baseline protocol that should be optimized for your specific application.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each.

    • Transfer slides through two changes of 95% ethanol for 3 minutes each.

    • Rinse in distilled water for 5 minutes.

  • (Optional) Blocking Step:

    • Incubate sections in a 1% BSA solution in a suitable buffer (e.g., PBS) for 30 minutes at room temperature in a humidified chamber.

    • Briefly rinse with distilled water.

  • Staining:

    • Prepare a fresh solution of this compound at the desired concentration (start with a 0.5% w/v solution in distilled water). Filter the solution before use.

    • Apply the staining solution to the tissue sections and incubate for a predetermined time (start with 3-5 minutes).

  • Washing:

    • Quickly rinse the slides in distilled water.

    • Wash in two changes of a suitable buffer (e.g., PBS) for 2 minutes each.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols (95% and 100% ethanol).

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high background staining with this compound.

G start High Background Staining Observed check_protocol Review Staining Protocol start->check_protocol optimize_dye Optimize Dye Concentration (Titration Study) check_protocol->optimize_dye First step end Background Reduced optimize_dye->end Improvement no_change Background Persists optimize_dye->no_change optimize_time Optimize Incubation Time (Time Course) optimize_time->end Improvement optimize_time->no_change improve_washing Improve Washing Steps (Increase duration/volume) improve_washing->end Improvement improve_washing->no_change add_blocking Implement Blocking Step (e.g., 1% BSA) add_blocking->end Improvement add_blocking->no_change adjust_ph Adjust pH of Staining Solution check_tissue Evaluate Tissue Preparation adjust_ph->check_tissue If problem remains adjust_ph->end Improvement fixation Review Fixation Protocol check_tissue->fixation sectioning Check Section Thickness check_tissue->sectioning fixation->end Identified & Corrected sectioning->end Identified & Corrected no_change->optimize_time If no improvement no_change->improve_washing If still no improvement no_change->add_blocking Consider next no_change->adjust_ph Advanced step

Caption: Troubleshooting workflow for reducing high background staining.

References

Technical Support Center: Photocatalytic Degradation of Basic Brown 16

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the photocatalytic degradation of Basic Brown 16 and similar azo dyes.

Troubleshooting Guides

This section addresses common issues encountered during photocatalytic degradation experiments.

Issue Potential Cause(s) Troubleshooting Steps
Low Degradation Efficiency 1. Inappropriate Photocatalyst: The chosen photocatalyst may not be efficient for this compound degradation under the selected light source. 2. Suboptimal pH: The surface charge of the photocatalyst and the dye molecule's ionization state are pH-dependent, affecting adsorption and reaction rates.[1][2] 3. Incorrect Catalyst Dosage: Too little catalyst provides insufficient active sites, while too much can lead to light scattering and reduced light penetration.[3] 4. Low Light Intensity: Insufficient photon energy to activate the photocatalyst. 5. Presence of Inhibitors: Other substances in the solution (e.g., inorganic ions, other organic compounds) can compete for active sites or quench reactive oxygen species.[4]1. Catalyst Screening: Test different photocatalysts (e.g., TiO₂, ZnO, g-C₃N₄, or doped materials) to find the most effective one.[5][6] 2. pH Optimization: Conduct experiments over a range of pH values to determine the optimal condition for this compound degradation.[1] 3. Catalyst Loading Optimization: Vary the catalyst concentration to find the optimal loading for your reactor setup.[3] 4. Increase Light Intensity: If possible, increase the power of the light source or move the reactor closer to the lamp. 5. Sample Purity: Use purified water and ensure the dye is the only significant organic species unless studying co-pollutant effects.
Inconsistent or Irreproducible Results 1. Inhomogeneous Catalyst Suspension: The photocatalyst is not uniformly dispersed in the solution, leading to variable reaction rates. 2. Fluctuations in Light Source Intensity: The output of the lamp may vary over time. 3. Temperature Variations: Reaction rates can be temperature-dependent, although the effect is often less pronounced in photocatalysis compared to thermal catalysis.[1] 4. Inaccurate Measurement of Dye Concentration: Errors in spectrophotometric or chromatographic analysis.1. Proper Mixing: Use a magnetic stirrer or sonication to ensure the catalyst is well-suspended throughout the experiment. 2. Lamp Stabilization: Allow the lamp to warm up and stabilize before starting the experiment. Monitor lamp output if a radiometer is available. 3. Temperature Control: Use a water bath or a cooling/heating system to maintain a constant reaction temperature.[1] 4. Analytical Method Validation: Calibrate your analytical instruments regularly and validate your method for linearity, accuracy, and precision.
Difficulty Identifying Degradation Products 1. Low Concentration of Intermediates: Degradation products may be present at concentrations below the detection limit of the analytical method. 2. Unsuitable Analytical Technique: The chosen method (e.g., UV-Vis spectroscopy) may not be suitable for identifying specific byproducts. 3. Complex Mixture of Products: Photocatalysis can generate a wide array of intermediates, making separation and identification challenging.1. Concentration Step: Use solid-phase extraction (SPE) or other pre-concentration techniques to increase the concentration of analytes before analysis. 2. Advanced Analytical Methods: Employ more sophisticated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and identification of degradation products.[4][7] 3. Time-Course Analysis: Analyze samples at different time points during the degradation process to track the formation and disappearance of intermediates.
Catalyst Deactivation 1. Fouling of Catalyst Surface: Adsorption of degradation byproducts or other solution components onto the catalyst surface, blocking active sites. 2. Photocatalyst Poisoning: Strong interaction of certain species with the catalyst surface, leading to a loss of activity. 3. Photocorrosion: In some semiconductor materials, self-oxidation can occur, leading to a loss of photocatalytic activity.1. Catalyst Regeneration: After each experiment, wash the catalyst with appropriate solvents (e.g., water, ethanol) and dry it before reuse. In some cases, thermal treatment may be necessary. 2. Identify and Remove Poisoning Agents: If a specific inhibitor is identified, consider a pre-treatment step to remove it. 3. Use Stable Photocatalysts: Select photocatalysts known for their high stability under the experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products of this compound under photocatalysis?

A1: While specific studies on the photocatalytic degradation products of this compound are limited, the degradation of azo dyes generally proceeds through the cleavage of the azo bond (-N=N-). This process is initiated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻) generated by the photocatalyst.[2][8] The initial breakdown of the azo bond leads to the formation of aromatic amines.[9][10] For this compound, this would likely result in substituted naphthylamine and aminophenol derivatives. Further oxidation of these primary intermediates can lead to the formation of smaller aliphatic acids, and ultimately, complete mineralization to CO₂, H₂O, and inorganic ions.

Q2: What is a typical experimental protocol for the photocatalytic degradation of an azo dye like this compound?

A2: A general experimental protocol is as follows:

  • Catalyst Suspension Preparation: Disperse a known amount of the photocatalyst (e.g., TiO₂) in a specific volume of an aqueous solution of this compound with a known initial concentration.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium.

  • Photocatalytic Reaction: Irradiate the suspension with a suitable light source (e.g., UV lamp or a solar simulator).[11] Maintain constant stirring and temperature throughout the experiment.

  • Sampling: Withdraw aliquots of the suspension at regular time intervals.

  • Sample Preparation: Centrifuge or filter the aliquots to remove the photocatalyst particles.

  • Analysis: Analyze the supernatant to determine the residual concentration of this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength. For the identification of degradation products, more advanced techniques like LC-MS or GC-MS are necessary.[4][7]

Q3: How can I monitor the degradation of this compound during the experiment?

A3: The primary method for monitoring the decolorization of this compound is UV-Visible spectrophotometry. The decrease in the absorbance at the dye's maximum absorption wavelength (λmax) is proportional to the decrease in its concentration. To assess the complete mineralization of the dye, Total Organic Carbon (TOC) analysis is recommended, as it measures the total amount of carbon in organic compounds.[12] A decrease in TOC indicates the conversion of the organic dye into inorganic products like CO₂.

Q4: Which analytical techniques are best for identifying the degradation byproducts?

A4: For the identification of the aromatic and aliphatic byproducts of this compound degradation, hyphenated chromatographic techniques are most suitable. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful tool for separating and identifying non-volatile and thermally labile degradation products in aqueous samples.[13] Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile and semi-volatile byproducts, often requiring a derivatization step for polar compounds.[7]

Q5: What are the key parameters that influence the rate of photocatalytic degradation?

A5: Several parameters can significantly affect the degradation rate:

  • Catalyst Type and Concentration: Different semiconductors have different photocatalytic activities. The concentration of the catalyst needs to be optimized.[3]

  • Initial Dye Concentration: Higher concentrations can lead to a slower degradation rate due to the screening of light and saturation of catalyst active sites.[14]

  • pH of the Solution: Affects the surface charge of the catalyst and the speciation of the dye.[1]

  • Light Intensity and Wavelength: The rate of degradation generally increases with light intensity up to a certain point. The light source must have a wavelength that can activate the photocatalyst.[14]

  • Presence of Oxidizing Agents: The addition of agents like hydrogen peroxide (H₂O₂) can sometimes enhance the degradation rate by generating more hydroxyl radicals.[12]

  • Temperature: While photocatalysis is not highly sensitive to temperature, very high or low temperatures can affect reaction kinetics.[1]

Data Presentation

Table 1: Photocatalytic Degradation of Various Azo Dyes under Different Conditions

Azo DyePhotocatalystLight SourceInitial Concentration (mg/L)Degradation Efficiency (%)Time (min)Reference
Navy Blue HE2Rγ-Fe₂O₃:TiO₂8W Mercury Vapor Lamp~25 x 10⁻⁵ mol/L~9515[11][12]
Methyl RedZnOUV10-5070-9960[5]
Methyl OrangeTiO₂-rGO-CdSUV10100240[1]
Acid Red 26g-C₃N₄UV-A1~8660[4]
Congo RedMOF/AC CompositeSolar Irradiation5074120[2]

Experimental Protocols

Detailed Methodology for a Typical Photocatalytic Degradation Experiment

This protocol provides a detailed methodology for assessing the photocatalytic degradation of an azo dye.

  • Materials and Reagents:

    • Azo dye (e.g., this compound)

    • Photocatalyst (e.g., TiO₂ P25)

    • Deionized water

    • Acid (e.g., HCl or H₂SO₄) and Base (e.g., NaOH) for pH adjustment

    • Syringes and filters (e.g., 0.45 µm)

  • Photoreactor Setup:

    • A batch reactor, typically a glass beaker or a specialized photoreactor vessel.[11]

    • A light source (e.g., a UV lamp with a specific wavelength or a solar simulator) positioned to irradiate the reactor.

    • A magnetic stirrer to keep the photocatalyst suspended.

    • A cooling system (e.g., water jacket) to maintain a constant temperature.

  • Procedure:

    • Prepare a stock solution of the azo dye of a known concentration.

    • In the reactor, add a specific volume of the dye solution and the desired amount of the photocatalyst to achieve the target concentrations.

    • Adjust the pH of the suspension to the desired value using the acid or base solution.

    • Place the reactor on the magnetic stirrer and stir the suspension in the dark for 30 minutes to ensure adsorption/desorption equilibrium is reached.

    • Take an initial sample (t=0) just before turning on the light.

    • Turn on the light source to initiate the photocatalytic reaction.

    • Withdraw samples at predetermined time intervals (e.g., 10, 20, 30, 60, 90, 120 minutes).

    • Immediately filter each sample through a 0.45 µm filter to remove the photocatalyst.

    • Analyze the filtrate using a UV-Vis spectrophotometer at the λmax of the dye to determine the remaining concentration.

    • For byproduct analysis, store the filtered samples at a low temperature (e.g., 4 °C) before analysis by LC-MS or GC-MS.

  • Data Analysis:

    • Calculate the degradation efficiency (%) using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

    • Determine the reaction kinetics, which often follows pseudo-first-order kinetics for dye degradation: ln(C₀ / Cₜ) = k_app * t where k_app is the apparent rate constant.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Dye Solution & Photocatalyst Suspension B Adjust pH A->B C Dark Adsorption B->C D Photocatalytic Reaction (Light On) C->D E Sampling at Time Intervals D->E F Catalyst Separation (Filtration/Centrifugation) E->F G UV-Vis Analysis (Decolorization) F->G H LC-MS/GC-MS Analysis (Byproduct Identification) F->H

Caption: Experimental workflow for a typical photocatalytic degradation experiment.

Degradation_Pathway cluster_dye Initial Pollutant cluster_intermediates Intermediate Products cluster_final Mineralization Products AzoDye Azo Dye (e.g., this compound) AromaticAmines Aromatic Amines (e.g., Naphthylamines, Aminophenols) AzoDye->AromaticAmines Azo bond cleavage by ROS SmallerOrganics Smaller Organic Molecules (e.g., Aliphatic Acids) AromaticAmines->SmallerOrganics Ring opening & further oxidation Mineralization CO₂, H₂O, Inorganic Ions SmallerOrganics->Mineralization Complete oxidation

Caption: Generalized degradation pathway for an azo dye under photocatalysis.

References

Solving solubility issues with Basic Brown 16 in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Basic Brown 16 in buffer systems.

Frequently Asked Questions (FAQs)

Q1: Is this compound soluble in water?

A1: Yes, this compound is reported to be freely and highly soluble in water. Published data indicates its solubility is greater than 100 g/L at room temperature, with one source specifying a solubility of 373 g/L at 20°C.[1] Given this high intrinsic solubility, any precipitation issues in aqueous buffers are likely due to specific solution conditions rather than the inherent insolubility of the compound itself.

Q2: Why is my this compound precipitating in my buffer solution?

A2: Precipitation of this compound, a cationic (positively charged) dye, in a buffer is typically caused by one or more of the following factors:

  • pH of the Buffer: This is the most common reason. Cationic dyes are generally most soluble in acidic to neutral solutions and can become unstable and precipitate at higher pH (alkaline) conditions.[2][3][4][5]

  • High Salt Concentration (Ionic Strength): Very high concentrations of salts in a buffer can lead to a phenomenon known as "salting out," where the salt ions compete for water molecules, reducing the solubility of the dye and causing it to precipitate.[6][7][8][9]

  • Buffer Composition: Certain ions in the buffer might interact with the dye. Anionic components, such as those in some phosphate (B84403) buffers, can interact with the cationic dye and form a less soluble complex.[3]

  • Common Ion Effect: The dye is a chloride salt. While less common, adding it to a buffer with a very high concentration of chloride ions could slightly decrease its solubility.[1][10][11][12]

  • Concentration of the Dye: You may be exceeding the solubility limit of the dye for that specific buffer system and pH, even if it is below its solubility limit in pure water.

  • Low Temperature: As with many compounds, the solubility of this compound may decrease at lower temperatures (e.g., 4°C), potentially leading to crystallization or precipitation.[2]

Q3: What is the optimal pH range for dissolving this compound?

Q4: Can I use Phosphate-Buffered Saline (PBS) with this compound?

A4: It is possible, but caution is advised. One study successfully used a 2% solution of this compound in Dulbecco's Phosphate Buffered Saline (PBS) as a receptor fluid in an experiment lasting 24 hours, suggesting stability under those conditions. However, phosphate buffers can sometimes interact with cationic compounds. The success depends on the specific formulation of the PBS, the final concentration of the dye, and the pH. If you observe precipitation in PBS, consider using an alternative buffer or adjusting the pH.

Troubleshooting Guides

Issue 1: Precipitate forms immediately upon adding this compound to the buffer.

This issue is often related to the pH or composition of the buffer.

Potential Cause Troubleshooting Step Explanation
High Buffer pH 1. Measure the pH of your final dye-buffer solution. 2. If the pH is neutral to alkaline (> 6.0), try remaking the solution in a more acidic buffer (e.g., pH 4.5-5.5). 3. Alternatively, prepare a concentrated stock of the dye in slightly acidified water and add it to your buffer, monitoring the final pH.This compound is a cationic dye, which is more stable and soluble at lower pH values. At higher pH, the dye can lose its charge or form a quaternary ammonium (B1175870) base, leading to precipitation.[3][5]
High Buffer Ionic Strength 1. Review your buffer recipe. If it has a high salt concentration (e.g., >150-200 mM), consider diluting it. 2. Prepare the dye in a low-salt buffer first, then add it to your experimental system.High concentrations of salt can "salt out" the dye, reducing its solubility.[6][7][8]
Incompatible Buffer Ions 1. If using a phosphate buffer, consider switching to a different buffer system like acetate, MES, or HEPES (depending on the required pH range).Anionic buffer components can sometimes form insoluble salts with cationic dyes.[3]
Issue 2: Solution is initially clear but a precipitate forms over time.

This may be due to temperature changes, slow reaction with buffer components, or exceeding long-term stability limits.

Potential Cause Troubleshooting Step Explanation
Temperature Fluctuation 1. If the solution was stored in the cold (e.g., 4°C), gently warm it to room temperature or 37°C. 2. Observe if the precipitate redissolves. 3. For future use, consider if cold storage is necessary or if aliquots can be stored frozen and thawed once.Solubility of many compounds, including dyes, generally decreases at lower temperatures.[2]
pH Instability 1. Re-measure the pH of the solution. Some buffer systems can experience pH shifts over time or upon addition of other components. 2. Ensure your buffer has sufficient capacity for your experiment.A shift in pH to a less optimal range can cause the dye to precipitate.
Slow Precipitation 1. Filter the solution through a 0.22 µm syringe filter before use to remove any microprecipitates. 2. Prepare the solution fresh before each experiment if long-term stability is an issue.Even in seemingly clear solutions, small aggregates can form over time and act as nucleation points for further precipitation.

Quantitative Data Summary

While specific solubility data for this compound in various buffers is not widely published, its known solubility in common solvents provides a baseline.

Solvent Reported Solubility Temperature Reference
Water> 100 g/LRoom TemperatureSCCS/1165/08
Water373 g/L20 °CSCCS/1684/25[1]
Ethanol10 - 100 g/LRoom TemperatureSCCS/1165/08
DMSO50 - 200 g/LRoom TemperatureSCCS/1684/25[1]

Experimental Protocols

Protocol 1: General Method for Solubilizing this compound

This protocol is a recommended starting point for preparing a working solution of this compound.

  • Prepare a Concentrated Stock Solution:

    • Weigh the desired amount of this compound powder.

    • Dissolve the powder in high-purity water. To enhance stability, you can slightly acidify the water with a dilute acid (e.g., acetic acid or HCl) to bring the pH into the 4.5-5.5 range.

    • Use a vortex mixer or sonication to ensure the dye is fully dissolved.

    • Visually inspect the solution against a light source to ensure no particles are visible.

    • For critical applications, filter the stock solution through a 0.22 µm syringe filter to remove any microparticulates.

  • Prepare the Working Solution:

    • Prepare your desired aqueous buffer at the correct pH and concentration.

    • While stirring the buffer, slowly add the concentrated this compound stock solution dropwise to reach the final desired concentration.

    • Monitor the solution for any signs of cloudiness or precipitation.

    • After adding the dye, verify the final pH of the solution, as adding the stock may slightly alter it. Adjust if necessary.

Protocol 2: Determining a pH-Solubility Profile for this compound

This experiment will help you determine the optimal pH for solubility in your specific buffer system.

  • Prepare a Series of Buffers:

    • Prepare your chosen buffer (e.g., phosphate, acetate, or Tris) at a constant ionic strength across a range of pH values (e.g., from pH 4.0 to 9.0 in 0.5 or 1.0 unit increments).

  • Equilibrate with Excess Dye:

    • In separate vials, add an excess amount of this compound powder to a fixed volume of each buffer. The amount should be enough that solid material is clearly visible after initial mixing.

    • Seal the vials and rotate or shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Quantify:

    • After equilibration, centrifuge the samples at high speed to pellet the undissolved dye.

    • Carefully collect the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a 0.22 µm syringe filter.

    • Quantify the concentration of the dissolved this compound in each supernatant using a suitable analytical method, such as UV-Vis spectroscopy (at its λmax, ~478 nm) against a standard curve.

  • Analyze Data:

    • Plot the measured solubility (concentration) of this compound against the pH of the buffer to identify the pH range of maximum solubility.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Precipitate Observed in Buffer Solution check_ph Measure Final pH start->check_ph ph_high pH > 6.0 (Alkaline/Neutral) check_ph->ph_high High ph_ok pH < 6.0 (Acidic) check_ph->ph_ok Optimal solution_ph Action: Lower pH (Use acidic buffer or add dilute acid) ph_high->solution_ph check_conc Check Buffer Concentration ph_ok->check_conc end Solution Should Remain Clear solution_ph->end conc_high High Ionic Strength (>200 mM) check_conc->conc_high High conc_ok Low/Moderate Ionic Strength check_conc->conc_ok Optimal solution_conc Action: Lower Ionic Strength (Dilute buffer or use different buffer) conc_high->solution_conc check_buffer_type Check Buffer Type (e.g., Phosphate) conc_ok->check_buffer_type solution_conc->end buffer_issue Potential Anionic Interaction check_buffer_type->buffer_issue Yes check_buffer_type->end No solution_buffer Action: Change Buffer System (e.g., Acetate, MES) buffer_issue->solution_buffer solution_buffer->end

Caption: Troubleshooting workflow for this compound precipitation.

G bb16 This compound (Cationic Dye, R-NH3+) solubility Solubility bb16->solubility dissolved Increased Solubility (Stays in Solution) solubility->dissolved precipitated Decreased Solubility (Precipitation Risk) solubility->precipitated ph Low pH (Acidic) [H+] High ph->dissolved Promotes ph_high High pH (Alkaline) [OH-] High ph_high->precipitated Promotes ionic_strength Low Ionic Strength (Low [Salt]) ionic_strength->dissolved Promotes ionic_strength_high High Ionic Strength (High [Salt]) ionic_strength_high->precipitated Promotes (Salting Out) anions Anionic Buffer Species (e.g., HPO4^2-) anions->precipitated Promotes (Interaction)

Caption: Factors influencing the solubility of this compound in buffers.

References

Impact of impurities in Basic Brown 16 on experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Basic Brown 16. The information addresses potential impacts of impurities on experimental results to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is a synthetic monoazo dye.[1] In a research context, while primarily known for its use in non-oxidative hair coloring formulations, its properties as a biological stain can be leveraged in various in vitro and in vivo studies.[2][3] Its potential applications include vital staining of cells and tissues to assess cell viability or damage.[4][5] However, due to its reported genotoxic potential, researchers should exercise caution and consider its effects on cellular pathways.[6][7]

Q2: What are the known impurities in commercial batches of this compound?

Commercial batches of this compound can have varying purity levels. Known impurities include:

  • Organic Impurities: Such as 7-Hydroxy-N,N,N-trimethyl-naphthalen-2-aminium chloride (NTBRI) and other unidentified organic molecules.[2] HPLC analysis of some batches has revealed at least 10 different unidentified impurities.[2]

  • Inorganic Salts: Primarily sodium chloride, which is often added as an extender to standardize the dye's color strength.[2][8]

  • Sugars: Saccharose is also used as an extender in some formulations.[2][8]

  • Residual Solvents and Reactants: Including methylchloride and methylbromide.[2]

The concentration of these impurities can vary significantly between batches, impacting the overall dye content.[2][8]

Q3: Why is it critical to know the purity of the this compound batch I am using?

The presence and concentration of impurities can directly impact experimental outcomes. Varying dye content means that the effective concentration of the active molecule can differ from what is calculated based on the total weight of the powder.[2][8] Impurities themselves can have biological activity, leading to unexpected or confounding results. For instance, inorganic salts can alter the osmolarity of your culture medium, and other organic impurities may have their own cytotoxic or signaling effects. This variability can lead to poor reproducibility of experiments.

Q4: How can I check the purity of my this compound?

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and identifying the presence of impurities.[9][10] A detailed protocol for purity analysis using HPLC is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Issue 1: Inconsistent results in cell viability/cytotoxicity assays (e.g., MTT, XTT, Annexin V/PI).

Possible Cause 1: Variable Dye Purity Different batches of this compound can have significantly different dye content due to the addition of extenders like sodium chloride and saccharose.[2][8] This means you might be using a different effective concentration of the dye in different experiments, leading to variable results.

Solution:

  • Always record the batch number of the dye used in your experiments.

  • If possible, perform an analytical validation (e.g., via HPLC) to determine the actual dye content of your batch.

  • If you observe a sudden shift in your dose-response curve, consider batch-to-batch variability as a potential cause.

Possible Cause 2: Bioactive Impurities

  • Inorganic Salts (Sodium Chloride): High concentrations of NaCl can induce apoptosis and cell cycle delay, confounding your results if you are studying these endpoints.[11][12][13]

  • Saccharose: While often considered inert, high concentrations of sucrose (B13894) can inhibit cell proliferation and may interfere with some assay readouts.[14]

  • Other Organic Impurities: Unidentified organic impurities may have inherent cytotoxicity, leading to an overestimation of the effect of this compound.

Solution:

  • When preparing stock solutions, account for the percentage of impurities if known.

  • Run a vehicle control that includes the equivalent concentration of known extenders (if specified on the certificate of analysis) to determine their baseline effect.

  • Consider purifying the dye if you suspect impurities are interfering with a sensitive assay.

Issue 2: Unexpected changes in cell signaling pathways.

Possible Cause: Genotoxic and Cytotoxic Nature of this compound and its Impurities this compound is an azo dye that has been shown to have genotoxic potential.[6][7] Exposure of cells to this compound could activate DNA damage response pathways, cell cycle checkpoints, and apoptosis.

Solution:

  • When investigating a specific signaling pathway, be aware that this compound may have off-target effects related to cellular stress and DNA damage.

  • Include appropriate positive controls for pathways like p53 activation or caspase-3 cleavage to benchmark the effects of your dye.

  • If an unexpected signaling event is observed, consider the possibility that it is a response to the dye itself or its impurities.

Quantitative Data on Impurities

The following table summarizes the purity and impurity content of different batches of this compound as reported in regulatory assessments. This illustrates the significant variability researchers might encounter.

Batch IDPurity of this compoundNTBRI ContentOther Unidentified ImpuritiesExtenders (Salts/Sugars)Reference
57861/2 89.1%0.13%~0.5% (~10 peaks)Not specified, but present[2]
KS 6024 50-60% (by UV/VIS)0.90%1.2%Contains NaCl and/or saccharose[2][15]
12/13 Not specifiedNot specifiedNot specifiedContains NaCl and/or saccharose[2]
VW230921A 90.0% (by 1H-NMR)Not specifiedNot specifiedNot specified[6]

Experimental Protocols

Protocol 1: Purity Analysis of this compound by HPLC

This protocol provides a general method for determining the purity of a this compound sample.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

  • HPLC system with a UV-Vis detector and a C18 reverse-phase column

Procedure:

  • Standard Preparation: Accurately weigh a reference standard of this compound to prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent like water or a water/acetonitrile mixture. Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Prepare a solution of your this compound batch at the same concentration as the stock standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both potentially containing a modifier like 0.1% formic acid or ammonium acetate to improve peak shape.[16]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Set the UV-Vis detector to the absorbance maximum of this compound, which is approximately 478 nm.[9]

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Identify the peak for this compound based on the retention time of the standard.

    • Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (% area). For a more accurate quantification, use the calibration curve.

Protocol 2: General Protocol for Vital Staining

This protocol outlines a general procedure for using this compound as a vital stain to assess cell membrane integrity.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in PBS or cell culture medium).

  • Cell culture in a suitable format (e.g., 96-well plate).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope or plate reader.

Procedure:

  • Cell Treatment: Culture and treat your cells with the experimental compound as required. Include positive (e.g., cells treated with a known cytotoxic agent) and negative (untreated) controls.

  • Staining:

    • Prepare a working solution of this compound in cell culture medium or PBS at a final concentration to be optimized (start with a range of 1-10 µg/mL).

    • Remove the treatment medium from the cells and wash once with PBS.

    • Add the this compound working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently remove the staining solution and wash the cells 2-3 times with PBS to remove excess dye.

  • Imaging/Analysis:

    • Add fresh PBS or medium to the wells.

    • Visualize the cells using a microscope. Dead or membrane-compromised cells will typically show stronger staining.

    • Alternatively, quantify the signal using a plate reader at the appropriate excitation/emission wavelengths (to be determined empirically, as this is not a standard fluorescent dye).

Visualizations

Experimental_Workflow_for_Impurity_Analysis cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis start Obtain Batch of This compound prep_sample Prepare Sample Solution start->prep_sample prep_std Prepare Reference Standard Solution hplc Inject into HPLC-UV System prep_std->hplc prep_sample->hplc chromatogram Generate Chromatograms hplc->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity and Impurity Profile integrate->calculate report Final Report calculate->report DNA_Damage_Apoptosis_Pathway cluster_0 Cellular Stress Induction cluster_1 DNA Damage Response cluster_2 Cell Fate Decision cluster_3 Apoptotic Execution BB16 This compound (Genotoxic Agent) DNA_Damage DNA Double-Strand Breaks BB16->DNA_Damage ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR p53 p53 Stabilization and Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Checkpoint) p53->Cell_Cycle_Arrest DNA_Repair DNA Repair Mechanisms p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis Bax Bax Upregulation p53->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 Mitochondrial Pathway Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cell_Death Cell Death Caspase3->Cell_Death

References

Adjusting incubation time for Basic Brown 16 staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Basic Brown 16 in their staining protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the fundamental principle behind this compound staining?

This compound is a cationic, monoazo dye, which means it carries a net positive charge.[1] Its staining mechanism relies on electrostatic attraction. In biological specimens, negatively charged (anionic) components such as nucleic acids (in the nucleus), glycosaminoglycans (in cartilage and mucus), and certain proteins will attract and bind the positively charged this compound dye molecules.[1] This interaction results in the characteristic reddish-brown color deposition at these sites.[2]

Q2: My tissue sections are showing very light or no staining. How can I increase the staining intensity?

Weak staining is a common issue that can often be resolved by adjusting several key parameters in your protocol.

  • Increase Incubation Time: The duration of exposure to the dye is directly related to the intensity of the stain. As a first step, try incrementally increasing the incubation time.

  • Increase Dye Concentration: A higher concentration of the dye in your staining solution can lead to a more intense signal. Prepare fresh solutions with a slightly higher concentration of this compound.

  • Adjust pH: The pH of the staining solution can influence the charge of both the dye and the tissue components. Since this compound is a cationic dye, staining is often enhanced in a slightly alkaline environment, which can increase the net negative charge of tissue proteins. Consider preparing your staining solution with a buffer at a slightly higher pH.

  • Check Fixation: Poor or improper fixation can lead to the loss of target molecules and result in weak staining. Ensure your tissue fixation protocol is optimal for preserving the structures you intend to stain.

Q3: The staining in my samples is too dark and obscures cellular detail. What steps can I take to reduce the intensity?

Overstaining can be as problematic as weak staining. The following adjustments can help you achieve the desired level of detail.

  • Decrease Incubation Time: This is the most straightforward way to reduce staining intensity. Shorten the time your slides are in the this compound solution.

  • Decrease Dye Concentration: Diluting your staining solution will reduce the amount of dye available to bind to the tissue, resulting in a lighter stain.

  • Introduce a Differentiation Step: Differentiation is a process of selectively removing excess stain. After staining, a brief rinse in a weakly acidic solution (e.g., 0.5% acetic acid in water) can help to remove non-specifically bound dye and reduce the overall intensity. The timing of this step is critical and may require optimization.

Q4: I am observing high background or non-specific staining across the entire tissue section. How can I resolve this?

High background can mask your specific signal. Consider the following causes and solutions:

  • Inadequate Rinsing: Ensure thorough but gentle rinsing after the staining step to remove unbound dye molecules before dehydration and coverslipping.

  • Excessive Incubation Time or Concentration: Overly long incubation times or highly concentrated dye solutions can lead to non-specific binding. Try reducing one or both of these parameters.

  • Tissue Drying: Allowing the tissue section to dry out at any point during the staining process can cause dye to precipitate and create artifacts. Keep slides moist throughout the procedure.

Data & Experimental Protocols

Adjusting Staining Parameters

The following table summarizes the expected outcomes when adjusting key variables in your this compound staining protocol. These should be used as a starting point for optimization.

ParameterAdjustmentExpected Effect on Staining IntensitySecondary Considerations
Incubation Time IncreaseStronger/Darker StainMay increase background staining if excessively long.
DecreaseWeaker/Lighter StainMay result in under-staining of target structures.
Concentration IncreaseStronger/Darker StainHigher risk of dye precipitation and non-specific binding.
DecreaseWeaker/Lighter StainMay require longer incubation times to achieve desired intensity.
pH of Staining Solution Increase (More Alkaline)Potentially Stronger StainMay alter staining characteristics of some tissue components.
Decrease (More Acidic)Potentially Weaker StainCan be used as a differentiation method to remove excess stain.
Specimen Staining Protocol (Paraffin-Embedded Sections)

This protocol is a suggested starting point for using this compound. Researchers should optimize incubation times and concentrations for their specific tissues and applications.

Reagents:

  • This compound Powder

  • Distilled Water

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Mounting Medium

Equipment:

  • Staining Jars

  • Microscope Slides with Paraffin-Embedded Tissue Sections

  • Coverslips

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 1 change, 3 minutes.

    • Immerse in 70% Ethanol: 1 change, 3 minutes.

    • Rinse gently in running tap water for 5 minutes.

    • Place in distilled water.

  • Staining:

    • Prepare a 0.5% (w/v) this compound solution in distilled water. Mix well and filter if necessary.

    • Immerse slides in the this compound solution for 5-15 minutes . (This is the primary step for optimization).

  • Rinsing:

    • Rinse slides briefly in distilled water to remove excess stain.

  • (Optional) Differentiation:

    • If staining is too intense, dip slides briefly (10-30 seconds) in 0.5% acetic acid solution.

    • Immediately stop the differentiation by rinsing in running tap water for 1-2 minutes.

    • Rinse in distilled water.

  • Dehydration and Clearing:

    • Immerse in 95% Ethanol: 1 change, 2 minutes.

    • Immerse in 100% Ethanol: 2 changes, 2 minutes each.

    • Immerse in Xylene: 2 changes, 3 minutes each.

  • Mounting:

    • Apply a drop of mounting medium to the tissue section and place a coverslip, avoiding air bubbles.

    • Allow to dry before microscopic examination.

Visual Guides

Staining_Troubleshooting_Workflow Start Evaluate Staining Result TooLight Staining Too Light? Start->TooLight TooDark Staining Too Dark? TooLight->TooDark No IncreaseTime Increase Incubation Time TooLight->IncreaseTime Yes IncreaseConc Increase Concentration TooLight->IncreaseConc Yes AdjustpH Increase pH of Solution TooLight->AdjustpH Yes NonSpecific High Background? TooDark->NonSpecific No DecreaseTime Decrease Incubation Time TooDark->DecreaseTime Yes DecreaseConc Decrease Concentration TooDark->DecreaseConc Yes Differentiate Add Differentiation Step TooDark->Differentiate Yes CheckRinsing Improve Rinsing Step NonSpecific->CheckRinsing Yes CheckDrying Ensure Tissue Does Not Dry NonSpecific->CheckDrying Yes End Optimal Staining NonSpecific->End No IncreaseTime->End IncreaseConc->End AdjustpH->End DecreaseTime->End DecreaseConc->End Differentiate->End CheckRinsing->End CheckDrying->End Staining_Mechanism cluster_tissue Biological Tissue Nucleus Nucleus (DNA/RNA, Anionic) ECM Extracellular Matrix (GAGs, Anionic) Cytoplasm Cytoplasm (Proteins, Variable Charge) Dye This compound (Cationic, Positively Charged) Dye->Nucleus Electrostatic Attraction Dye->ECM Electrostatic Attraction

References

Technical Support Center: Filtration of Basic Brown 16 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the filtration of Basic Brown 16 solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is an azo dye used in non-oxidative hair coloring formulations and for research purposes.[1][2][3] It is a dark green to black powder that forms a brown solution when dissolved.[1][4] Its efficacy as a colorant is based on its molecular affinity and binding dynamics with hair keratin.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name8-[(4-Aminophenyl)azo]-7-hydroxy-N,N,N-trimethylnaphthalen-2-aminium chloride
CAS Number26381-41-9[5]
Molecular FormulaC₁₉H₂₁N₄OCl[5][6][7]
Molecular Weight356.5 g/mol [5][7]
AppearanceDark green to black powder[1][4]

This compound generally exhibits high solubility in water and various organic solvents.[1][5]

Table 2: Solubility of this compound

SolventSolubility
Water>100 g/L at room temperature[1]
Ethanol10-100 g/L at room temperature[1]
Dimethyl sulfoxide (B87167) (DMSO)50-200 g/L at room temperature[1]

Q2: Why is filtration of this compound solutions necessary?

Filtration is a critical step to:

  • Remove Particulates: Eliminates undissolved dye granules and foreign particles that could interfere with experiments.

  • Clarify Solutions: Ensures a homogenous solution, which is essential for accurate analytical measurements like spectrophotometry.

  • Remove Impurities: Commercial preparations of this compound can contain unidentified impurities or additives like sodium chloride and saccharose used to standardize color strength.[1] Filtration can be part of a broader purification process, which may also involve flocculation or centrifugation.[8]

  • Sterilization: For biological applications, sterile filtration is required to remove microbial contaminants.

Q3: What are the primary factors to consider when selecting a filter for this compound solutions?

There are three primary considerations:

  • Chemical Compatibility: The filter membrane and housing must be chemically resistant to the solvent used to dissolve the this compound. Incompatibility can lead to filter degradation, sample contamination, and dye loss.[9]

  • Pore Size: The filter's pore size determines the level of filtration. A 0.45 µm pore size is often used for general clarification, while a 0.22 µm pore size is typically required for sterile filtration.[8]

  • Dye Adsorption: The filter material should have low binding affinity for the dye to prevent significant loss of product and ensure accurate final concentrations. Cellulose-based filters, for example, are sometimes known to adsorb dyes.[9]

Q4: Which filter materials are recommended for filtering this compound solutions?

The choice of filter material depends heavily on the solvent. Based on general chemical compatibility charts, the following recommendations apply.

Table 3: Recommended Filter Materials for this compound Solutions

SolventRecommended Filter MembranesRationale
Aqueous (Water) Polyethersulfone (PES), Polyvinylidene Difluoride (PVDF), Nylon, Glass FiberThese materials show good compatibility with aqueous solutions and are common choices for filtering biological and chemical samples.[9] PVDF and PES are known for low protein/molecule binding.
Ethanol Polytetrafluoroethylene (PTFE), PVDF, Nylon, Polypropylene (PP)These membranes are generally resistant to alcohols.[10][11]
DMSO PTFE, Polypropylene (PP)DMSO is an aggressive solvent. PTFE and PP offer broad chemical resistance. Note that PES and PVDF have limited compatibility with DMSO.[10]

Troubleshooting Guide

Problem: Rapid Filter Clogging or Severely Reduced Flow Rate

  • Q: My filter clogged almost immediately after I started. What are the potential causes and solutions?

    • A: Rapid clogging is typically caused by an excess of particulate matter in the solution.

    Potential Causes:

    • Incomplete Dissolution: The this compound may not be fully dissolved in the solvent.

    • High Concentration: The solution may be near its saturation point, causing the dye to precipitate on the membrane.

    • High Impurity Load: The raw dye powder may contain a significant amount of insoluble impurities.[1]

    Solutions:

    • Ensure Complete Dissolution: Agitate the solution for a longer period or use sonication to ensure the dye is fully dissolved before filtering.

    • Pre-filtration: Use a pre-filter or a glass fiber filter to remove larger particles before the final membrane filtration. This is a common technique to increase the throughput of the final filter.

    • Centrifugation: Spin the solution in a centrifuge to pellet undissolved particles and impurities, then filter the supernatant.[8]

    • Increase Filter Surface Area: Use a filter with a larger diameter to handle a higher particle load.

Problem: Low Product Yield or Noticeable Color Reduction in Filtrate

  • Q: The concentration of my this compound solution is significantly lower after filtration. Why is this happening?

    • A: This issue is almost always due to the adsorption of the dye molecule onto the filter membrane.

    Potential Causes:

    • Incorrect Filter Material: The membrane material has a high affinity for the dye. Cellulose filters, for instance, can adsorb colored compounds.[9]

    • Dry Membrane: Filtering directly onto a dry membrane can sometimes increase non-specific binding.

    Solutions:

    • Select a Low-Binding Membrane: Switch to a filter material known for low molecule binding, such as PVDF or PES for aqueous solutions.[11]

    • Perform a Compatibility Test: Before filtering your entire batch, filter a small, known-concentration sample and measure the filtrate's concentration to quantify product loss.

    • Pre-wet the Filter: Flush the filter with a small amount of the pure solvent before introducing the dye solution. This saturates non-specific binding sites and can reduce product loss.

Problem: Particulates or Haze Observed in the Filtered Solution

  • Q: I filtered my solution, but I still see particles in the filtrate. What went wrong?

    • A: The presence of particles post-filtration indicates a failure in the filtration barrier.

    Potential Causes:

    • Filter Rupture: Applying excessive back pressure or using a filter that is not compatible with the solvent can cause the membrane to tear.

    • Incorrect Filter Installation: The filter may not be seated correctly in the housing, allowing the solution to bypass the membrane.

    • Pore Size Too Large: The selected pore size is not small enough to retain the particles present in the solution.

    Solutions:

    • Verify Filter Integrity: Check the filter for any visible damage before and after use.

    • Ensure Proper Assembly: Re-assemble the filtration apparatus, ensuring the filter is placed correctly and the housing is sealed tightly.

    • Select a Smaller Pore Size: If particles are still passing through, move to a filter with a smaller pore size rating.

Experimental Protocols

Protocol 1: Standard Clarification of an Aqueous this compound Solution

This protocol is intended for removing undissolved particulates from a prepared solution.

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 1 g/L) by dissolving the powder in deionized water.[12] Use a magnetic stirrer to ensure the dye is fully dissolved.

  • Filter Selection: Choose a hydrophilic syringe filter with a 0.45 µm pore size (e.g., PVDF, PES, or Nylon).

  • Apparatus Assembly: Securely attach the syringe filter to the tip of a Luer-lock syringe.

  • Filter Pre-wetting: Draw 2-3 mL of deionized water into the syringe. Pass it through the filter into a waste container. This step ensures the membrane is properly wetted and removes any potential extractables.

  • Filtration: Draw the this compound solution into the syringe. Apply steady, gentle pressure to the plunger to pass the solution through the filter into a clean collection vessel. Avoid applying excessive pressure to prevent membrane rupture.

  • Collection: Collect the clarified filtrate. If sterility is required, perform this entire process in a laminar flow hood using a pre-sterilized, 0.22 µm filter.

Protocol 2: Filter Compatibility and Dye Adsorption Test

This protocol helps quantify the loss of this compound to a specific filter membrane.

  • Prepare Standard Solution: Create a standard solution of this compound with a known concentration (e.g., 50 mg/L) in the desired solvent.

  • Measure Initial Absorbance: Using a spectrophotometer, measure the absorbance of the unfiltered standard solution at its maximum wavelength (λmax ≈ 478 nm).[1]

  • Filter the Sample: Filter 5-10 mL of the standard solution through the test filter membrane as described in Protocol 1.

  • Measure Final Absorbance: Measure the absorbance of the filtered solution.

  • Calculate Recovery: Use the following formula to calculate the percentage of dye recovered:

    • % Recovery = (Absorbance_final / Absorbance_initial) * 100

    • A recovery rate below 95% may indicate significant adsorption, suggesting that an alternative filter material should be considered.

Visual Workflow and Logic Diagrams

Filter_Selection_Workflow cluster_solvent Solvent Type cluster_membrane Recommended Membrane start Start: Need to Filter This compound Solution solvent Identify the Solvent (e.g., Water, Ethanol, DMSO) start->solvent water Aqueous solvent->water organic Organic Solvent (e.g., Ethanol) solvent->organic aggressive Aggressive Organic (e.g., DMSO) solvent->aggressive mem_aq Use Hydrophilic Membrane (PES, PVDF, Nylon) water->mem_aq mem_org Use Solvent-Resistant Membrane (PTFE, PVDF) organic->mem_org mem_agg Use Chemically Inert Membrane (PTFE, PP) aggressive->mem_agg pore_size Select Pore Size (e.g., 0.45µm for clarification, 0.22µm for sterilization) mem_aq->pore_size mem_org->pore_size mem_agg->pore_size compatibility_test Perform Filter Compatibility and Dye Adsorption Test (Protocol 2) pore_size->compatibility_test proceed Proceed with Filtration compatibility_test->proceed

Caption: Workflow for selecting a suitable filter for this compound solutions.

Troubleshooting_Clogging cluster_pretreat Pre-treatment Options start Problem: Filter is Clogging q1 Is the dye completely dissolved? start->q1 a1_no Action: Improve Dissolution (Sonicate, Stir Longer) q1->a1_no No q2 Is the solution clear or hazy? q1->q2 Yes a1_no->q1 a2_hazy Action: Pre-treat Solution q2->a2_hazy Hazy q3 Is flow rate still low after pre-treatment? q2->q3 Clear prefilter Use Glass Fiber Prefilter a2_hazy->prefilter centrifuge Centrifuge and Filter Supernatant a2_hazy->centrifuge prefilter->q3 centrifuge->q3 a3_yes Action: Increase Filter Surface Area (Larger Diameter) q3->a3_yes Yes end Problem Resolved q3->end No a3_yes->end

Caption: Troubleshooting flowchart for filter clogging issues.

References

Validation & Comparative

A Comparative Analysis of Basic Brown 16 and Other Azo Dyes in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the characteristics of azo dyes is crucial for their effective and safe application. This guide provides a detailed comparison of Basic Brown 16 with other notable azo dyes used in research and commercial applications, focusing on their chemical properties, performance in hair dyeing, and toxicological profiles.

Chemical and Physical Properties

Azo dyes are characterized by the presence of one or more azo groups (—N=N—). Their chemical and physical properties, such as solubility and molecular weight, influence their application and interaction with substrates. This compound is a monoazo cationic dye.[1][2][3][4] Below is a comparison of its properties with other relevant azo dyes.

PropertyThis compoundBasic Brown 17Basic Red 51Disperse Black 9
CI Number 12250[1]122511227011105
CAS Number 26381-41-9[1]68391-32-212270-25-6[5]6373-94-0
Molecular Formula C₁₉H₂₁ClN₄O[1]C₁₉H₂₁ClN₄O₂C₁₃H₁₈ClN₅[5]C₁₆H₂₀N₄O₂[6]
Molecular Weight 356.85 g/mol [1]388.87 g/mol 279.77 g/mol [5]300.36 g/mol
Class Monoazo, Cationic[1]Monoazo, CationicMonoazo, Cationic[5]Disperse, Monoazo
Solubility Soluble in water and ethanol.[7]--Insoluble in water, soluble in some organic solvents.
Appearance Reddish-light brown powder.[1]-Purple powder.[5]-

Performance in Hair Dyeing Applications

The primary application for this compound is in non-oxidative hair dye formulations.[8] Its performance is determined by its ability to bind to the hair shaft and its stability over time. While direct comparative studies are limited, a study investigated the effect of different surfactant types on the dyeing performance of this compound.[1]

Key Performance Parameters:

  • Color Deposition: The study found that cationic and nonionic hair dye formulations containing this compound resulted in higher color deposition (lower L* and higher K/S values) on white and bleached hair compared to anionic formulations.[1]

  • Color Fastness (Wash Fastness): Hair dyed with anionic formulations of this compound showed significantly lower color resistance to shampooing compared to cationic and nonionic formulations. The type of dye formulation had a more significant impact on color fastness than the type of shampoo used (acidic, neutral, or alkaline).[1]

A comparative study on various synthesized azo dyes for textile applications found that polymeric azo dyes exhibited better washing and rubbing fastness compared to monomeric ones due to stronger interactions with the fibers.[9][10][11] While not a direct comparison with this compound, this suggests that the molecular structure and formulation play a crucial role in the performance of azo dyes.

Toxicological Profile Comparison

The safety of azo dyes is a significant concern due to the potential for the reductive cleavage of the azo bond, which can lead to the formation of potentially carcinogenic aromatic amines.[12] Extensive toxicological evaluations have been conducted on this compound by the Scientific Committee on Consumer Safety (SCCS).

Toxicological EndpointThis compoundBasic Red 51Disperse Black 9
Genotoxicity/Mutagenicity The weight of evidence indicates a potential for mutagenicity.[5] It induced gene mutations in bacteria and mammalian cells in vitro.[12]Showed cytotoxic and genotoxic effects in human keratinocytes (HaCaT cells) in vitro.[8]-
Carcinogenicity Concerns for carcinogenicity cannot be ruled out due to its genotoxic potential.[13]--
Skin Sensitization Considered a moderate skin sensitizer.[14]--
Acute Oral Toxicity (LD₅₀) Between 2 and 4 g/kg bw in rats.[14]-> 2000 mg/kg bw in rats.

The SCCS concluded that this compound is not considered safe for use in non-oxidative hair dye formulations due to its potential for mutagenicity.[5] Other azo dyes like Basic Red 51 have also demonstrated cytotoxic and genotoxic potential in in-vitro studies.[8]

Experimental Protocols

Evaluation of Hair Dye Performance (Wash Fastness)

This protocol outlines a general method for assessing the wash fastness of semi-permanent hair dyes.

a. Materials:

  • Standardized bleached human hair tresses

  • Hair dye formulations (e.g., containing this compound and other comparative azo dyes)

  • Standard shampoo

  • Spectrophotometer or colorimeter

  • Controlled temperature water bath

b. Procedure:

  • Dye Application: Apply the hair dye formulation to the hair tresses according to the manufacturer's instructions (e.g., specific amount of product, application time).

  • Rinsing and Drying: Rinse the tresses thoroughly with water at a controlled temperature until the water runs clear. Allow the tresses to air dry or use a hairdryer at a standardized setting.

  • Initial Color Measurement: Measure the initial color of the dyed tresses using a spectrophotometer/colorimeter to obtain CIELAB (Lab*) values.

  • Washing Cycles: Subject the dyed tresses to a series of standardized washing cycles. Each cycle consists of wetting the tress, applying a standard amount of shampoo, lathering for a specific duration, and rinsing with water at a controlled temperature.

  • Color Measurement after Washing: After a predetermined number of washing cycles (e.g., 1, 5, 10), dry the tresses and measure the Lab* values again.

  • Data Analysis: Calculate the total color difference (ΔE*ab) after each set of washes to quantify the color fading.

In Vitro Genotoxicity Assay: Ames Test

This protocol provides a general outline for the bacterial reverse mutation test (Ames test) to assess the mutagenic potential of a substance.

a. Materials:

  • Test substance (e.g., this compound) dissolved in a suitable solvent

  • Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537)

  • S9 metabolic activation system (liver fraction from induced rats)

  • Minimal glucose agar (B569324) plates

  • Positive and negative controls

b. Procedure:

  • Preparation: Prepare various concentrations of the test substance.

  • Incubation: In separate tubes, mix the bacterial strain, the test substance at a specific concentration, and either the S9 mix (for metabolic activation) or a buffer (without metabolic activation).

  • Plating: After a short pre-incubation, add top agar to the mixture and pour it onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Data Analysis: Compare the number of revertant colonies in the test groups to the negative control group. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the general metabolic pathway of azo dyes and a typical workflow for evaluating hair dye performance.

Azo_Dye_Metabolism AzoDye Azo Dye (R1-N=N-R2) Azoreductase Azoreductase (e.g., in gut microbiota) AzoDye->Azoreductase Reductive Cleavage AromaticAmines Aromatic Amines (R1-NH2 + R2-NH2) Azoreductase->AromaticAmines FurtherMetabolism Further Metabolism (e.g., N-acetylation) AromaticAmines->FurtherMetabolism Excretion Excretion FurtherMetabolism->Excretion

General metabolic pathway of azo dyes.

Hair_Dye_Performance_Workflow cluster_prep Preparation cluster_application Application & Initial Measurement cluster_testing Performance Testing cluster_analysis Data Analysis HairTress Standardized Hair Tress Dyeing Dyeing Process HairTress->Dyeing DyeFormulation Dye Formulation DyeFormulation->Dyeing InitialColor Initial Color Measurement (Lab*) Dyeing->InitialColor Washing Standardized Washing Cycles InitialColor->Washing ColorDifference Calculate Color Difference (ΔE*ab) InitialColor->ColorDifference FinalColor Final Color Measurement (Lab*) Washing->FinalColor FinalColor->ColorDifference Performance Assess Performance ColorDifference->Performance

Workflow for hair dye performance evaluation.

References

A Comparative Guide to Basic Brown 16 and Methylene Blue for Biological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biological staining, the selection of an appropriate dye is critical for accurate cellular and tissue analysis. This guide provides a comprehensive comparison of two cationic dyes: the widely-used Methylene (B1212753) Blue and the lesser-known Basic Brown 16. While both are capable of imparting color, their suitability and performance in a laboratory setting differ significantly. This comparison, supported by available data, aims to inform the selection process for biological staining applications.

Overview and Staining Principles

Methylene Blue is a well-established phenothiazine (B1677639) dye extensively used in biology and medicine. Its cationic nature allows it to bind to negatively charged components within cells, most notably nucleic acids (DNA and RNA) in the nucleus and cytoplasm, making it an excellent nuclear and bacterial stain.[1] A key application of Methylene Blue is in cell viability assays. In living cells with active enzymes, Methylene Blue is reduced to its colorless form, leucomethylene blue.[2][3] Conversely, dead cells with compromised metabolic activity and membrane integrity cannot reduce the dye and therefore retain the blue color.[2][4]

This compound , also known as C.I. 12250, is a monoazo dye.[5] Its primary application is in non-oxidative hair coloring formulations.[6] As a cationic dye, it is expected to interact with negatively charged molecules. However, its use as a biological stain for microscopy or cellular analysis is not well-documented in scientific literature. The majority of available data focuses on its toxicological profile for cosmetic use.[6][7]

Physicochemical and Spectral Properties

A fundamental understanding of the chemical and spectral properties of a stain is crucial for its effective application and for imaging.

PropertyThis compoundMethylene Blue
Chemical Formula C₁₉H₂₁ClN₄O[8]C₁₆H₁₈ClN₃S[4]
Molecular Weight 356.85 g/mol [9]319.85 g/mol [4]
CAS Number 26381-41-9[9]61-73-4[4]
Appearance Dark green to black powder[6][10]Dark green powder/crystals[11]
Color in Solution Red-light brownBlue
UV-Vis λmax 218 nm, 259 nm, 478 nm[12]~665-670 nm[4][13]

Performance and Applications in Biological Contexts

Methylene Blue has a long history of diverse applications in biological research, whereas the utility of this compound in this area is largely unexplored.

Application/Performance MetricThis compoundMethylene Blue
Established Biological Staining Use Not established. Primarily a cosmetic hair dye.[6]Widely used for staining nuclei, bacteria, and as a vital stain.[1][11]
Cell Viability Assessment No documented use.Commonly used; live cells remain unstained, dead cells stain blue.[4][14]
Staining Mechanism Presumed electrostatic interaction due to cationic nature.Primarily electrostatic interaction with nucleic acids; redox-based for viability.[1][3]
Cytotoxicity Data primarily from cosmetic safety assessments. Genotoxicity concerns have been raised.[7][15]Dose-dependent cytotoxicity.[16][17] Phototoxicity upon light exposure.[18]
Genotoxicity Evidence suggests potential for mutagenicity.[15]Mutagenic in some in-vitro bacterial and mammalian cell assays.[16][19]

Experimental Protocols

Detailed and validated protocols are essential for reproducible experimental outcomes.

Methylene Blue Staining for Cell Viability (Yeast Example)

This protocol is adapted for determining the viability of a yeast cell suspension.

Materials:

  • Yeast cell suspension

  • Methylene Blue solution (0.1% w/v in distilled water)[20]

  • Microscope slides and coverslips

  • Micropipette

  • Light microscope

Procedure:

  • In a small tube, mix equal volumes of the yeast suspension and the 0.1% Methylene Blue solution.[20]

  • Incubate the mixture at room temperature for 5-10 minutes.[14]

  • Place a drop of the stained cell suspension onto a microscope slide and apply a coverslip.

  • Observe the cells under a light microscope.

  • Count the number of blue (non-viable) and colorless (viable) cells to determine the percentage of viable cells.[14]

General Staining with Methylene Blue

This is a basic protocol for staining fixed cells.

Materials:

  • Fixed cells on a microscope slide

  • Methylene Blue solution (e.g., 1% in aqueous solution)

  • Tap water

  • Blotting paper

  • Microscope

Procedure:

  • Flood the slide containing the fixed sample with the Methylene Blue solution.

  • Allow the stain to act for 1-3 minutes.

  • Gently rinse the slide with tap water to remove excess stain.

  • Blot the slide dry carefully with tissue paper.

  • Observe the stained sample under a microscope. The nuclei of the cells should appear dark blue.[1]

Due to the lack of established protocols for this compound as a biological stain, no comparable procedure can be provided.

Visualizing Methodologies

The following diagrams illustrate the workflow and mechanism of Methylene Blue as a biological stain.

Methylene_Blue_Staining_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_wash Washing & Mounting cluster_analysis Analysis A Cell Suspension/ Fixed Sample B Add Methylene Blue Solution A->B C Incubate (1-10 min) B->C D Rinse with Water/Buffer C->D E Mount on Microscope Slide D->E F Microscopic Observation E->F

Caption: General experimental workflow for Methylene Blue staining.

Cell_Viability_Mechanism cluster_cell_types Cell Types cluster_process Staining Process cluster_outcome Outcome live_cell Live Cell reduction Cellular Enzymes (Reductases) live_cell->reduction dead_cell Dead Cell no_reduction Inactive Enzymes/ Compromised Membrane dead_cell->no_reduction mb_added Methylene Blue (Oxidized - Blue) mb_added->reduction mb_added->no_reduction colorless Leucomethylene Blue (Reduced - Colorless) reduction->colorless blue Methylene Blue (Remains Blue) no_reduction->blue

Caption: Mechanism of Methylene Blue in cell viability assays.

Conclusion

The comparison between this compound and Methylene Blue for biological staining is stark. Methylene Blue is a versatile, well-characterized, and cost-effective stain with a broad range of applications, particularly in assessing cell viability and for general histological purposes. Its mechanisms of action are well-understood, and established protocols are readily available.

In contrast, This compound is a compound primarily used in the cosmetics industry with no established role as a biological stain in a research setting. Crucially, there is a significant lack of data regarding its interaction with cellular components, its performance in imaging, and its cytotoxicity in relevant biological assays. Furthermore, the genotoxicity concerns raised by regulatory bodies for its use in cosmetics suggest that it may not be a safe or suitable candidate for routine use in a laboratory environment without extensive further investigation.

For researchers, scientists, and drug development professionals, Methylene Blue remains a reliable and validated choice for a variety of biological staining needs. The use of this compound for such applications is not supported by the available scientific literature and is not recommended due to the lack of performance data and potential safety concerns.

References

A Comparative Analysis of Basic Brown 16 and Alternative Hair Dyes: Efficacy and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the non-oxidative hair dye, Basic Brown 16, reveals a profile of effective color deposition offset by significant safety concerns. This guide provides a comparative analysis of this compound against other hair dye alternatives, focusing on efficacy parameters and supported by experimental data. The information is intended for researchers, scientists, and drug development professionals to inform the development of safer and more effective hair coloring products.

Executive Summary

This compound is a cationic, mono-azo dye used in semi-permanent hair coloring formulations. Its mechanism of action relies on the electrostatic attraction between the positively charged dye molecules and the negatively charged keratin (B1170402) of the hair fiber, resulting in vibrant and lasting brown shades. However, the European Union's Scientific Committee on Consumer Safety (SCCS) has raised significant safety concerns, concluding that this compound is not safe for use in non-oxidative hair dye formulations due to its potential for mutagenicity.[1][2] This has prompted a need for a thorough evaluation of its performance in comparison to safer alternatives.

Efficacy of this compound

This compound is recognized for its high solubility and stability, contributing to even and long-lasting color deposition on the hair.[3] As a semi-permanent dye, its coloration typically withstands multiple washes. The efficacy of a hair dye is primarily assessed by its color fastness and the extent of damage it may cause to the hair structure.

Color Fastness

Color fastness is a measure of a dye's ability to retain its color over time, particularly after exposure to washing and light. It is quantified using spectrophotometry, with color changes represented by the CIELab color space (Lab* values). The total color difference (ΔE) is a key metric, where a higher value indicates a more significant color change. While specific comparative studies are limited, the general expectation for a semi-permanent dye like this compound is to maintain color for up to 28 washes.[4][5]

Hair Damage

Chemical treatments, including hair dyeing, can lead to damage to the hair shaft, which can be quantified by measuring protein loss. The bicinchoninic acid (BCA) assay is a common method used to determine the amount of protein leached from treated hair fibers. Increased protein loss is indicative of greater damage to the hair's cuticle and cortex. Studies on oxidative hair dyes have shown that different alkalizing agents can lead to varying degrees of protein loss, with some formulations causing up to an 85% increase in damage compared to others.[5]

Safety Profile

The safety of any cosmetic ingredient is paramount. For hair dyes, the primary concerns are skin sensitization and the potential for genotoxicity.

Skin Sensitization

This compound is classified as a moderate skin sensitizer.[1] The potential of a substance to cause skin sensitization is evaluated using methods like the Human Repeat Insult Patch Test (HRIPT). The No Expected Sensitization Induction Level (NESIL) is a key value derived from such tests, representing the maximum concentration of a substance that is not expected to induce skin sensitization. A quantitative risk assessment of other hair dye ingredients like p-Phenylenediamine (PPD) and resorcinol (B1680541) has been conducted, providing a framework for comparing the sensitization potential of different dyes.[6]

Mutagenicity

The most significant concern with this compound is its potential for mutagenicity. The SCCS has concluded that the weight of evidence from various studies, including the in vitro Ames test, indicates a potential for mutagenicity.[1][2] The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce mutations in bacteria.[7][8][9]

Comparison with Alternative Hair Dyes

Given the safety concerns associated with this compound, a comparison with alternative brown hair dyes is essential. Alternatives range from other synthetic non-oxidative dyes to plant-based dyes like henna and indigo.

FeatureThis compoundAlternative Synthetic Dyes (e.g., Basic Brown 17)Plant-Based Dyes (e.g., Henna)
Color Fastness GoodVariable, some with comparable or better longevityGood, but color can be less predictable
Hair Damage (Protein Loss) Data not available for direct comparisonVariable depending on the specific dye and formulationGenerally low, can have conditioning effects
Skin Sensitization Moderate sensitizerVariable, some are known sensitizersLow risk of sensitization, but not zero
Mutagenicity Potential for mutagenicityVaries; some have been found to be non-mutagenicGenerally considered non-mutagenic

Note: This table is a qualitative summary. Quantitative data for a direct comparison is limited in the public domain.

Experimental Protocols

Color Fastness Determination (CIELab Method)

Objective: To quantify the color change of dyed hair swatches after repeated washing.

Methodology:

  • Prepare standardized hair swatches.

  • Apply the hair dye according to the manufacturer's instructions.

  • Measure the initial color of the dyed swatches using a spectrophotometer to obtain Lab* values.

  • Subject the swatches to a standardized washing protocol for a specified number of cycles.

  • After each set of washes, dry the swatches and re-measure the Lab* values.

  • Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2].

  • A higher ΔE value indicates greater color fading.

Hair Damage Assessment (BCA Protein Assay)

Objective: To quantify the protein loss from hair fibers after dyeing.

Methodology:

  • Treat standardized hair swatches with the hair dye.

  • Incubate a known weight of the treated hair in a solution to extract leached proteins.

  • Prepare a series of protein standards (e.g., bovine serum albumin).

  • Mix the protein extract and standards with the BCA working reagent.

  • Incubate the mixture to allow for color development.

  • Measure the absorbance of the solutions at 562 nm using a spectrophotometer.

  • Create a standard curve and determine the protein concentration in the hair extract.

  • Express the results as µg of protein lost per mg of hair.[10][11][12][13][14][15]

Skin Sensitization Assessment (Human Repeat Insult Patch Test - HRIPT)

Objective: To determine the potential of a hair dye to induce skin sensitization.

Methodology:

  • Induction Phase: Apply the test substance under an occlusive patch to the skin of human volunteers for a series of applications over several weeks.

  • Rest Phase: A period of no application to allow for the development of an immune response.

  • Challenge Phase: Apply the test substance to a new skin site to observe for any allergic reaction.

  • Skin reactions are scored by a dermatologist. The incidence and severity of reactions determine the sensitization potential.[3][11][16]

Mutagenicity Assessment (Ames Test)

Objective: To assess the mutagenic potential of a chemical compound.

Methodology:

  • Use specific strains of bacteria (e.g., Salmonella typhimurium) that have a mutation preventing them from producing an essential amino acid (e.g., histidine).

  • Expose the bacteria to the test substance, with and without a metabolic activation system (S9 mix).

  • Plate the bacteria on a medium lacking the essential amino acid.

  • Incubate the plates and count the number of revertant colonies (colonies that have undergone a reverse mutation and can now produce the amino acid).

  • A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.[7][8][9][17]

Signaling Pathways and Experimental Workflows

HairDyeingProcess cluster_hair Hair Fiber cluster_dye Hair Dye Formulation HairKeratin Hair Keratin (- charge) DyedHair Dyed Hair Fiber HairKeratin->DyedHair Color Deposition BasicBrown16 This compound (+ charge) BasicBrown16->HairKeratin Electrostatic Attraction

Caption: Mechanism of Action for this compound.

EfficacyTestingWorkflow HairSwatches Standardized Hair Swatches DyeApplication Dye Application HairSwatches->DyeApplication InitialMeasurement Initial Measurement (Spectrophotometry & Protein Assay) DyeApplication->InitialMeasurement WashingCycles Standardized Washing Cycles InitialMeasurement->WashingCycles FinalMeasurement Final Measurement (Spectrophotometry & Protein Assay) WashingCycles->FinalMeasurement DataAnalysis Data Analysis (ΔE & Protein Loss Calculation) FinalMeasurement->DataAnalysis

Caption: Experimental Workflow for Efficacy Testing.

Conclusion

While this compound demonstrates effective hair coloring properties, the substantial evidence of its potential for mutagenicity makes it a significant safety concern. This guide highlights the importance of rigorous, multi-faceted testing for hair dye ingredients. For researchers and developers, the focus should be on identifying and developing alternative hair dyes that not only provide excellent color performance but also exhibit a superior safety profile, ensuring consumer well-being. The provided experimental protocols offer a framework for the systematic evaluation and comparison of such alternatives.

References

Toxicological comparison of Basic Brown 16 and Basic Brown 17

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cosmetic hair dyes, the safety of ingredients is paramount. This guide provides a detailed toxicological comparison of two commonly used non-oxidative hair dyes, Basic Brown 16 and Basic Brown 17. The following analysis, based on comprehensive safety assessments, is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their relative safety profiles.

Executive Summary

Both this compound and Basic Brown 17 have been subject to extensive toxicological evaluation. Basic Brown 17 is generally considered safe for use in non-oxidative hair dye formulations up to a maximum concentration of 2.0%, with its primary concern being a potential for skin sensitization. In contrast, the European Union's Scientific Committee on Consumer Safety (SCCS) has raised concerns about this compound, citing evidence for its potential mutagenicity, and therefore does not consider it safe for use in non-oxidative hair dye formulations.

Comparative Toxicological Data

The following tables summarize the key toxicological endpoints for this compound and Basic Brown 17, providing a clear comparison of their reported effects.

Toxicological Endpoint This compound Basic Brown 17
Acute Oral Toxicity (LD50) Between 2 and 4 g/kg bw in rats[1]> 5000 mg/kg bw in mice; between 8000 and 16,000 mg/kg bw in rats[2][3]
Acute Dermal Toxicity (LD50) No data available> 2000 mg/kg bw in rats[2][4]
Skin Irritation Not irritating to rabbit skin[1][5]Non-irritating in rats and rabbits[2][3]
Eye Irritation Showed irritant potential to the rabbit eye[1][5]Showed some irritant potential to the rabbit eye[6][7]
Skin Sensitization Moderate skin sensitizer[5][8]Negative in skin sensitization tests, though a potential cannot be excluded[4][6]
Genotoxicity/Mutagenicity Weight of evidence indicates potential for mutagenicity[9][10]Induced gene mutations in bacteria, but not in mammalian cells in vitro. Mixed results in other in vitro tests[3][6].
Carcinogenicity No data availableNo carcinogenicity studies found[2][4]
Dermal Absorption 1.42% of the applied dose (range 0.58% to 2.91%)[8]Very low; below detection limits in some studies[2][4]

Experimental Protocols

Detailed methodologies for the key toxicological assessments are outlined below.

In Vitro Mammalian Cell Gene Mutation Test (for Basic Brown 17):

This assay is typically performed using a bacterial reverse mutation assay (Ames test) and a mammalian cell gene mutation test (e.g., Mouse Lymphoma Assay). For the Ames test, various strains of Salmonella typhimurium and Escherichia coli are exposed to the test substance with and without metabolic activation (S9 mix). An increase in the number of revertant colonies compared to the control indicates a mutagenic potential. For the mammalian cell gene mutation test, cultured mammalian cells (e.g., L5178Y mouse lymphoma cells) are exposed to the test substance, and mutations at a specific gene locus are measured.

Skin Irritation Test (for both):

The potential for skin irritation is typically assessed using the Draize test in albino rabbits. A specified amount of the test substance is applied to a small patch of shaved skin and covered with a gauze patch. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals after application and patch removal. The severity of the reactions is scored to determine the irritation potential.

Local Lymph Node Assay (LLNA) for Skin Sensitization (for both):

The LLNA is a method for identifying potential skin sensitizers. The test substance is applied to the dorsal surface of the ears of mice for several consecutive days. The proliferation of lymphocytes in the draining auricular lymph nodes is then measured, typically by the incorporation of radioactive thymidine. A stimulation index is calculated by comparing the proliferation in treated animals to that in control animals.

Visualizing Toxicological Assessment

The following diagrams illustrate the general workflow of a toxicological assessment and a conceptual signaling pathway for skin sensitization.

Toxicological_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing cluster_3 Risk Assessment Physicochemical Properties Physicochemical Properties In silico Prediction In silico Prediction Physicochemical Properties->In silico Prediction Genotoxicity Genotoxicity In silico Prediction->Genotoxicity Acute Toxicity Acute Toxicity Genotoxicity->Acute Toxicity Cytotoxicity Cytotoxicity Skin Corrosion/Irritation Skin Corrosion/Irritation Cytotoxicity->Skin Corrosion/Irritation Sensitization Sensitization Skin Corrosion/Irritation->Sensitization Sub-chronic Toxicity Sub-chronic Toxicity Acute Toxicity->Sub-chronic Toxicity NOAEL Determination NOAEL Determination Sub-chronic Toxicity->NOAEL Determination Sensitization->NOAEL Determination Margin of Safety Margin of Safety NOAEL Determination->Margin of Safety

Caption: General workflow for toxicological assessment of a chemical substance.

Skin_Sensitization_Pathway cluster_0 Epidermis cluster_1 Dermis / Lymph Node cluster_2 Clinical Outcome Hapten Hapten (e.g., this compound) Hapten_Protein Hapten-Protein Complex Hapten->Hapten_Protein binds to Protein Skin Protein Protein->Hapten_Protein Langerhans_Cell Langerhans Cell (Antigen Presenting Cell) Hapten_Protein->Langerhans_Cell is taken up by T_Cell T-Cell Langerhans_Cell->T_Cell presents antigen to Activated_T_Cell Activated T-Cell (Memory T-Cell) T_Cell->Activated_T_Cell becomes Inflammation Inflammation (Allergic Contact Dermatitis) Activated_T_Cell->Inflammation mediates

Caption: Simplified signaling pathway for skin sensitization by a hapten.

References

Performance of Adsorbents for Basic Brown 16 Removal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The removal of synthetic dyes like Basic Brown 16 (BB16) from wastewater is a critical environmental challenge. Adsorption has emerged as a promising method for dye remediation due to its efficiency and cost-effectiveness. This guide provides a comparative analysis of the performance of various adsorbents for the removal of this compound, supported by experimental data to aid researchers in selecting suitable materials for their specific applications.

Comparison of Adsorbent Performance

The efficiency of different adsorbents in removing this compound is summarized in the table below. The performance is primarily evaluated based on the maximum adsorption capacity (qmax) and the percentage of dye removal achieved under optimal experimental conditions.

Adsorbent TypeAdsorbent MaterialMaximum Adsorption Capacity (qmax) (mg/g)Removal Efficiency (%)Optimal pHOptimal Temperature (°C)Optimal Contact Time (min)Optimal Adsorbent Dose (g/L)Initial Dye Concentration (mg/L)
Agricultural Waste Durian ShellNot Reported77.6 (decolorization), 80.6 (COD removal)8Not Specified30115
Activated Carbon Sawdust Activated Carbon35.88Not ReportedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: "Not Reported" indicates that the specific data was not available in the cited literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited in this guide.

Adsorption Studies Using Durian Shell

The study on durian shell as an adsorbent for this compound aimed to optimize the removal process using response surface methodology.

Adsorbent Preparation: Durian shells were collected, washed, dried, and ground to a fine powder. The powdered shell was then used directly as an adsorbent without any chemical modification.

Batch Adsorption Experiments: Batch adsorption experiments were conducted in 250 mL Erlenmeyer flasks containing 100 mL of this compound solution of a known initial concentration. The experiments were performed by varying the pH of the solution (4-8), contact time (30-240 min), adsorbent dosage (0.1-1.0 g/L), and initial dye concentration (10-20 ppm). The flasks were agitated to ensure thorough mixing. After the specified contact time, the solution was separated from the adsorbent, and the final concentration of the dye was determined to calculate the removal efficiency. The optimal conditions for maximum decolorization (77.6%) and COD removal (80.6%) were found to be a pH of 8, a contact time of 30 minutes, a durian shell dosage of 1 g/L, and an initial dye concentration of 15 mg/L[1].

Adsorption Studies Using Sawdust Activated Carbon

In the investigation of sawdust activated carbon for the removal of a similar dye, Basic Brown 1, the study focused on equilibrium, thermodynamic, and kinetic aspects.

Adsorbent Preparation: Sawdust was used as the precursor material for the preparation of activated carbon. The specific activation method (chemical or physical) and the conditions of activation were not detailed in the available abstract.

Equilibrium and Kinetic Studies: Batch adsorption experiments were conducted to determine the adsorption capacity. The equilibrium data were fitted to various isotherm models, with the Langmuir isotherm providing the best fit. The maximum monolayer sorption capacity (qmax) was determined to be 35.88 mg/g. Kinetic studies indicated that the adsorption process followed a pseudo-second-order model. The overall adsorption was found to be spontaneous and exothermic in nature[2].

Logical Workflow for Adsorbent Performance Evaluation

The following diagram illustrates a typical workflow for evaluating the performance of a new adsorbent for dye removal.

Adsorbent_Performance_Workflow cluster_prep Adsorbent Preparation cluster_exp Batch Adsorption Experiments cluster_eval Performance Evaluation Adsorbent_Source Select Adsorbent Source (e.g., Agricultural Waste) Pretreatment Pre-treatment (Washing, Drying, Grinding) Adsorbent_Source->Pretreatment Activation Activation (Optional) (Chemical or Physical) Pretreatment->Activation Characterization_Prep Characterization (e.g., SEM, FTIR) Activation->Characterization_Prep Parameter_Optimization Parameter Optimization (pH, Dose, Time, Conc., Temp.) Characterization_Prep->Parameter_Optimization Prepared Adsorbent Isotherm_Studies Isotherm Studies (Langmuir, Freundlich) Parameter_Optimization->Isotherm_Studies Kinetic_Studies Kinetic Studies (Pseudo-first-order, Pseudo-second-order) Parameter_Optimization->Kinetic_Studies Thermodynamic_Studies Thermodynamic Studies (ΔG°, ΔH°, ΔS°) Isotherm_Studies->Thermodynamic_Studies Data_Analysis Data Analysis Kinetic_Studies->Data_Analysis Thermodynamic_Studies->Data_Analysis Qmax_Determination Determine q_max Data_Analysis->Qmax_Determination Efficiency_Calculation Calculate Removal Efficiency (%) Data_Analysis->Efficiency_Calculation Mechanism_Elucidation Elucidate Adsorption Mechanism Qmax_Determination->Mechanism_Elucidation Efficiency_Calculation->Mechanism_Elucidation

Caption: Workflow for evaluating adsorbent performance in dye removal.

This guide provides a foundational comparison of adsorbents for this compound removal. Further research is encouraged to explore a wider range of materials and to conduct more detailed isotherm and kinetic studies to expand the comparative data available to the scientific community.

References

A Comparative Guide to the Validation of Analytical Methods for Basic Brown 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the quantitative analysis of Basic Brown 16, a common component in hair dye formulations. The performance of HPLC is contrasted with UV-Visible (UV-Vis) Spectrophotometry, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Supporting experimental protocols and validation data are provided to assist researchers in selecting the most appropriate method for their analytical needs.

Method Comparison

The selection of an analytical method for the quantification of this compound is dependent on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or the ability to determine purity in the presence of impurities.

ParameterHPLC with Diode Array Detection (DAD)UV-Vis SpectrophotometryLC-MS/MSQuantitative NMR (qNMR)
Specificity High (Excellent separation from impurities)Low to Moderate (Prone to interference from other absorbing species)Very High (Mass-based selectivity provides excellent specificity)Very High (Structurally specific signals allow for unambiguous identification)
Sensitivity High (LOD and LOQ typically in the low µg/mL range)Moderate (Generally less sensitive than HPLC)Very High (LOD and LOQ can be in the ng/mL to pg/mL range)[1][2]Low (Requires higher sample concentrations)
Linearity Excellent (R² > 0.999 is common)[3]Good (Adherence to Beer-Lambert law is concentration-dependent)Excellent (Wide linear dynamic range)[4]Excellent (Direct proportionality between signal intensity and concentration)[5]
Precision High (RSD < 2% is achievable)[3]Moderate to HighHigh (Excellent repeatability)[6]High (Can achieve high precision with proper setup)[7]
Accuracy High (Recovery rates typically 98-102%)[3]Moderate (Can be affected by matrix effects)High (Excellent accuracy with the use of internal standards)[6]Very High (Can be a primary ratio method for purity assessment)[7]
Sample Throughput ModerateHighModerateLow
Primary Use Quantification, purity analysis, impurity profilingRapid quantification of known chromophoresTrace level quantification, identification of unknowns, structural confirmationPurity determination, quantification without a specific reference standard

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC, UV-Vis Spectrophotometry, LC-MS/MS, and qNMR are provided below.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is based on a validated approach for the analysis of semi-permanent hair dyes.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 20 mM ammonium (B1175870) acetate (B1210297) buffer, pH 6.8) and Mobile Phase B (e.g., Acetonitrile).

  • Gradient Program: A typical gradient starts with a low percentage of the organic phase, which is gradually increased to elute this compound and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Maximum absorbance wavelength of this compound (approximately 478 nm).[8]

Validation Parameters:

  • Linearity: Determined by constructing a calibration curve with at least five concentrations. A correlation coefficient (R²) of >0.999 is expected.[3]

  • Accuracy: Assessed by spike recovery studies at three different concentration levels. Recoveries between 98-102% are typically acceptable.[3]

  • Precision: Evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample. A relative standard deviation (RSD) of <2% is desirable.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

UV-Visible (UV-Vis) Spectrophotometry

This method provides a rapid approach for the quantification of this compound in simple matrices.

Instrumentation:

  • Double beam UV-Vis spectrophotometer.

Methodology:

  • Solvent: A suitable solvent in which this compound is stable and soluble (e.g., methanol (B129727) or a buffered aqueous solution).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound across the UV-Vis spectrum. The λmax for this compound is approximately 478 nm.[8]

  • Calibration: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

  • Sample Analysis: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.

Validation Considerations:

  • This method is susceptible to interference from other components in the sample that absorb at the same wavelength. A sample blank is crucial to correct for background absorbance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique offers superior sensitivity and selectivity for the analysis of this compound, particularly in complex matrices or for trace-level detection.

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Similar to the HPLC-DAD method, a C18 reverse-phase column with a gradient elution of an aqueous buffer and an organic solvent is typically used.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation. This provides high selectivity.

  • Sample Preparation: A simple extraction with a suitable solvent like methanol, followed by filtration, is often sufficient.[4]

Performance Characteristics:

  • LC-MS/MS methods can achieve very low limits of detection and quantification, often in the ng/mL to pg/mL range.[1][2]

  • The use of an internal standard is recommended to compensate for matrix effects and ensure high accuracy.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful technique for the absolute purity determination of this compound without the need for a specific reference standard of the analyte.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation: An accurately weighed amount of the this compound sample and a certified internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone) are dissolved in a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: A 1D proton (¹H) NMR spectrum is acquired under quantitative conditions, which includes a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure complete signal relaxation.

  • Data Processing: The spectrum is carefully phased and baseline corrected.

  • Quantification: The purity of this compound is calculated by comparing the integral of a specific, well-resolved proton signal from this compound to the integral of a known signal from the internal standard.[5][7]

Key Advantages:

  • qNMR is considered a primary ratio method, meaning it can provide a direct and accurate measurement of purity.

  • It is less susceptible to differences in detector response factors that can affect chromatographic methods.

Workflow and Logic Diagrams

To visually represent the methodologies and logical flows, the following diagrams are provided in the DOT language for Graphviz.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Results & Reporting Prep_Std Prepare Standard Solutions HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Prep_Std->HPLC_System Prep_Sample Prepare Sample Solutions Prep_Sample->HPLC_System Data_Acq Data Acquisition HPLC_System->Data_Acq Data_Processing Data Processing Data_Acq->Data_Processing Linearity Linearity Report Generate Validation Report Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision Precision->Report LOD_LOQ LOD & LOQ LOD_LOQ->Report Specificity Specificity Specificity->Report Data_Processing->Linearity Data_Processing->Accuracy Data_Processing->Precision Data_Processing->LOD_LOQ Data_Processing->Specificity

Caption: Workflow for the validation of an HPLC method.

Analytical_Method_Selection cluster_methods Analytical Techniques cluster_criteria Selection Criteria Start Analytical Need for This compound High_Sensitivity High Sensitivity Required? Start->High_Sensitivity HPLC HPLC-DAD UV_Vis UV-Vis LC_MS LC-MS/MS qNMR qNMR High_Sensitivity->LC_MS Yes Purity_Assay Primary Purity Assay? High_Sensitivity->Purity_Assay No Purity_Assay->qNMR Yes Rapid_Screening Rapid Screening Needed? Purity_Assay->Rapid_Screening No Rapid_Screening->HPLC No Rapid_Screening->UV_Vis Yes

Caption: Decision tree for selecting an analytical method.

References

Genotoxicity Profile of Basic Brown 16: A Comparative Analysis with Other Hair Colorants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genotoxicity of the hair dye ingredient Basic Brown 16 against other commonly used colorants. The information is compiled from scientific studies and opinions from regulatory bodies, primarily the European Scientific Committee on Consumer Safety (SCCS). Detailed experimental protocols for key genotoxicity assays are provided, and quantitative data is presented in a clear, tabular format to facilitate objective comparison.

Executive Summary

This compound has been the subject of extensive scrutiny regarding its genotoxic potential. The weight of evidence from a battery of in vitro and in vivo tests has led the SCCS to conclude that its use in non-oxidative hair dye formulations is not considered safe due to concerns about its mutagenicity.[1][2] This guide places these findings in context by comparing its performance in key genotoxicity assays with other colorants used in the cosmetics industry, including p-phenylenediamine (B122844) (PPD), HC Blue No. 1, Basic Red 51, and HC Yellow No. 2.

Comparative Genotoxicity Data

The following table summarizes the results of key genotoxicity assays for this compound and a selection of other hair dye colorants. The assays included are the bacterial reverse mutation assay (Ames test), the in vitro micronucleus test, and the in vivo micronucleus test, which are standard tests for evaluating the mutagenic and clastogenic potential of chemical substances.

Colorant Ames Test (Bacterial Reverse Mutation) In Vitro Micronucleus Test In Vivo Micronucleus Test SCCS Conclusion on Genotoxicity
This compound Positive in some strains with and without metabolic activation.[3]Equivocal/Positive results have been reported.[4]Negative in a mouse bone marrow micronucleus test.[4]Potential for mutagenicity; not considered safe for use in non-oxidative hair dyes.[1][2]
p-Phenylenediamine (PPD) Generally considered to have a slight genotoxic potential in vitro.[5]Positive results have been observed in vitro.[5]Negative in several in vivo studies.Unlikely to pose a carcinogenic risk in hair dye formulations based on toxicokinetic and genotoxicity data.[3]
HC Blue No. 1 Mutagenic in several Salmonella typhimurium strains.Information not readily available in reviewed documents.Information not readily available in reviewed documents.Evidence of carcinogenicity in animal studies.[4]
Basic Red 51 Mutagenic properties reported in Salmonella typhimurium TA98 strain.[6]Induced genotoxic effects in human keratinocytes (HaCaT) and hepatocytes (HepG2).[6][7]Considered to not have genotoxic potential in vivo.Considered safe for use in non-oxidative hair dye formulations up to 1%.[1]
HC Yellow No. 2 Negative in Salmonella typhimurium strains with and without metabolic activation.Information not readily available in reviewed documents.Negative in a dominant lethal assay in rats.Considered safe for use in hair dyes at concentrations up to 3%.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays cited in this guide are based on the Organisation for Economic Co-operation and Development (OECD) guidelines. These protocols are the international standard for assessing the safety of chemical substances.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is performed according to OECD Guideline 471 .

  • Principle: The bacterial reverse mutation assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs. The principle of this test is that it detects mutations that revert mutations present in the tester strains, allowing the bacteria to synthesize an essential amino acid (e.g., histidine for Salmonella) and thus grow in a selective medium.

  • Methodology:

    • Strains: A set of bacterial strains is used, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101).

    • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), usually derived from the livers of rats treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. This is to mimic the metabolic processing of the test substance in mammals.

    • Procedure: The test substance, bacterial culture, and S9 mix (or a buffer for tests without metabolic activation) are combined and either mixed with an overlay agar (B569324) and poured onto minimal glucose agar plates (plate incorporation method) or incubated together for a short period before plating (pre-incubation method).

    • Incubation: The plates are incubated at 37°C for 48-72 hours.

    • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control, and/or a reproducible and statistically significant positive response for at least one of the tested concentrations.

In Vitro Mammalian Cell Micronucleus Test

This assay is conducted following OECD Guideline 487 .

  • Principle: The in vitro micronucleus test is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei, separate from the main nucleus, that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence is an indication of clastogenic (chromosome breaking) and/or aneugenic (whole chromosome loss or gain) events.

  • Methodology:

    • Cell Lines: Various mammalian cell lines, such as CHO, V79, CHL, or human peripheral blood lymphocytes, are used.

    • Treatment: Cells are exposed to the test substance with and without metabolic activation (S9 mix).

    • Cytokinesis Block: In many protocols, Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. The analysis of micronuclei is then restricted to these binucleated cells, which ensures that only cells that have undergone one mitosis are scored.

    • Harvesting and Staining: After an appropriate treatment and recovery period, the cells are harvested, fixed, and stained with a DNA-specific stain such as Giemsa, DAPI, or propidium (B1200493) iodide.

    • Analysis: The frequency of micronucleated cells is determined by microscopic analysis. A substance is considered to induce a positive response if it causes a concentration-dependent and statistically significant increase in the frequency of micronucleated cells.

In Vivo Mammalian Erythrocyte Micronucleus Test

This assay is performed in accordance with OECD Guideline 474 .

  • Principle: This in vivo test detects damage to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of animals, usually rodents. When an erythroblast develops into a polychromatic erythrocyte, the main nucleus is extruded, but any micronucleus formed may remain in the cytoplasm. An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals is an indication of genotoxicity.

  • Methodology:

    • Animal Model: Typically, mice or rats are used.

    • Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, in one or more doses.

    • Dose Selection: A preliminary toxicity study is often conducted to determine the maximum tolerated dose (MTD). The main study uses a range of doses, including the MTD.

    • Sample Collection: Bone marrow is typically collected 24 and 48 hours after the last administration of the test substance. Peripheral blood can also be analyzed.

    • Slide Preparation and Staining: Bone marrow cells are flushed from the femurs, and smears are prepared on glass slides. The slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

    • Analysis: The number of micronucleated polychromatic erythrocytes is counted per a predetermined number of polychromatic erythrocytes (typically at least 2000 per animal). A positive result is characterized by a dose-related and statistically significant increase in the frequency of micronucleated polychromatic erythrocytes.

Genotoxicity Testing Workflow

The following diagram illustrates a typical workflow for assessing the genotoxicity of a substance, starting with in vitro screening assays and progressing to in vivo confirmation if necessary.

GenotoxicityTestingWorkflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Confirmation Ames Bacterial Reverse Mutation Assay (Ames Test) MN_vivo In Vivo Micronucleus Test Ames->MN_vivo Positive Evaluation Weight of Evidence Evaluation & Risk Assessment Ames->Evaluation Negative MN_vitro In Vitro Micronucleus Test MN_vitro->MN_vivo Positive MN_vitro->Evaluation Negative CA_vitro In Vitro Chromosomal Aberration Assay CA_vitro->MN_vivo Positive CA_vitro->Evaluation Negative Comet_vivo In Vivo Comet Assay MN_vivo->Comet_vivo Further Investigation MN_vivo->Evaluation Results Transgenic_Rodent Transgenic Rodent Somatic and Germ Cell Gene Mutation Assays Comet_vivo->Transgenic_Rodent Mechanistic Studies Comet_vivo->Evaluation Results Transgenic_Rodent->Evaluation Results TestSubstance Test Substance TestSubstance->Ames Gene Mutation TestSubstance->MN_vitro Clastogenicity/ Aneugenicity TestSubstance->CA_vitro Clastogenicity

Caption: A typical workflow for genotoxicity assessment.

Conclusion

References

Unraveling the Biological Reactivity of Basic Brown 16: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of cosmetic ingredients in biological assays is paramount for safety and risk assessment. This guide provides a comprehensive comparison of Basic Brown 16, a common hair dye component, with other relevant alternatives, supported by experimental data and detailed methodologies.

This compound has been subject to extensive toxicological evaluation, revealing a complex profile of biological reactivity. Concerns have been particularly focused on its potential for skin sensitization and genotoxicity. This guide delves into the data from key biological assays to offer a clear comparison with other hair dye ingredients: Basic Brown 17, Basic Blue 99, and the well-characterized skin sensitizer (B1316253) p-phenylenediamine (B122844) (PPD).

Comparative Analysis of Biological Reactivity

The following tables summarize the quantitative data from genotoxicity, skin sensitization, and cytotoxicity assays for this compound and its comparators. This data, primarily sourced from opinions of the Scientific Committee on Consumer Safety (SCCS), provides a basis for objective comparison.

Table 1: Genotoxicity Data

CompoundAssayCell Line/StrainMetabolic Activation (S9)Result
This compound Ames TestS. typhimurium TA98, TA100, TA1535, TA1537With and WithoutPositive in some strains, particularly TA98 with S9. Overall concern for mutagenicity remains[1].
In Vitro Micronucleus TestHuman LymphocytesWith and WithoutEquivocal/Positive. Increased micronuclei observed[1].
Basic Brown 17 Ames TestS. typhimuriumWith and WithoutGenerally considered not to have genotoxic potential[2][3][4][5].
Basic Blue 99 Ames TestS. typhimuriumWith and WithoutWeak mutagenic potential observed[6][7][8].
p-Phenylenediamine (PPD) Ames TestS. typhimurium TA98With S9Slightly mutagenic[9].
In Vitro Micronucleus TestHuman LymphocytesWith and WithoutInduced micronuclei[9].

Table 2: Skin Sensitization Data (Local Lymph Node Assay - LLNA)

CompoundVehicleEC3 Value (%)Potency Classification
This compound Not Specified12.2Moderate[1][10]
Basic Brown 17 Not SpecifiedData not specified, but sensitization potential noted[2][3][4][5].Sensitizer
Basic Blue 99 DMSOSensitization observedSensitizer[6][7][8]
p-Phenylenediamine (PPD) Acetone/Olive Oil (4:1)~0.07-0.11Potent/Extreme

Table 3: In Vitro Cytotoxicity Data

CompoundCell LineAssayIC50 Value (µg/mL)
This compound V79 cellsNot specifiedCytotoxicity observed at concentrations used in genotoxicity assays (e.g., >1800 µg/ml)[10].
Basic Brown 17 Not specifiedNot specifiedData not readily available in summarized form.
Basic Blue 99 Not specifiedNot specifiedData not readily available in summarized form.
p-Phenylenediamine (PPD) Not specifiedNot specifiedData not readily available in summarized form.

Experimental Protocols

For accurate interpretation and replication of the cited data, detailed methodologies are crucial. The following are summaries of the typical protocols used in the key assays.

Bacterial Reverse Mutation Assay (Ames Test)
  • Purpose: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

  • Methodology:

    • Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used, each sensitive to different types of mutagens.

    • The test substance is incubated with the bacterial culture in the presence and absence of a metabolic activation system (S9 fraction from rat liver homogenate). The S9 mix mimics mammalian metabolism.

    • The mixture is plated on a minimal agar (B569324) medium lacking histidine.

    • Plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Micronucleus Test
  • Purpose: To detect the potential of a substance to induce chromosomal damage (clastogenicity or aneugenicity).

  • Methodology:

    • Cultured cells, often human lymphocytes or a mammalian cell line (e.g., V79), are exposed to the test substance with and without metabolic activation (S9).

    • After exposure, the cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Cells are harvested, fixed, and stained.

    • The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored under a microscope.

    • A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates clastogenic or aneugenic activity.

Local Lymph Node Assay (LLNA)
  • Purpose: To determine the skin sensitization potential of a substance by measuring the proliferation of lymphocytes in the draining lymph nodes of mice following dermal application.

  • Methodology:

    • The test substance is applied topically to the dorsum of the ears of mice for three consecutive days.

    • On day 5, mice are injected intravenously with a radiolabeled nucleoside (e.g., ³H-methyl thymidine (B127349) or ¹²⁵I-iododeoxyuridine) or BrdU.

    • After a set period, the draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation.

    • The Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.

    • The EC3 value, the estimated concentration of the substance required to produce a Stimulation Index of 3, is calculated to determine the potency of the sensitizer.

Visualizing Biological Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

Experimental_Workflow_LLNA cluster_day1_3 Days 1-3: Dosing cluster_day5 Day 5: Proliferation Measurement cluster_analysis Data Analysis D1 Day 1: Apply substance to mouse ear D2 Day 2: Repeat application D3 Day 3: Repeat application Inject Inject BrdU or radiolabeled thymidine D3->Inject Excise Excise auricular lymph nodes Inject->Excise Process Process lymph nodes & measure proliferation Excise->Process Calculate_SI Calculate Stimulation Index (SI) Process->Calculate_SI Determine_EC3 Determine EC3 value Calculate_SI->Determine_EC3

Caption: Experimental workflow for the Local Lymph Node Assay (LLNA).

Skin_Sensitization_Pathway cluster_epidermis Epidermis cluster_lymph_node Draining Lymph Node cluster_re_exposure Re-exposure Hapten Hapten (e.g., this compound) Hapten_Protein Hapten-Protein Complex (Antigen) Hapten->Hapten_Protein Protein Skin Protein Protein->Hapten_Protein LC Langerhans Cell (Antigen Presenting Cell) Hapten_Protein->LC Uptake & Processing T_Cell Naive T-Cell LC->T_Cell Migration & Antigen Presentation Activated_T_Cell Activated & Proliferating Memory T-Cells T_Cell->Activated_T_Cell Activation & Clonal Expansion Memory_T_Cell Memory T-Cells Activated_T_Cell->Memory_T_Cell Inflammation Inflammatory Response (Allergic Contact Dermatitis) Memory_T_Cell->Inflammation Rapid Activation

Caption: Simplified signaling pathway of skin sensitization.

References

A Comparative Analysis of Degradation Techniques for Basic Brown 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various degradation techniques for the azo dye Basic Brown 16. The following sections detail the performance of advanced oxidation processes, microbial degradation, and enzymatic degradation, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility.

Data Presentation

The following table summarizes the quantitative data for different degradation techniques applied to this compound and similar azo dyes. It is important to note that direct comparative studies on this compound are limited; therefore, data from structurally similar brown azo dyes have been included as a reference.

Degradation TechniqueDyeOrganism/CatalystInitial ConcentrationDegradation Efficiency (%)TimeReference
PhotoelectrocatalysisThis compoundW/WO3 photoanode3.33 x 10⁻⁵ mol L⁻¹Total discoloration120 min[1]
Microbial DegradationBrown 703Pseudomonas aeruginosa20 ppm~71.36%3 days[2]
Microbial DegradationBrown 706Pseudomonas aeruginosa20 ppm45%3 days[3]
Microbial DegradationBasic Orange 2Escherichia coli20 ppm89.88%3 days[4]
OzonationReactive Orange 16Ozone500 mg/LComplete degradation8 min[5]
Fenton ProcessDirect Red 16Fe²⁺/H₂O₂40 mg/L89.78%-[6]
Photo-Fenton ProcessAzo DyesFe²⁺/H₂O₂/UV-High efficiency-[7][8]

Experimental Protocols

Photoelectrocatalytic Degradation

Methodology: The photoelectrocatalytic degradation of this compound can be carried out in a photoelectrochemical cell using a W/WO3 nanoporous photoanode. The experiment is conducted with a 3.33 x 10⁻⁵ mol L⁻¹ initial dye concentration in a 0.100 mol L⁻¹ Na₂SO₄ solution at pH 2.0. A constant current density of 1.25 mA cm⁻² is applied under visible light irradiation. The degradation is monitored by measuring the absorbance at λmax= 478 nm using a UV-Vis spectrophotometer at regular intervals.[1]

Microbial Degradation by Pseudomonas aeruginosa

Methodology: A bacterial culture of Pseudomonas aeruginosa is grown in a nutrient broth. For the degradation experiment, a 20 ppm solution of the azo dye (e.g., Brown 703 or Brown 706) is prepared in the nutrient broth. The medium is then inoculated with the bacterial culture and incubated at 38°C and a neutral pH under micro-aerophilic (static) conditions for 3 days. The extent of decolorization is determined by measuring the decrease in the absorbance of the supernatant at the maximum wavelength of the dye using a UV-Vis spectrophotometer.[2][3]

Microbial Degradation by Escherichia coli

Methodology: Escherichia coli is cultured in a sterile nutrient broth. The degradation experiment is initiated by adding Basic Orange 2 to the broth to a final concentration of 20 ppm. The culture is incubated for 3 days at 40°C and pH 7. Optimal degradation can be achieved by supplementing the medium with 1666 mg/L glucose, 666 mg/L sodium chloride, and 1000 mg/L urea. The decolorization efficiency is measured spectrophotometrically.[4]

Ozonation

Methodology: Ozonation is performed in a semi-batch bubble column reactor. A solution of the azo dye (e.g., Reactive Orange 16) at a concentration of 500 mg/L is prepared. Ozone is bubbled through the solution. The process is most effective under basic conditions (pH 12). The degradation is monitored by taking samples at regular intervals and measuring the absorbance at the dye's maximum wavelength. Complete degradation can be achieved in as little as 8 minutes.[5]

Fenton and Photo-Fenton Processes

Methodology: The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. For a typical experiment, an aqueous solution of the azo dye (e.g., Direct Red 16 at 40 mg/L) is acidified to pH 3-4. Then, FeSO₄ and H₂O₂ are added to the solution. The reaction is allowed to proceed with constant stirring. For the photo-Fenton process, the reaction mixture is additionally irradiated with UV light. The degradation efficiency is determined by measuring the decrease in dye concentration over time.[6][7][9]

Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflows cluster_AOP Advanced Oxidation Processes cluster_Microbial Microbial Degradation cluster_Photoelectro Photoelectrocatalysis AOP_Start Azo Dye Solution Fenton Fenton (Fe²⁺ + H₂O₂) AOP_Start->Fenton Photo_Fenton Photo-Fenton (Fe²⁺ + H₂O₂ + UV) AOP_Start->Photo_Fenton Ozonation Ozonation (O₃) AOP_Start->Ozonation AOP_End Degraded Products Fenton->AOP_End Photo_Fenton->AOP_End Ozonation->AOP_End Microbial_Start Azo Dye + Nutrient Broth Inoculation Inoculation with Bacteria (e.g., P. aeruginosa, E. coli) Microbial_Start->Inoculation Incubation Incubation (Specific Temp & pH) Inoculation->Incubation Microbial_End Decolorized Effluent Incubation->Microbial_End Photoelectro_Start This compound Solution (in electrolyte) PEC_Cell Photoelectrochemical Cell (W/WO₃ anode, Visible Light, Current) Photoelectro_Start->PEC_Cell Photoelectro_End Degraded Products PEC_Cell->Photoelectro_End

Caption: Experimental workflows for different degradation techniques.

Azo_Dye_Degradation_Pathway Azo_Dye Azo Dye (Ar-N=N-Ar') Azo_Reductase Azoreductase (Anaerobic/Microaerophilic) Azo_Dye->Azo_Reductase Reductive Cleavage Aromatic_Amines Aromatic Amines (Ar-NH₂ + H₂N-Ar') Azo_Reductase->Aromatic_Amines Oxidative_Cleavage Oxidative Ring Cleavage (Aerobic) Aromatic_Amines->Oxidative_Cleavage Intermediates Aliphatic Intermediates Oxidative_Cleavage->Intermediates Mineralization Mineralization Intermediates->Mineralization End_Products CO₂ + H₂O + N₂ Mineralization->End_Products

Caption: A generalized pathway for the microbial degradation of azo dyes.

References

Navigating Staining in the Modern Laboratory: A Guide to Alternatives for Basic Brown 16

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Basic Brown 16 and its close counterpart, Bismarck Brown Y, have been mainstays in histology and cytology laboratories for specific applications, most notably the staining of mucins and mast cell granules. However, the push towards safer, more reproducible, and sometimes more specific staining methodologies has led researchers and drug development professionals to seek viable alternatives. This guide provides a comprehensive comparison of traditional staining methods using this compound (Bismarck Brown Y) with contemporary alternatives, supported by experimental protocols and data to inform your laboratory's choices.

Staining of Acid Mucins: Beyond the Brown

Bismarck Brown Y imparts a characteristic yellow to brown color to acid mucins, which are crucial in identifying certain pathological conditions.[1] While effective, a range of other techniques offer different specificities and sensitivities.

Performance Comparison of Mucin Stains
StainPrincipleTargetColor ResultAdvantagesDisadvantages
Bismarck Brown Y Cationic diazo dye binds to anionic components.Acid MucinsYellow to BrownSimple, effective for general mucin visualization.Less specific than other methods; color may not provide high contrast.
Alcian Blue (pH 2.5) Cationic copper phthalocyanine (B1677752) dye binds to acidic mucopolysaccharides.Acid Mucins (sulfated and carboxylated)BlueHigh specificity and contrast for acid mucins.[2]Does not stain neutral mucins.
Periodic Acid-Schiff (PAS) Oxidation of vicinal diols in carbohydrates to aldehydes, which react with Schiff reagent.Neutral Mucins, Glycogen, Basement MembranesMagentaExcellent for demonstrating neutral mucins and glycogen.[3]Does not differentiate between different types of carbohydrates.
Alcian Blue-PAS (AB-PAS) Combination of Alcian Blue and PAS staining.Differentiates acid and neutral mucins.Acid Mucins: BlueNeutral Mucins: MagentaMixed Mucins: PurpleProvides a clear distinction between acid and neutral mucins in the same tissue section.[3][4]More complex and time-consuming procedure.
Mucicarmine Forms a complex with mucin, the exact mechanism is not fully understood.Epithelial MucinsDeep Rose to RedHighly specific for epithelial mucins.[5]Can be less sensitive than Alcian Blue or PAS for some tissues, such as lung adenocarcinoma.[6]
Colloidal Iron Colloidal ferric ions bind to acid mucopolysaccharides, visualized by the Prussian blue reaction.Acid MucinsBright BlueVery sensitive for detecting small quantities of acid mucins.[5]Can be less specific than Alcian Blue, with potential for background staining.
Experimental Protocols for Mucin Staining

Bismarck Brown Y for Mucin Staining

  • Dewax paraffin (B1166041) sections and bring to 70% alcohol.

  • Stain in a solution of 1.5 g Bismarck Brown Y and 0.5 g ferric chloride in 100 ml of 70% alcohol for 30 minutes to 12 hours.[7]

  • Rinse in 70% alcohol.

  • Optional: Counterstain with Weigert's iron hematoxylin (B73222) for 1-2 minutes.[7]

  • Wash in tap water until blue.

  • Dehydrate through graded alcohols, clear in xylene, and mount.[7]

Alcian Blue-PAS (AB-PAS) Staining Protocol

  • Dewax paraffin sections and bring to water.

  • Stain with Alcian Blue solution (pH 2.5) for 30 minutes.

  • Wash well in running tap water.

  • Oxidize in 0.5% periodic acid solution for 5 minutes.

  • Rinse in distilled water.

  • Stain with Schiff's reagent for 15 minutes.

  • Wash in running tap water for 5-10 minutes to allow the pink color to develop.

  • Counterstain with a hematoxylin solution if desired.

  • Dehydrate, clear, and mount.

G cluster_mucin Mucin Staining Workflow start Dewaxed and Hydrated Tissue Section alcian_blue Alcian Blue (pH 2.5) Stain start->alcian_blue pas Periodic Acid-Schiff (PAS) Stain start->pas ab_pas Alcian Blue-PAS Combined Stain start->ab_pas bismarck_brown Bismarck Brown Y Stain start->bismarck_brown result_ab Acid Mucins Stain Blue alcian_blue->result_ab result_pas Neutral Mucins Stain Magenta pas->result_pas result_ab_pas Acid Mucins: Blue Neutral Mucins: Magenta ab_pas->result_ab_pas result_bb Acid Mucins Stain Yellow-Brown bismarck_brown->result_bb

Caption: Comparative workflow of common mucin staining techniques.

Visualizing Mast Cells: Alternatives to Bismarck Brown

Bismarck Brown Y is a classic stain for mast cell granules, rendering them a distinct brown color.[1] However, other stains offer metachromatic properties that can provide a more striking contrast.

Performance Comparison of Mast Cell Stains
StainPrincipleTargetColor ResultAdvantagesDisadvantages
Bismarck Brown Y Cationic diazo dye binds to anionic heparin in granules.Mast Cell GranulesBrownStable, permanent stain that works well in aqueous mounting media.[8]Can have low contrast without a counterstain.[9][10]
Toluidine Blue Metachromatic dye that changes color upon binding to highly anionic substances.Mast Cell GranulesRed-Purple (Metachromatic)Strong metachromatic staining provides high contrast.Can result in significant background staining.[10]
Safranin O A cationic dye that can be used in combination with Alcian Blue to differentiate mast cell subtypes.Mast Cell GranulesRed to OrangeUseful for distinguishing mast cell populations based on granule content.Staining can be variable depending on fixation and tissue type.
Azure A/B/C, Thionin Metachromatic dyes similar to Toluidine Blue.Mast Cell GranulesRed-Purple (Metachromatic)Provide strong metachromatic staining.Similar potential for background staining as Toluidine Blue.
Natural Dyes (e.g., Butterfly Pea Flower) Anthocyanins in the extract bind to cellular components.Canine Mast Cell TumorsPink-ReddishPotential for safer, more environmentally friendly staining.[11]Limited data on specificity and reproducibility compared to synthetic dyes.
Experimental Protocols for Mast Cell Staining

Modified Bismarck Brown Staining for Mast Cells

  • Deparaffinize sections and bring to 70% ethanol (B145695).

  • Stain in a solution of 500 mg Bismarck Brown Y in 80 ml of 96% ethanol and 10 ml of 1N HCl for 2 hours at room temperature.[10]

  • Differentiate briefly in 70% ethanol (3 changes).[10]

  • Counterstain with Mayer's hematoxylin.[10]

  • Blue in tap water.

  • Dehydrate, clear, and mount.[10]

Toluidine Blue Staining for Mast Cells

  • Dewax sections and bring to water.

  • Stain in a 0.1% Toluidine Blue solution in 30% ethanol for 2-3 minutes.

  • Rinse quickly in distilled water.

  • Differentiate in 95% ethanol, checking microscopically until mast cells are distinct and the background is pale blue.

  • Dehydrate rapidly, clear, and mount.

G cluster_mast_cell Mast Cell Staining Decision Tree start Goal: Visualize Mast Cells high_contrast High Contrast Needed? start->high_contrast differentiate_subtypes Differentiate Subtypes? high_contrast->differentiate_subtypes No toluidine_blue Toluidine Blue (Metachromatic) high_contrast->toluidine_blue Yes safranin_alcian Safranin O / Alcian Blue differentiate_subtypes->safranin_alcian Yes eco_friendly Eco-friendly Option? differentiate_subtypes->eco_friendly No bismarck_brown Bismarck Brown Y (with counterstain) natural_dyes Natural Dyes (e.g., Butterfly Pea) eco_friendly->bismarck_brown No eco_friendly->natural_dyes Yes

Caption: Decision-making for selecting an appropriate mast cell stain.

Bismarck Brown Y in the Papanicolaou Stain

Bismarck Brown Y is a component of the EA (Eosin Azure) counterstain in the Papanicolaou (Pap) stain, a crucial tool in cytopathology, particularly for cervical cancer screening.[1][12] The EA stain is a polychromatic mixture that also includes Eosin Y and Light Green SF yellowish or Fast Green FCF.[13] In this context, Bismarck Brown Y contributes to the staining of certain cellular components, though its individual contribution can be subtle.

The complete Papanicolaou staining procedure is a multi-step process involving nuclear staining with hematoxylin, followed by cytoplasmic counterstaining with OG-6 (Orange G) and the EA solution.[14][15] While alternatives to the entire Pap stain exist, such as the Ultrafast Papanicolaou stain, replacing individual components of the traditional EA formulation is less common.[12] The rationale for the specific combination of dyes in the EA stain is to achieve a differential staining of cells based on their maturity and metabolic activity.[13]

Conclusion

While this compound (Bismarck Brown Y) remains a useful and historically significant stain for specific applications, a variety of alternatives are available that may offer improved specificity, contrast, or safety. For mucin staining, the choice between Bismarck Brown Y, Alcian Blue, PAS, and Mucicarmine will depend on the specific type of mucin under investigation and the desired level of differentiation. In mast cell visualization, metachromatic stains like Toluidine Blue often provide superior contrast, though modified Bismarck Brown protocols with a counterstain are also highly effective. As laboratories continue to evolve, an understanding of these alternatives and their underlying principles is essential for producing high-quality, reproducible results in research and diagnostics.

References

Benchmarking the Staining Efficiency of Basic Brown 16: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Basic Brown 16 against other cationic dyes, focusing on parameters relevant to its application in staining protein-rich substrates. While this compound is predominantly used in the cosmetics industry for semi-permanent hair coloring, its properties as a cationic azo dye are of interest for various research applications involving the staining of negatively charged biomaterials.[1][2] Due to a lack of direct comparative studies in a purely academic context, this guide compiles available physicochemical data and presents a standardized protocol for researchers to benchmark its staining efficiency against relevant alternatives.

Overview of this compound and Alternatives

This compound is a cationic, monoazo dye that functions as a direct colorant, meaning it does not require an oxidative process to impart color.[3][4] Its staining mechanism relies on the electrostatic attraction between the positively charged dye molecule and negatively charged sites on substrates like hair keratin (B1170402).[5][6] This interaction allows the dye to adsorb to the surface and penetrate the outer layers of the fiber, resulting in a reddish-brown hue.[4][5]

For comparison, two other cationic dyes used in similar applications, Basic Red 51 and Basic Blue 99, are benchmarked. These dyes are also used as direct colorants and offer different chromatic properties while operating under the same ionic binding principle.[7][8]

Data Presentation: Physicochemical Properties

The following table summarizes the key properties of this compound and its alternatives based on data compiled from various sources. This data provides a foundation for understanding their potential performance in staining applications.

PropertyThis compoundBasic Red 51Basic Blue 99
CAS Number 26381-41-9[9]77061-58-6[7]68123-13-7[8]
Dye Class Cationic, Monoazo[4][5]Cationic, Azo[7]Cationic, Naphthoquinone-imine[10]
Molecular Formula C₁₉H₂₁ClN₄O[4]C₁₃H₁₈ClN₅[11]C₁₉H₂₀BrN₄O₂Cl[12]
Molecular Weight 356.85 g/mol [4]279.77 g/mol [11]~400 g/mol [8]
Appearance Dark brown / Dark green to black powder[1][3]Purple powder[11]Blue powder or crystals[13]
Max. Absorption (λmax) 478 nm (in visible spectrum)[5]Not specified~270 nm (UV)[8]
Solubility Soluble in water (>100 g/L) and ethanol[1][3]Soluble in water and alcohol[7]Low water solubility (13.7 g/L at 20°C)[8]
Reported Stability Azo dyes can be susceptible to photofading.[14][15]Poor light resistance reported.[16]Good resistance to light and oxidation.[10]
Binding Mechanism Ionic interaction with anionic substrates[5]Electrostatic bonding to negative sites[16]Ionic binding to keratin[8]

Mechanism of Action: Cationic Dye Binding

Cationic dyes, such as this compound, possess a net positive charge. Substrates like hair keratin are rich in amino acids with carboxyl groups, which are deprotonated and thus negatively charged, particularly in neutral to slightly alkaline conditions. The primary staining mechanism is a straightforward electrostatic attraction, leading to the adsorption and fixation of the dye to the substrate.

cluster_0 Keratin Substrate (Negatively Charged) cluster_1 Dye Solution cluster_2 Staining Process Keratin Keratin Fiber AnionicSite Anionic Sites (-COO⁻) IonicBond Ionic Bond Formation AnionicSite->IonicBond Attraction CationicDye Cationic Dye Molecule (+) CationicDye->IonicBond Adsorption StainedKeratin Stained Keratin Fiber IonicBond->StainedKeratin Fixation

Ionic binding mechanism of cationic dyes.

Experimental Protocols

The following protocol provides a standardized workflow for benchmarking the staining efficiency of this compound and its alternatives on a keratinous substrate.

Objective: To quantitatively compare the Staining Intensity, Signal-to-Noise Ratio, and Photostability of different cationic dyes.

Materials:

  • This compound, Basic Red 51, Basic Blue 99

  • Substrate: White virgin human hair swatches or wool yarn

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Distilled water

  • Spectrophotometer or Colorimeter

  • Controlled light source for photostability testing (e.g., Xenon arc lamp)

Workflow Diagram:

prep_dye 1. Prepare Dye Solutions (e.g., 1% w/v in distilled water) stain 3. Staining (Immerse swatches in dye solution, 30 min at 37°C) prep_dye->stain prep_sub 2. Prepare Substrate (Wash, dry, and weigh hair swatches) prep_sub->stain rinse 4. Rinsing & Drying (Rinse with water until clear, air dry) stain->rinse measure_init 5. Initial Measurement (Measure Staining Intensity and S/N Ratio) rinse->measure_init photostability 6. Photostability Test (Expose to controlled light source) measure_init->photostability measure_final 7. Final Measurement (Measure color change over time) photostability->measure_final analyze 8. Data Analysis (Compare quantitative metrics) measure_final->analyze

Experimental workflow for benchmarking dye efficiency.

Procedure:

  • Dye Solution Preparation: Prepare a 1.0% (w/v) solution of each dye in distilled water. Ensure complete dissolution.

  • Substrate Preparation: Use standardized white human hair swatches (approx. 1 gram each). Wash them with a neutral shampoo, rinse thoroughly with distilled water, and allow them to air dry completely. Record the initial weight.

  • Staining Protocol: Immerse each hair swatch into a separate beaker containing 50 mL of a dye solution. Incubate for 30 minutes at 37°C with gentle agitation. Include a control swatch treated with distilled water only.

  • Rinsing and Drying: Remove the swatches, rinse under running tap water until the runoff is clear, and then air dry completely in the dark.

  • Quantitative Measurements:

    • Staining Intensity: Use a colorimeter to measure the color of the dyed swatches in the Lab* color space. The change in lightness (ΔL*) is a key indicator of dyeing efficacy.[17] Measurements should be taken at multiple points along each swatch to ensure consistency.

    • Signal-to-Noise Ratio (S/N): The S/N ratio can be calculated to represent the distinction between the stained sample and the background.

      • Signal (S): The mean color intensity (e.g., using the 'a' or 'b' value from the Lab* reading, depending on the dye color) of the stained swatch.

      • Noise (N): The mean color intensity of the control swatch treated only with water.

      • Formula: S/N = Mean(Signal) / Mean(Noise)

    • Photostability: Place the dyed swatches in a chamber with a controlled light source (e.g., a xenon arc lamp simulating sunlight). Measure the color coordinates at set time intervals (e.g., 0, 2, 4, 8, 16 hours). The rate of color change (ΔE*) over time indicates the photostability. A smaller change signifies higher stability.

Conclusion

While this compound is an effective cationic dye for its intended cosmetic applications, its performance in a research setting depends on specific experimental needs. This guide provides the foundational data and a robust experimental framework for scientists to perform a direct, quantitative comparison of this compound against other cationic dyes. By evaluating metrics such as staining intensity, signal-to-noise ratio, and photostability, researchers can make informed decisions on the most suitable dye for their specific application, whether it involves staining of protein-based materials, textiles, or other anionic substrates.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Basic Brown 16

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemicals is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for Basic brown 16, a dye that may pose an allergic skin reaction.[1] Adherence to these guidelines is critical to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense when handling this compound. The following table summarizes the required PPE, which should be worn at all times when handling the substance, particularly in its powdered form.

PPE CategoryItem and SpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may be worn in addition to goggles for splash hazards.To protect against dust particles and potential splashes of solutions containing the dye.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or rubber).[2][3] Gloves must be inspected prior to use.[1]To prevent skin contact, as this compound may cause an allergic skin reaction.[1]
Body Protection A fully closed laboratory coat.[1] Consider a chemical-resistant apron for larger quantities or splash risks.To protect skin and clothing from contamination.
Respiratory Protection When handling the powder and in case of dust formation, use a NIOSH-approved N95 or higher particulate respirator.[4][5] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][6]To prevent inhalation of airborne dust particles, which can cause respiratory irritation.[7]

Operational Plan for Handling this compound

A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps from preparation to cleanup.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_area Prepare well-ventilated work area (fume hood) prep_ppe->prep_area prep_materials Gather all necessary materials and equipment prep_area->prep_materials weigh Carefully weigh powdered this compound prep_materials->weigh dissolve Dissolve in appropriate solvent weigh->dissolve transfer Transfer solution as needed for the experiment dissolve->transfer decontaminate_tools Decontaminate all tools and surfaces transfer->decontaminate_tools dispose_waste Dispose of waste in labeled, sealed containers decontaminate_tools->dispose_waste remove_ppe Remove PPE in the correct order dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Workflow for Handling this compound
Step-by-Step Handling Procedure

  • Preparation :

    • Put on all required personal protective equipment as detailed in the table above.

    • Ensure the work area, preferably a chemical fume hood, is clean and the ventilation is functioning correctly.[1][6]

    • Assemble all necessary equipment, such as beakers, spatulas, and the solvent.

  • Weighing and Dissolving :

    • Carefully weigh the required amount of this compound powder. Avoid creating dust.[1]

    • Slowly add the powder to the solvent, stirring gently to dissolve.

  • Experimental Use :

    • Conduct the experiment, ensuring that any containers with this compound are kept covered when not in use.

  • Cleanup :

    • Decontaminate all non-disposable equipment that came into contact with the chemical.

    • Clean the work surface thoroughly.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste : Collect any unused this compound powder, contaminated gloves, weigh boats, and paper towels in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste : Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Sharps : Any sharp objects (e.g., needles, broken glass) contaminated with this compound should be placed in a designated sharps container.

Disposal Procedure
  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste.

  • Storage : Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

  • Arrangement for Disposal : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1] Contact your institution's EHS department to schedule a pickup for hazardous waste.

  • Contaminated Packaging : Empty containers can be triply rinsed (or the equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]

By following these detailed procedures, laboratory professionals can handle this compound safely and responsibly, minimizing risks to themselves and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.